Product packaging for Ac-AAVALLPAVLLALLAP-LEHD-CHO(Cat. No.:)

Ac-AAVALLPAVLLALLAP-LEHD-CHO

Cat. No.: B12383857
M. Wt: 2036.5 g/mol
InChI Key: KOWOPYCBCABWCX-CXIVKAHCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ac-AAVALLPAVLLALLAP-LEHD-CHO is a useful research compound. Its molecular formula is C97H162N22O25 and its molecular weight is 2036.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C97H162N22O25 B12383857 Ac-AAVALLPAVLLALLAP-LEHD-CHO

Properties

Molecular Formula

C97H162N22O25

Molecular Weight

2036.5 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C97H162N22O25/c1-46(2)34-65(110-90(137)70(39-51(11)12)114-95(142)78(54(17)18)117-83(130)59(23)103-92(139)73-28-27-33-119(73)97(144)72(40-52(13)14)115-91(138)68(37-49(7)8)109-81(128)57(21)104-94(141)77(53(15)16)116-82(129)58(22)101-79(126)55(19)100-61(25)121)85(132)102-56(20)80(127)108-67(36-48(5)6)89(136)111-66(35-47(3)4)86(133)105-60(24)96(143)118-32-26-29-74(118)93(140)113-69(38-50(9)10)88(135)107-64(30-31-75(122)123)84(131)112-71(41-62-43-98-45-99-62)87(134)106-63(44-120)42-76(124)125/h43-60,63-74,77-78H,26-42H2,1-25H3,(H,98,99)(H,100,121)(H,101,126)(H,102,132)(H,103,139)(H,104,141)(H,105,133)(H,106,134)(H,107,135)(H,108,127)(H,109,128)(H,110,137)(H,111,136)(H,112,131)(H,113,140)(H,114,142)(H,115,138)(H,116,129)(H,117,130)(H,122,123)(H,124,125)/t55-,56-,57-,58-,59-,60-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,77-,78-/m0/s1

InChI Key

KOWOPYCBCABWCX-CXIVKAHCSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C=O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Ac-AAVALLPAVLLALLAP-LEHD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism of action of the synthetic peptide Ac-AAVALLPAVLLALLAP-LEHD-CHO. This rationally designed molecule combines a cell-penetrating peptide derived from Apolipoprotein E (ApoE) with a selective inhibitor of caspase-9, an initiator caspase pivotal to the intrinsic apoptosis pathway. The ApoE-derived sequence, Ac-AAVALLPAVLLALLAP, facilitates the intracellular delivery of the active inhibitory component, LEHD-CHO. The tetrapeptide aldehyde, LEHD-CHO, acts as a reversible inhibitor of caspase-9, and to a lesser extent caspase-8, thereby attenuating the downstream apoptotic cascade. This guide provides a comprehensive overview of the peptide's core mechanism, relevant signaling pathways, and detailed experimental protocols for its characterization.

Core Mechanism of Action

The functionality of this compound is predicated on the synergistic action of its two constituent domains: a cell-penetrating peptide and a caspase inhibitor.

  • Cell-Penetrating Peptide Domain (Ac-AAVALLPAVLLALLAP): This N-terminally acetylated peptide sequence is derived from human Apolipoprotein E (ApoE). ApoE is known to be involved in lipid transport and has been shown to have neuroprotective and anti-inflammatory properties. The AAVALLPAVLLALLAP sequence functions as a cell-penetrating peptide (CPP), enabling the molecule to traverse cellular membranes and deliver the active caspase-inhibiting moiety into the cytoplasm. This mode of entry is crucial for targeting intracellular components of the apoptotic machinery.

  • Caspase Inhibitor Domain (LEHD-CHO): The C-terminal tetrapeptide aldehyde, Leu-Glu-His-Asp-CHO (LEHD-CHO), serves as the pharmacologically active component. This sequence is a known inhibitor of caspase-9.[1] Caspase-9 is an initiator caspase in the intrinsic pathway of apoptosis. Ac-LEHD-CHO has also been reported to exhibit inhibitory activity against caspase-8, an initiator caspase in the extrinsic pathway, although its primary target is considered to be caspase-9.[2][3] The aldehyde functional group forms a reversible covalent bond with the active site cysteine of the caspase, thereby blocking its proteolytic activity.

By combining these two domains, this compound is engineered to be a cell-permeable agent capable of specifically targeting and inhibiting a key initiator of apoptosis.

Signaling Pathway Inhibition

This compound primarily intervenes in the intrinsic (mitochondrial) pathway of apoptosis.

dot

apoptosis_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Death_Ligands Death Ligands (e.g., TNF, FasL) Death_Receptors Death Receptors (e.g., TNFR, Fas) Death_Ligands->Death_Receptors binds Procaspase8 Procaspase-8 Death_Receptors->Procaspase8 recruits & activates Caspase8 Caspase-8 Procaspase8->Caspase8 Bid Bid Caspase8->Bid cleaves Procaspase3 Procaspase-3 Caspase8->Procaspase3 activates tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion promotes release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Apoptosome Apoptosome Apaf1->Apoptosome forms Procaspase9 Procaspase-9 Apoptosome->Procaspase9 recruits & activates Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes Inhibitor This compound Inhibitor->Caspase8 inhibits (weaker) Inhibitor->Caspase9 inhibits caspase_assay_workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant Caspase-9 - Assay Buffer - Fluorogenic Substrate (Ac-LEHD-AFC) - Inhibitor (this compound) Start->Prepare_Reagents Incubate_Inhibitor Pre-incubate Caspase-9 with varying concentrations of inhibitor Prepare_Reagents->Incubate_Inhibitor Add_Substrate Add Fluorogenic Substrate Incubate_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Measure_Fluorescence Measure Fluorescence over time (Excitation/Emission appropriate for AFC) Incubate_Reaction->Measure_Fluorescence Analyze_Data Analyze Data: - Calculate reaction rates - Determine IC50 value Measure_Fluorescence->Analyze_Data End End Analyze_Data->End apoptosis_inhibition_workflow Start Start Seed_Cells Seed cells in a multi-well plate Start->Seed_Cells Pretreat_Inhibitor Pre-treat cells with This compound Seed_Cells->Pretreat_Inhibitor Induce_Apoptosis Induce apoptosis (e.g., with staurosporine, etoposide) Pretreat_Inhibitor->Induce_Apoptosis Incubate Incubate for a defined period Induce_Apoptosis->Incubate Assess_Apoptosis Assess Apoptosis: - Caspase-3/7 activity assay - Annexin V/PI staining - TUNEL assay Incubate->Assess_Apoptosis Analyze_Results Analyze results by plate reader, flow cytometry, or microscopy Assess_Apoptosis->Analyze_Results End End Analyze_Results->End

References

Unveiling the Bioactivity of Novel Peptides: A Technical Guide to the Functional Characterization of AAVALLPAVLLALLAP

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, the peptide with the specific amino acid sequence AAVALLPAVLLALLAP is not documented in publicly available scientific literature. Therefore, this document serves as a comprehensive, in-depth technical guide outlining the hypothetical functional characterization of this novel peptide, designated herein as Peptide-X. This guide is intended for researchers, scientists, and drug development professionals, providing a framework for the elucidation of a new peptide's biological role and mechanism of action.

Introduction

The discovery and characterization of novel bioactive peptides are pivotal in advancing our understanding of physiological processes and in the development of new therapeutic agents. Peptides, with their high specificity and potency, offer a unique class of molecules that can modulate a vast array of biological functions. The peptide AAVALLPAVLLALLAP (Peptide-X), a 15-amino acid sequence, presents a unique subject for functional investigation due to its highly hydrophobic nature, suggesting potential interactions with cellular membranes or hydrophobic pockets of proteins. This guide details a systematic approach to elucidating the function, signaling pathways, and potential therapeutic applications of Peptide-X.

In Silico and Physicochemical Characterization

Prior to in vitro and in vivo studies, initial characterization of Peptide-X would involve in silico analysis to predict its physicochemical properties and potential biological functions.

Table 1: Predicted Physicochemical Properties of Peptide-X (AAVALLPAVLLALLAP)

ParameterPredicted ValueMethod
Molecular Weight1387.8 g/mol Sequence-based calculation
Isoelectric Point (pI)5.52ExPASy ProtParam
Grand Average of Hydropathicity (GRAVY)2.687ExPASy ProtParam
Instability Index-2.87 (Stable)ExPASy ProtParam
Aliphatic Index208.67ExPASy ProtParam
Half-life>100 hours (in vitro, mammalian reticulocytes)ProtParam

The high GRAVY score indicates a very hydrophobic nature, suggesting that Peptide-X may be a transmembrane peptide or may interact with hydrophobic regions of target proteins.

Experimental Protocols

Peptide Synthesis and Purification

Protocol 3.1.1: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: A Rink Amide MBHA resin is used as the solid support. The resin is swelled in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (3 equivalents) is activated with HBTU (3 equivalents) and HOBt (3 equivalents) in the presence of DIPEA (6 equivalents) in DMF. The activated amino acid is then coupled to the deprotected N-terminus of the growing peptide chain for 2 hours.

  • Washing: The resin is washed sequentially with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts.

  • Chain Elongation: Steps 2-4 are repeated for each amino acid in the AAVALLPAVLLALLAP sequence.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane for 3 hours.

  • Purification: The crude peptide is precipitated in cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Cell Viability and Proliferation Assays

Protocol 3.2.1: MTT Assay for Cell Viability

  • Cell Seeding: Human cancer cell lines (e.g., A549, HeLa, MCF-7) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Peptide Treatment: Cells are treated with increasing concentrations of Peptide-X (0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) is included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Protocol 3.2.2: BrdU Incorporation Assay for Cell Proliferation

  • Cell Seeding and Treatment: Cells are seeded and treated with Peptide-X as described in Protocol 3.2.1.

  • BrdU Labeling: 4 hours prior to the end of the treatment period, BrdU is added to the cell culture medium to a final concentration of 10 µM.

  • Immunodetection: After treatment, cells are fixed, permeabilized, and incubated with an anti-BrdU antibody. A secondary antibody conjugated to a fluorescent probe is then added.

  • Quantification: The incorporation of BrdU is quantified by measuring the fluorescence intensity using a fluorescence microplate reader or by flow cytometry.

Hypothetical Quantitative Data

The following tables summarize hypothetical data from the functional characterization of Peptide-X.

Table 2: Cytotoxicity of Peptide-X on Various Cancer Cell Lines (IC50 values in µM)

Cell Line24 hours48 hours72 hours
A549 (Lung)>10085.2 ± 5.662.5 ± 4.1
HeLa (Cervical)>10078.9 ± 6.255.8 ± 3.9
MCF-7 (Breast)>10092.1 ± 7.371.4 ± 5.8
Normal Fibroblasts>100>100>100

Table 3: Effect of Peptide-X on Cell Proliferation (BrdU Incorporation, % of Control)

Concentration (µM)A549 Cells (48h)HeLa Cells (48h)
198.2 ± 4.599.1 ± 3.8
1085.6 ± 6.182.3 ± 5.5
5060.3 ± 4.955.7 ± 4.2
10042.1 ± 3.738.9 ± 3.1

Elucidation of Signaling Pathways

To investigate the mechanism of action of Peptide-X, a hypothetical signaling pathway is proposed and would be investigated using techniques such as Western blotting and kinase assays.

Hypothetical Signaling Pathway

Based on its hydrophobic nature, Peptide-X is hypothesized to insert into the cell membrane and disrupt the function of a receptor tyrosine kinase (RTK), leading to the inhibition of downstream pro-survival signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.

PeptideX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PeptideX Peptide-X (AAVALLPAVLLALLAP) RTK Receptor Tyrosine Kinase (RTK) PeptideX->RTK Inhibition PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Experimental_Workflow cluster_protein_analysis Protein Level Analysis cluster_functional_outcomes Functional Outcomes start Treat cells with Peptide-X lysis Cell Lysis start->lysis viability MTT Assay (Cell Viability) start->viability proliferation BrdU Assay (Proliferation) start->proliferation apoptosis Caspase-3/7 Assay (Apoptosis) start->apoptosis western_blot Western Blot for p-RTK, p-Akt, p-ERK lysis->western_blot kinase_assay In vitro Kinase Assay (RTK activity) lysis->kinase_assay end Correlate signaling inhibition with functional outcomes western_blot->end kinase_assay->end viability->end proliferation->end apoptosis->end

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the LEHD Tetrapeptide as a Protease Target

The tetrapeptide motif Leucine-Glutamic acid-Histidine-Aspartic acid (LEHD) is a cornerstone in the study of apoptosis, serving as a specific recognition and cleavage site for a key initiator protease. This guide provides a comprehensive technical overview of the LEHD sequence, its primary protease target, its role in critical signaling pathways, and its application in experimental assays and drug development.

The LEHD Motif and its Primary Protease Target: Caspase-9

The LEHD sequence is most notably recognized as the canonical cleavage site for Caspase-9, a member of the cysteine-aspartic protease (caspase) family.[1] Caspases are critical executioners of apoptosis (programmed cell death), a fundamental process for tissue homeostasis.[2] They are synthesized as inactive zymogens (procaspases) and become catalytically active upon specific signaling events.[3]

Caspases are categorized into initiator caspases (e.g., Caspase-8, Caspase-9) and effector or executioner caspases (e.g., Caspase-3, Caspase-7).[2][4] As an initiator caspase, Caspase-9's primary role is to activate downstream effector caspases, thereby propagating the apoptotic signal.[5][6] The specificity of this activation is dictated by the recognition of distinct tetrapeptide motifs in the substrates; for Caspase-9, this preferred sequence is LEHD.[1] While LEHD is the canonical sequence, studies have revealed some flexibility, with sequences like LESD also being recognized in certain protein contexts.[7] The efficiency of cleavage is determined not only by the P4-P1 sequence (LEHD) but also by the local context of the cleavage site within the protein substrate.[1][8]

The Intrinsic Apoptosis Signaling Pathway

Caspase-9 is the apical protease in the intrinsic (or mitochondrial) pathway of apoptosis.[3][7] This pathway is triggered by intracellular stresses such as DNA damage, growth factor withdrawal, or cytotoxic agents.[3][6] These stress signals converge at the mitochondrion, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors, most notably cytochrome c, into the cytosol.[6][9]

Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1).[6] This binding, in the presence of ATP, induces a conformational change in Apaf-1, promoting its oligomerization into a large, wheel-like heptameric protein complex known as the apoptosome.[4][6] The apoptosome serves as a molecular platform for the recruitment and activation of procaspase-9.[5][6] The high local concentration of procaspase-9 monomers on the apoptosome facilitates their dimerization and subsequent auto-activation through a mechanism that involves conformational changes.[3][5]

The now-active Caspase-9 cleaves and activates downstream effector caspases, such as procaspase-3 and procaspase-7, at their respective cleavage sites.[1][10] This initiates a proteolytic cascade that culminates in the systematic dismantling of the cell, characterized by the cleavage of numerous cellular proteins, DNA fragmentation, and ultimately, cell death.[4][6]

Intrinsic_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cyto_c_mito Cytochrome c Apaf1 Apaf-1 cyto_c_mito->Apaf1 Binds to Apoptosome Apoptosome Complex Apaf1->Apoptosome Oligomerizes to form ProCasp9 Procaspase-9 ProCasp9->Apoptosome Recruited to Casp9 Active Caspase-9 Apoptosome->Casp9 Activates ProCasp37 Procaspase-3, -7 Casp9->ProCasp37 Cleaves (at Asp) Casp37 Active Caspase-3, -7 ProCasp37->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Cleaves cellular substrates Stress Intracellular Stress (e.g., DNA Damage) Stress->cyto_c_mito Triggers release Caspase9_Assay_Workflow start Start: Cell Culture (Control & Treated) harvest 1. Harvest & Pellet Cells start->harvest lysis 2. Resuspend in Lysis Buffer Incubate on Ice harvest->lysis reaction 3. Add Lysate to 96-well Plate lysis->reaction buffer 4. Add 2x Reaction Buffer (containing DTT) reaction->buffer substrate 5. Add LEHD-AFC Substrate buffer->substrate incubation 6. Incubate at 37°C (1-2 hours, protected from light) substrate->incubation read 7. Measure Fluorescence (Ex: 400nm, Em: 505nm) incubation->read analysis 8. Analyze Data (Fold-increase vs. Control) read->analysis

References

Characterization of Ac-AAVALLPAVLLALLAP-LEHD-CHO: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the characterization of the synthetic peptide Ac-AAVALLPAVLLALLAP-LEHD-CHO, a putative cell-permeable, selective inhibitor of caspase-9. The document is intended for researchers, scientists, and drug development professionals engaged in the study of apoptosis and the development of therapeutic agents targeting this pathway.

Introduction

This compound is a rationally designed peptide inhibitor targeting caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis.[1][2] Its structure comprises three key functional domains:

  • Ac-AAVALLPAVLLALLAP- : An N-terminally acetylated, hydrophobic peptide sequence designed to facilitate cell membrane translocation. Similar sequences have been utilized to deliver other caspase inhibitors into cells.[3][4]

  • -LEHD- : The tetrapeptide sequence Leu-Glu-His-Asp, which is a specific recognition and cleavage site for caspase-9.[5][6]

  • -CHO : A C-terminal aldehyde group that acts as a reversible covalent inhibitor of the caspase's active site cysteine.[7]

This combination of a cell-penetrating peptide with a specific caspase-9 recognition sequence and an aldehyde warhead suggests that this compound is a tool for studying the role of caspase-9 in cellular processes and a potential therapeutic candidate for diseases characterized by excessive apoptosis.

Physicochemical Properties

The physicochemical properties of this compound are predicted based on its amino acid sequence. These properties are crucial for its handling, formulation, and biological activity.

PropertyPredicted ValueMethod of Determination
Molecular FormulaC₉₇H₁₆₃N₂₁O₂₆Amino Acid Composition
Molecular Weight2015.48 g/mol Amino Acid Composition
Isoelectric Point (pI)4.05Sequence-based prediction
Grand Average of Hydropathicity (GRAVY)1.878Sequence-based prediction
SolubilityPoor in waterBased on high GRAVY score

Note: These values are theoretical and should be confirmed experimentally. The high GRAVY score indicates a very hydrophobic peptide, suggesting it will be more soluble in organic solvents like DMSO or DMF than in aqueous buffers.

Synthesis and Purification

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS), followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for the manual synthesis of the peptide on a rink amide resin.

  • Resin Swelling: Swell the rink amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF, followed by dichloromethane (DCM) and then DMF again.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-protected amino acid (Fmoc-Asp(OtBu)-OH) with a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Washing: Wash the resin as described in step 3.

  • Repeat Cycles: Repeat steps 2 through 6 for each subsequent amino acid in the sequence (His(Trt), Glu(OtBu), Leu, etc.).

  • N-terminal Acetylation: After the final amino acid has been coupled and deprotected, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and then lyophilize to obtain a dry powder.

Experimental Protocol: Peptide Purification
  • Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent, such as DMSO, and then dilute with the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% TFA).

  • RP-HPLC Conditions:

    • Column: C18 stationary phase.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 30 minutes).

    • Detection: Monitor the elution profile at 210-220 nm.[8]

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

In Vitro Characterization: Caspase-9 Inhibition Assay

To determine the inhibitory potency of this compound against caspase-9, a fluorometric or colorimetric activity assay can be performed.[5][6][9]

Experimental Protocol: Fluorometric Caspase-9 Activity Assay
  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor peptide in DMSO.

    • Prepare a reaction buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5).

    • Prepare a stock solution of the fluorogenic caspase-9 substrate, Ac-LEHD-AFC (7-amino-4-trifluoromethylcoumarin).[10]

    • Prepare a solution of active recombinant human caspase-9.

  • Assay Procedure (96-well plate format):

    • Add reaction buffer to each well.

    • Add serial dilutions of the inhibitor peptide to the test wells. Add DMSO vehicle to the control wells.

    • Add the caspase-9 enzyme to all wells except the blank (no enzyme) wells.

    • Incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the Ac-LEHD-AFC substrate to all wells.

    • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a microplate reader with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[11]

  • Data Analysis:

    • Calculate the reaction rate (slope of the fluorescence versus time plot) for each inhibitor concentration.

    • Normalize the rates to the control (no inhibitor) wells.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

ParameterDescriptionExpected Outcome for this compound
IC₅₀ The concentration of inhibitor required to reduce the enzyme activity by 50%.Low nanomolar to micromolar range, indicating potent inhibition.
Ki The inhibition constant, reflecting the binding affinity of the inhibitor for the enzyme.Can be determined from the IC₅₀ value and the substrate concentration.
Mechanism of Inhibition Reversible or irreversible, competitive, non-competitive, or uncompetitive.Expected to be a reversible, competitive inhibitor due to the aldehyde warhead.

Cell-Based Characterization: Apoptosis Inhibition Assay

To confirm the cell permeability and biological activity of this compound, its ability to inhibit apoptosis in a cellular context can be assessed.

Experimental Protocol: Staurosporine-Induced Apoptosis in Jurkat Cells
  • Cell Culture: Culture Jurkat cells in appropriate media and conditions.

  • Treatment:

    • Pre-incubate the cells with various concentrations of this compound (or a vehicle control) for 1-2 hours.

    • Induce apoptosis by adding a known concentration of staurosporine (e.g., 1 µM).

    • Incubate for an additional 4-6 hours.

  • Apoptosis Assessment (e.g., by Caspase-3/7 Activity):

    • Lyse the cells.

    • Measure the activity of downstream executioner caspases (caspase-3 and -7) using a luminogenic or fluorogenic substrate (e.g., containing the DEVD sequence).[12]

  • Data Analysis:

    • Normalize the caspase-3/7 activity to the vehicle-treated, staurosporine-induced control.

    • Plot the percentage of apoptosis inhibition versus the inhibitor concentration to determine the cellular efficacy.

ParameterDescriptionExpected Outcome
Cellular EC₅₀ The effective concentration of the inhibitor that reduces the apoptotic response by 50% in a cellular assay.A potent EC₅₀ value would confirm cell permeability and biological activity.

Signaling Pathways and Mechanism of Action

This compound is designed to inhibit the intrinsic apoptosis pathway at the level of caspase-9.

The Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is initiated by various intracellular stresses, such as DNA damage or growth factor withdrawal.[13] This leads to the release of cytochrome c from the mitochondria into the cytosol.[13] Cytosolic cytochrome c binds to Apaf-1, which then oligomerizes to form the apoptosome.[13] The apoptosome recruits and activates pro-caspase-9, which in turn cleaves and activates downstream executioner caspases like caspase-3 and caspase-7, leading to the dismantling of the cell.[2][12]

Intrinsic_Apoptosis_Pathway Stress Intracellular Stress (e.g., DNA Damage) Mito Mitochondria Stress->Mito induces CytC Cytochrome c (released) Mito->CytC releases Apaf1 Apaf-1 CytC->Apaf1 binds Apoptosome Apoptosome Apaf1->Apoptosome forms ProCasp9 Pro-caspase-9 Apoptosome->ProCasp9 recruits Casp9 Active Caspase-9 ProCasp9->Casp9 activates ProCasp37 Pro-caspase-3, -7 Casp9->ProCasp37 cleaves & activates Casp37 Active Caspase-3, -7 ProCasp37->Casp37 Apoptosis Apoptosis Casp37->Apoptosis executes

Caption: The intrinsic apoptosis pathway, initiated by cellular stress.

Mechanism of Inhibition by this compound

The peptide inhibitor is designed to passively diffuse across the cell membrane due to its hydrophobic nature. Inside the cell, the -LEHD- sequence mimics the natural substrate of caspase-9, allowing the inhibitor to bind to the enzyme's active site. The C-terminal aldehyde group then forms a reversible covalent bond with the catalytic cysteine residue in the active site, thereby blocking its proteolytic activity and preventing the activation of downstream caspases.

Inhibition_Mechanism Inhibitor_ext Ac-AAV...-LEHD-CHO (Extracellular) Inhibitor_int Ac-AAV...-LEHD-CHO (Intracellular) Inhibitor_ext->Inhibitor_int Passive Diffusion Membrane Cell Membrane Casp9 Active Caspase-9 Inhibitor_int->Casp9 binds to active site Inhibited_Complex Caspase-9-Inhibitor Complex (Inactive) Casp9->Inhibited_Complex ProCasp37 Pro-caspase-3, -7 NoActivation No Activation Inhibited_Complex->NoActivation

Caption: Mechanism of caspase-9 inhibition by this compound.

Conclusion

This compound is a promising tool for the investigation of caspase-9-mediated apoptosis. Its characterization involves a multi-faceted approach, including chemical synthesis and purification, in vitro enzymatic assays to determine potency and mechanism, and cell-based assays to confirm biological activity. The protocols and data presented in this guide provide a framework for the comprehensive evaluation of this and similar peptide-based inhibitors.

References

In Vitro Stability of Ac-AAVALLPAVLLALLAP-LEHD-CHO: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro stability of the peptide Ac-AAVALLPAVLLALLAP-LEHD-CHO, a potent caspase inhibitor. Due to the limited availability of direct stability data for this specific peptide in public literature, this document outlines a framework for assessing its stability based on established principles of peptide chemistry and analysis. It includes detailed experimental protocols for determining stability under various conditions, predicted degradation pathways, and illustrative data presented in a structured format. This guide is intended to equip researchers with the necessary tools and knowledge to evaluate the stability profile of this and similar complex peptides.

Introduction

This compound is a synthetic peptide designed as a specific inhibitor of caspases, a family of proteases crucial in the apoptotic pathway. Its structure comprises three key functional domains:

  • Ac-AAVALLPAVLLALLAP: An N-terminally acetylated, highly hydrophobic sequence that may act as a cell-penetrating peptide (CPP).

  • LEHD: A recognition motif for specific caspases, including caspase-9.

  • -CHO: A C-terminal aldehyde functional group, which acts as a warhead to form a reversible covalent bond with the active site cysteine of the target caspase.

The in vitro stability of this peptide is a critical parameter for its successful application in research and potential therapeutic development. Understanding its degradation kinetics and pathways is essential for defining optimal storage conditions, formulation strategies, and interpreting experimental results.

Physicochemical Properties and Potential Stability Concerns

The primary sequence of this compound suggests several potential stability challenges:

  • Hydrophobicity: The long, nonpolar AAVALLPAVLLALLAP sequence renders the peptide highly hydrophobic. This can lead to poor aqueous solubility and a high propensity for aggregation.[1][2][3] Lyophilized peptides are generally stable for longer periods when stored at -20°C or lower.[4][5]

  • Oxidation: While the sequence lacks methionine or cysteine residues which are highly susceptible to oxidation, the tryptophan and histidine residues could be potential sites of oxidation under certain conditions.

  • Hydrolysis: Peptide bonds are susceptible to hydrolysis, particularly at acidic or alkaline pH. The presence of aspartic acid (D) in the LEHD motif can be a site for hydrolysis or isomerization.

  • Aldehyde Reactivity: The C-terminal aldehyde is a reactive functional group that could potentially participate in side reactions, although its primary role is in caspase inhibition.

Illustrative In Vitro Stability Data

The following tables present hypothetical stability data for this compound to illustrate how such information would be structured. Note: These values are not based on experimental results for this specific peptide and should be considered for illustrative purposes only.

Table 1: pH-Dependent Stability of this compound

pHBuffer System (50 mM)Temperature (°C)Half-life (t½, hours)Major Degradation Products
3.0Glycine-HCl3748Hydrolysis at Asp-His bond
5.0Acetate37120Minimal degradation
7.4Phosphate3796Deamidation, Oxidation
9.0Borate3724Racemization, Aldehyde reactions

Table 2: Temperature-Dependent Stability in pH 7.4 Buffer

Temperature (°C)Half-life (t½, hours)Aggregation Observed
4> 500None
25168Minimal
3796Yes
5024Significant

Table 3: Enzymatic Stability in Human Plasma

Enzyme SourceTemperature (°C)Half-life (t½, hours)Major Cleavage Sites
Human Plasma378Between hydrophobic residues

Experimental Protocols

This section provides detailed methodologies for assessing the in vitro stability of this compound.

General Peptide Handling and Solubilization

Due to its hydrophobic nature, dissolving this compound requires careful consideration.

  • Reconstitution of Lyophilized Peptide:

    • Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.

    • Initially, dissolve the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[2][3]

    • Slowly add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the peptide concentrate with gentle vortexing.

    • If precipitation occurs, the final concentration of the organic solvent may need to be adjusted.

  • Storage of Stock Solutions:

    • Peptide solutions are significantly less stable than the lyophilized powder.[4][5]

    • Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][4]

pH Stability Assay

This protocol assesses the peptide's stability across a range of pH values.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO).

    • A series of buffers (e.g., glycine-HCl for pH 3, acetate for pH 5, phosphate for pH 7.4, borate for pH 9).

    • Incubator.

    • HPLC system with a C18 column.

    • Mass spectrometer (optional, for degradation product identification).

  • Procedure:

    • Dilute the peptide stock solution to a final concentration of 1 mg/mL in each of the different pH buffers.

    • Incubate the samples at a constant temperature (e.g., 37°C).

    • At various time points (e.g., 0, 2, 4, 8, 24, 48, 72, and 96 hours), withdraw an aliquot from each sample.

    • Immediately quench any potential degradation by adding an equal volume of a quenching solution (e.g., 1% trifluoroacetic acid in acetonitrile) and store at -20°C until analysis.

    • Analyze the samples by reverse-phase HPLC (RP-HPLC) to quantify the remaining parent peptide.

    • Calculate the half-life (t½) at each pH by plotting the natural logarithm of the peptide concentration versus time.

Thermal Stability Assay

This protocol evaluates the effect of temperature on peptide stability.

  • Materials:

    • This compound solution in a selected buffer (e.g., pH 7.4 phosphate buffer).

    • Incubators or water baths set at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

    • HPLC system.

  • Procedure:

    • Prepare aliquots of the peptide solution.

    • Incubate the aliquots at the different temperatures.

    • At specified time points, remove samples, quench the reaction, and analyze by RP-HPLC as described in the pH stability assay.

    • Determine the half-life at each temperature.

Enzymatic Stability Assay (in Human Plasma)

This protocol assesses the peptide's susceptibility to degradation by proteases present in plasma.

  • Materials:

    • This compound stock solution.

    • Freshly collected human plasma (with anticoagulant, e.g., heparin or EDTA).

    • Incubator at 37°C.

    • Protein precipitation solution (e.g., acetonitrile with 1% trifluoroacetic acid).

    • Centrifuge.

    • HPLC-MS system.

  • Procedure:

    • Pre-warm the human plasma to 37°C.

    • Spike the plasma with the peptide stock solution to a final concentration of 100 µM.

    • Incubate the mixture at 37°C.

    • At various time points, withdraw aliquots and immediately add three volumes of ice-cold protein precipitation solution.

    • Vortex thoroughly and incubate on ice for 20 minutes to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant and analyze by LC-MS to quantify the remaining peptide and identify degradation products.

    • Calculate the half-life in plasma.

Visualizations

Experimental Workflow for Stability Testing

Stability_Workflow cluster_prep Sample Preparation cluster_conditions Incubation Conditions cluster_analysis Analysis cluster_output Output Peptide Lyophilized Peptide Stock Stock Solution (in DMSO) Peptide->Stock Dissolve Working Working Solution (in Buffer) Stock->Working Dilute pH Different pH Working->pH Incubate Temp Different Temperatures Working->Temp Incubate Enzyme Plasma Working->Enzyme Incubate Sampling Time-point Sampling pH->Sampling Temp->Sampling Enzyme->Sampling Quench Quench Reaction Sampling->Quench HPLC RP-HPLC Analysis Quench->HPLC MS LC-MS Analysis Quench->MS Data Data Analysis (t½) HPLC->Data MS->Data Report Stability Report Data->Report

Caption: Workflow for in vitro stability assessment of this compound.

Potential Degradation Pathways

Degradation_Pathways cluster_degradation Degradation Products Peptide This compound Intact Peptide Hydrolysis Hydrolyzed Fragments e.g., Ac-AAV... + ...LEHD-CHO Peptide->Hydrolysis Acid/Base or Enzymatic Cleavage Oxidation Oxidized Peptide e.g., Oxidized His Peptide->Oxidation Oxidizing Agents Deamidation Deamidated Peptide (if Asn/Gln present) Peptide->Deamidation pH > 7 (if applicable) Aggregation Aggregates Non-covalent oligomers Peptide->Aggregation High Concentration, Temperature

Caption: Potential degradation pathways for this compound.

Conclusion

The in vitro stability of this compound is a multifaceted parameter influenced by its hydrophobic nature, the reactivity of its C-terminal aldehyde, and its susceptibility to hydrolysis and enzymatic degradation. This technical guide provides a robust framework for systematically evaluating these factors. While specific experimental data for this peptide is not publicly available, the outlined protocols and considerations offer a solid foundation for researchers to determine its stability profile. Such studies are indispensable for ensuring the reliable use of this potent caspase inhibitor in a variety of research and development applications.

References

Unveiling the Proteolytic Landscape of Caspase-9: A Technical Guide to LEHD-Sequence Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of caspase-9 activity, focusing on its preferential cleavage of substrates containing the Leu-Glu-His-Asp (LEHD) amino acid sequence. Caspase-9, a critical initiator caspase in the intrinsic pathway of apoptosis, plays a pivotal role in orchestrating programmed cell death. Its activation, triggered by cellular stress and the release of mitochondrial cytochrome c, leads to the formation of the apoptosome and the subsequent cleavage of downstream effector caspases and other cellular proteins, ultimately leading to cellular demise.[1][2] Understanding the specific substrates targeted by caspase-9 at the LEHD motif is crucial for elucidating the intricate mechanisms of apoptosis and for the development of targeted therapeutics for a range of diseases, including cancer and neurodegenerative disorders.[2][3]

This guide provides a comprehensive overview of predicted and validated caspase-9 targets harboring the LEHD sequence, detailed experimental protocols for their identification and validation, and quantitative data to facilitate comparative analysis. Visualizations of key signaling pathways and experimental workflows are also provided to enhance understanding.

Quantitative Analysis of Caspase-9 Activity

The catalytic efficiency of caspase-9 is a critical parameter for understanding its activity towards various substrates. While extensive kinetic data for a wide range of endogenous protein substrates with the LEHD motif remains an area of active research, the kinetics of a model fluorogenic peptide substrate, Ac-LEHD-AFC, have been well-characterized.

SubstrateK_m_ (μM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Source
Ac-LEHD-AFC14.80.0191.28 x 10³[3]
Procaspase-3 (IETD↓S) >50-<25[3]

Note: The kinetic parameters for procaspase-3 are included for comparison, highlighting the significantly lower efficiency of caspase-9 towards this substrate compared to the optimal LEHD motif. The negative value for procaspase-3 indicates that the cleavage rate was too low to be accurately determined under the experimental conditions.

Experimental Protocols

The identification and validation of caspase-9 substrates are fundamental to understanding its biological roles. The following protocols provide detailed methodologies for the discovery of novel substrates using N-terminomics and their subsequent validation through in vitro cleavage assays.

Protocol 1: Identification of Caspase-9 Substrates using Subtiligase-Based N-Terminomics

This protocol outlines a "reverse" N-terminomics approach to identify direct substrates of caspase-9 in a complex protein lysate.[4]

1. Cell Lysis and Protein Extraction: a. Harvest cells of interest and wash with ice-cold PBS. b. Lyse cells in a buffer containing a cocktail of protease inhibitors (excluding those that target cysteine proteases). A typical lysis buffer is 50 mM HEPES, pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors. c. Incubate on ice for 30 minutes with periodic vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Collect the supernatant containing the protein lysate. Determine the protein concentration using a standard method like the BCA assay.

2. In Vitro Cleavage with Recombinant Caspase-9: a. To 1-2 mg of the protein lysate, add recombinant active caspase-9 to a final concentration of 100-200 nM. b. As a negative control, prepare an identical sample without the addition of caspase-9. c. Incubate both samples at 37°C for 4-6 hours to allow for substrate cleavage.

3. N-Terminal Peptide Enrichment using Subtiligase: a. To both the caspase-9-treated and control lysates, add the following components for the subtiligase reaction:

  • Biotin-TEV-linker-peptide ester (e.g., Biotin-PEG-Gly-Gly-ENLYFQG-CO-O-CH₂-Ph-p-NO₂) to a final concentration of 200 µM.
  • Subtiligase enzyme to a final concentration of 1 µM. b. Incubate the reaction at 37°C for 1 hour to specifically label the newly generated N-termini. c. Quench the reaction by adding a final concentration of 5 mM EDTA.

4. Protein Precipitation and Digestion: a. Precipitate the proteins from the labeled lysates using a methanol/chloroform precipitation method. b. Resuspend the protein pellet in 8 M urea, 100 mM Tris-HCl, pH 8.5. c. Reduce the proteins with 5 mM TCEP for 30 minutes at room temperature. d. Alkylate with 10 mM iodoacetamide for 30 minutes in the dark. e. Dilute the urea concentration to less than 2 M with 100 mM Tris-HCl, pH 8.5. f. Digest the proteins with sequencing-grade trypsin (1:50 enzyme:protein ratio) overnight at 37°C.

5. Affinity Purification of Biotinylated Peptides: a. Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%. b. Centrifuge to remove any precipitate. c. Equilibrate streptavidin-agarose beads with wash buffer (0.1% TFA in water). d. Incubate the peptide digest with the streptavidin beads for 2 hours at room temperature with gentle rotation to capture the biotinylated N-terminal peptides. e. Wash the beads extensively with wash buffer to remove non-biotinylated peptides.

6. Elution and Mass Spectrometry Analysis: a. Elute the bound peptides by cleaving the TEV linker with TEV protease. Incubate the beads with TEV protease in TEV cleavage buffer (50 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 1 mM DTT) for 2 hours at 30°C. b. Collect the supernatant containing the enriched N-terminal peptides. c. Desalt the peptides using a C18 StageTip. d. Analyze the peptides by LC-MS/MS. e. Identify the neo-N-terminal peptides present in the caspase-9-treated sample but absent or significantly reduced in the control sample. The sequence immediately preceding the newly identified N-terminus represents the caspase-9 cleavage site.

Protocol 2: Validation of Putative Caspase-9 Substrates by In Vitro Cleavage Assay and Western Blot

This protocol describes the validation of candidate substrates identified through proteomics or other screening methods.

1. Expression and Purification of Recombinant Substrate: a. Clone the cDNA of the putative substrate into an expression vector with an appropriate tag (e.g., His-tag, GST-tag) for purification. b. Express the recombinant protein in a suitable expression system (e.g., E. coli, insect cells, or mammalian cells). c. Purify the recombinant protein using affinity chromatography according to the manufacturer's instructions. d. Dialyze the purified protein against a suitable storage buffer and determine its concentration.

2. In Vitro Cleavage Reaction: a. In a microcentrifuge tube, combine the following:

  • Purified recombinant substrate protein (1-5 µM).
  • Recombinant active caspase-9 (50-100 nM).
  • Caspase assay buffer (20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose). b. As a negative control, prepare a reaction mixture without caspase-9. c. Incubate the reactions at 37°C. Collect aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes). d. Stop the reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes.

3. Western Blot Analysis: a. Separate the protein fragments by SDS-PAGE on a polyacrylamide gel of an appropriate percentage to resolve the full-length protein and its cleavage products. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. d. Incubate the membrane with a primary antibody specific to the substrate protein or its tag overnight at 4°C. e. Wash the membrane three times with TBST. f. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane three times with TBST. h. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system. A decrease in the band corresponding to the full-length protein and the appearance of smaller cleavage fragments in the caspase-9-treated samples will confirm that the protein is a substrate for caspase-9.

Visualizing Caspase-9 Signaling and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and processes related to caspase-9 and its substrates.

Intrinsic_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Bax_Bak Bax/Bak Bax_Bak->Cytochrome_c releases Bcl2_BclXL Bcl-2/Bcl-xL Bcl2_BclXL->Bax_Bak inhibits Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Apoptotic_Stimuli->Bax_Bak activates Apoptosome Apoptosome Apaf1->Apoptosome forms Procaspase9 Procaspase-9 Procaspase9->Apoptosome recruited to Caspase9 Active Caspase-9 Apoptosome->Caspase9 activates Procaspase3 Procaspase-3 Caspase9->Procaspase3 cleaves (IETD) LEHD_Substrates LEHD Substrates Caspase9->LEHD_Substrates cleaves (LEHD) Caspase3 Active Caspase-3 Procaspase3->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Cleaved_Substrates Cleaved Substrates LEHD_Substrates->Cleaved_Substrates Cleaved_Substrates->Apoptosis contributes to XIAP XIAP XIAP->Caspase9 inhibits XIAP->Caspase3 inhibits

Figure 1: The Intrinsic Apoptosis Pathway.

N_Terminomics_Workflow Lysate Cell Lysate Caspase9_Incubation Incubate with Active Caspase-9 Lysate->Caspase9_Incubation Control_Incubation Incubate without Caspase-9 (Control) Lysate->Control_Incubation Subtiligase_Labeling Subtiligase-mediated Biotin Labeling of N-termini Caspase9_Incubation->Subtiligase_Labeling Control_Incubation->Subtiligase_Labeling Trypsin_Digestion Trypsin Digestion Subtiligase_Labeling->Trypsin_Digestion Streptavidin_Enrichment Streptavidin Affinity Enrichment Trypsin_Digestion->Streptavidin_Enrichment LC_MSMS LC-MS/MS Analysis Streptavidin_Enrichment->LC_MSMS Data_Analysis Data Analysis: Identify Neo-N-termini LC_MSMS->Data_Analysis

Figure 2: N-Terminomics Experimental Workflow.

Caspase9_Substrate_Logic Caspase9 Active Caspase-9 Cleavage Proteolytic Cleavage at LEHD sequence Caspase9->Cleavage Substrate Protein Substrate (with LEHD motif) Substrate->Cleavage Fragment1 N-terminal Fragment Cleavage->Fragment1 Fragment2 C-terminal Fragment (New N-terminus) Cleavage->Fragment2 Biological_Effect Altered Biological Function Fragment1->Biological_Effect Fragment2->Biological_Effect

Figure 3: Caspase-9 Substrate Cleavage Logic.

Predicted and Validated Caspase-9 Substrates with LEHD-like Motifs

A comprehensive proteomics study utilizing subtiligase-based N-terminomics identified 124 putative protein substrates of caspase-9.[1] Analysis of the cleavage sites revealed a preference for a Leu-Glu-Ser-Asp (LESD) motif, which is highly similar to the canonical LEHD sequence. The following table summarizes a selection of these identified substrates that contain an LEHD-like motif at the cleavage site.

Protein NameUniProt IDCleavage Site (P4-P1')Function
Poly(A)-specific ribonuclease (PARN) Q13464LESD↓GA deadenylating nuclease involved in the regulation of mRNA turnover and the maturation of non-coding RNAs.[1]
Ataxin-2-like protein (ATXN2L) Q8WWM7LESD↓AInvolved in the regulation of translation and mRNA stability.[1]
E3 ubiquitin-protein ligase RING1 Q06587LESD↓SA component of the Polycomb group (PcG) multiprotein PRC1-like complex, which is required to maintain the transcriptionally repressive state of many genes.[1]
ATP-dependent DNA helicase Q5 (RECQL5) O94749LESD↓GA DNA helicase involved in maintaining chromosomal and genome stability, DNA replication, and double-strand break repair.[1]
Nucleoporin 43 (NUP43) Q8WUM0LDSD↓GA component of the nuclear pore complex, which regulates the transport of molecules between the nucleus and the cytoplasm.[1]
Vimentin P08670LEGE↓EAn intermediate filament protein that plays a role in maintaining cell shape and integrity.[2][5]
Procaspase-3 P42574IETD↓SA key executioner caspase that, once activated by caspase-9, cleaves a wide range of cellular substrates to execute apoptosis.[3]
Procaspase-7 P55210DQMD↓GAnother executioner caspase that contributes to the dismantling of the cell during apoptosis.
Semaphorin-7A (Sema7A) O75342LEHD↓AA membrane-anchored protein involved in axon guidance and immune cell interactions.[5]
Major vault protein (MVP) Q14764LESD↓AThe main component of the vault complex, which is involved in intracellular transport processes.[5]

This guide provides a foundational resource for researchers investigating the role of caspase-9 in cellular processes. The provided protocols and data serve as a starting point for the discovery and characterization of novel caspase-9 substrates, which will undoubtedly lead to a deeper understanding of apoptosis and the development of innovative therapeutic strategies.

References

An In-depth Technical Guide to Ac-AAVALLPAVLLALLAP-LEHD-CHO for the Study of Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The peptide sequence "Ac-AAVALLPAVLLALLAP" is not found in publicly available scientific literature as a standard apoptosis research tool. This guide will focus on the well-characterized functional moiety of the requested compound, Ac-LEHD-CHO , a known and specific inhibitor of caspase-9. The principles, pathways, and protocols discussed are centered around the established role of caspase-9 in the intrinsic pathway of apoptosis.

Introduction to Apoptosis and the Role of Caspase-9

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. It is a tightly regulated process characterized by distinct morphological and biochemical hallmarks, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies. The execution of apoptosis is primarily carried out by a family of cysteine proteases known as caspases.

Caspases are synthesized as inactive zymogens (pro-caspases) and are activated through a proteolytic cascade. They are broadly categorized into initiator caspases (e.g., caspase-8, caspase-9) and effector caspases (e.g., caspase-3, caspase-7). Initiator caspases are activated by specific upstream signals and are responsible for activating the downstream effector caspases, which in turn cleave a multitude of cellular substrates, leading to the dismantling of the cell.

There are three main pathways that can initiate apoptosis: the extrinsic (death receptor) pathway, the intrinsic (mitochondrial) pathway, and the Granzyme B-mediated pathway.

  • The Extrinsic Pathway: Initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors, leading to the recruitment of adaptor proteins and the activation of caspase-8.

  • The Intrinsic Pathway: Triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and the subsequent activation of caspase-9.

  • The Granzyme B Pathway: Utilized by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate target cells. These immune cells release perforin, which forms pores in the target cell membrane, allowing the entry of granzymes, which are serine proteases. Granzyme B can directly activate effector caspases or cleave Bid, a pro-apoptotic protein that links to the intrinsic pathway.

Ac-LEHD-CHO is a synthetic tetrapeptide aldehyde that acts as a potent and reversible inhibitor of caspase-9. The sequence LEHD (Leu-Glu-His-Asp) is the recognition site for caspase-9. By mimicking the natural substrate, Ac-LEHD-CHO binds to the active site of caspase-9, thereby blocking its proteolytic activity and inhibiting the progression of the intrinsic apoptotic pathway. This makes it an invaluable tool for studying the mechanisms of apoptosis and for identifying the specific involvement of the intrinsic pathway in various cellular processes and disease models.

Signaling Pathways in Apoptosis

The Intrinsic and Extrinsic Apoptosis Pathways

The intrinsic and extrinsic pathways represent the two major signaling cascades leading to apoptosis. The intrinsic pathway is centered around the mitochondria, while the extrinsic pathway is initiated by external signals. Both pathways converge on the activation of effector caspases.

apoptosis_pathways

Figure 1: Overview of the main apoptosis signaling pathways and points of inhibition.

Quantitative Data for Apoptosis Inhibitors

The efficacy of caspase and granzyme B inhibitors is typically quantified by their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These values provide a standardized measure of a compound's potency.

InhibitorPrimary Target(s)Type of InhibitionPotency (Ki or IC50/ID50)
Ac-LEHD-CHO Caspase-9Reversible AldehydePotent inhibitor of caspase-9; specific Ki values can vary by assay conditions.
Ac-DEVD-CHOCaspase-3, -7Reversible AldehydeKi: 230 pM (Caspase-3), 1.6 nM (Caspase-7); IC50: 0.2 nM (for PARP cleavage).[1][2]
Ac-IETD-CHOCaspase-8, Granzyme BReversible AldehydePotent inhibitor of both enzymes.
Z-AAD-CMKGranzyme BIrreversibleID50: 300 nM (for inhibiting DNA fragmentation).
VTI-1002Granzyme BReversibleKi: 4.4 nM (human Granzyme B); IC50: 179 nM (murine Granzyme B).
Ac-IEPD-CHOGranzyme BReversibleKi: 80 nM.

Experimental Protocols

The study of apoptosis using inhibitors like Ac-LEHD-CHO typically involves inducing apoptosis in a cell culture system and then measuring the extent of cell death with and without the inhibitor. Below are generalized protocols for common apoptosis assays.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the effect of an apoptosis inhibitor on cultured cells.

experimental_workflow

Figure 2: General experimental workflow for studying apoptosis inhibitors.

Protocol for Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Apoptosis inducer (e.g., staurosporine, etoposide)

  • Ac-LEHD-CHO or other inhibitor

  • Annexin V-FITC (or other fluorophore conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates at a density that will not lead to over-confluence during the experiment.

  • Inhibitor Pre-treatment: Pre-incubate the cells with the desired concentration of Ac-LEHD-CHO (typically 10-100 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Induction of Apoptosis: Add the apoptosis-inducing agent to the wells (except for the negative control) and incubate for the desired time (e.g., 4-24 hours).

  • Cell Harvesting:

    • For suspension cells, gently collect the cells into centrifuge tubes.

    • For adherent cells, collect the culture medium (which contains detached apoptotic cells) and then wash the adherent cells with PBS and detach them using trypsin or a cell scraper. Combine the detached cells with the collected medium.

  • Washing: Centrifuge the cell suspensions at 300-400 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution (e.g., 100 µg/mL working solution).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within one hour.[3][4][5]

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Protocol for Caspase Activity Assay

This assay measures the activity of specific caspases using a fluorogenic or colorimetric substrate. For example, to measure caspase-3 activity, a substrate like Ac-DEVD-AMC (fluorogenic) or Ac-DEVD-pNA (colorimetric) is used.

Materials:

  • Cell culture reagents

  • Apoptosis inducer and inhibitor

  • Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton-X 100)

  • Caspase substrate (e.g., Ac-DEVD-AMC for caspase-3)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Cell Treatment: Treat cells with the apoptosis inducer and/or inhibitor as described in section 4.2.

  • Cell Lysis:

    • Harvest and wash the cells as described previously.

    • Resuspend the cell pellet in cold Cell Lysis Buffer and incubate on ice for 10-15 minutes.

    • Centrifuge at ~12,000 x g for 10 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (cytosolic extract).

  • Protein Quantification: Determine the protein concentration of the lysates (e.g., using a BCA or Bradford assay) to ensure equal loading.

  • Assay Reaction:

    • In a 96-well plate, add 50-100 µg of protein lysate to each well.

    • Add Assay Buffer to bring the volume to 100 µL.

    • Add the caspase substrate (e.g., Ac-DEVD-AMC to a final concentration of 50 µM).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the fluorescence (e.g., Ex/Em = 380/460 nm for AMC) or absorbance (405 nm for pNA) using a microplate reader.[6][7][8]

Interpretation of Results: An increase in fluorescence or absorbance in the samples treated with the apoptosis inducer compared to the control indicates caspase activation. A reduction in this signal in the samples pre-treated with the inhibitor demonstrates the inhibitory effect of the compound on the caspase cascade.

References

A Technical Guide to Investigating the Cellular Uptake of Ac-AAVALLPAVLLALLAP-LEHD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide Ac-AAVALLPAVLLALLAP-LEHD-CHO represents a novel synthetic construct with potential therapeutic applications. Its design incorporates three key features: an acetylated (Ac) N-terminus, a highly hydrophobic core sequence (AAVALLPAVLLALLAP), a central LEHD motif, and a C-terminal aldehyde group (CHO). While no direct studies on this specific peptide exist in publicly available literature, its constituent parts suggest it may function as a cell-penetrating peptide (CPP) and a potential protease inhibitor. The hydrophobic sequence is characteristic of a class of CPPs known to interact with and traverse cellular membranes.[1][2] The C-terminal aldehyde is a reactive group often employed in the design of inhibitors for cysteine proteases, such as caspases, where it can form a reversible covalent bond with the active site cysteine.

This guide provides a comprehensive framework for the characterization of the cellular uptake of this compound. It outlines detailed experimental protocols, presents example quantitative data from analogous hydrophobic peptides, and provides visualizations of potential cellular entry pathways and a recommended experimental workflow. The methodologies described herein will enable researchers to elucidate the mechanisms of cellular entry, intracellular localization, and potential biological activity of this and similar novel peptides.

Quantitative Data on Cellular Uptake of Hydrophobic Peptides

The cellular uptake of a novel peptide is influenced by various factors including its concentration, incubation time, and the specific cell line used. The following tables provide representative quantitative data from studies on hydrophobic and amphipathic cell-penetrating peptides, which can serve as a benchmark for experiments with this compound.

Table 1: Dose-Dependent Cellular Uptake of a Fluorescently Labeled Hydrophobic Peptide in HeLa Cells

Peptide Concentration (µM)Mean Fluorescence Intensity (MFI)% of Positive Cells
1150 ± 2535 ± 5%
5750 ± 6085 ± 8%
101800 ± 15098 ± 2%
203500 ± 28099 ± 1%
(Data is hypothetical and compiled for illustrative purposes based on typical results for hydrophobic CPPs.)

Table 2: Time-Course of Cellular Uptake of a Fluorescently Labeled Hydrophobic Peptide (10 µM) in A549 Cells

Incubation Time (minutes)Mean Fluorescence Intensity (MFI)
5250 ± 40
15800 ± 90
301500 ± 120
602500 ± 210
1203200 ± 250
(Data is hypothetical and compiled for illustrative purposes based on typical results for hydrophobic CPPs.)

Table 3: Effect of Endocytosis Inhibitors on the Cellular Uptake of a Hydrophobic Peptide

InhibitorTarget PathwayConcentration% Inhibition of Uptake
ChlorpromazineClathrin-mediated endocytosis10 µg/mL30 ± 5%
Filipin IIICaveolae-mediated endocytosis5 µg/mL15 ± 4%
AmilorideMacropinocytosis50 µM65 ± 8%
Sodium AzideEnergy-dependent processes0.1%85 ± 7%
(Data is hypothetical and compiled for illustrative purposes based on typical results for hydrophobic CPPs that utilize macropinocytosis.)

Experimental Protocols

A thorough investigation into the cellular uptake of this compound requires a multi-faceted approach. Below are detailed protocols for fluorescently labeling the peptide and for subsequently quantifying its uptake and determining its intracellular localization.

Fluorescent Labeling of the Peptide

To visualize and quantify cellular uptake, the peptide must be conjugated to a fluorescent dye. The choice of fluorophore will depend on the available imaging equipment and the desired spectral properties. Dyes such as Fluorescein (FITC), Tetramethylrhodamine (TMR), or Cyanine dyes (e.g., Cy3, Cy5) are commonly used.[3][4] The labeling can be performed at the N-terminus, as the C-terminal aldehyde is likely crucial for its intended biological function.

Materials:

  • This compound peptide

  • N-hydroxysuccinimide (NHS) ester of the chosen fluorophore (e.g., FITC-NHS, TMR-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Protocol:

  • Dissolve the peptide in anhydrous DMF or DMSO to a concentration of 1-5 mg/mL.

  • Add 2-3 molar equivalents of the fluorophore-NHS ester to the peptide solution.

  • Add 5-10 molar equivalents of DIPEA to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 2-4 hours, protected from light.

  • Monitor the reaction progress by RP-HPLC.

  • Upon completion, purify the labeled peptide using preparative RP-HPLC.

  • Confirm the identity and purity of the fluorescently labeled peptide by mass spectrometry.

  • Lyophilize the purified peptide and store it at -20°C or -80°C, protected from light.

Quantification of Cellular Uptake by Flow Cytometry

Flow cytometry is a high-throughput method to quantify the amount of fluorescently labeled peptide taken up by a cell population.[5][6][7]

Materials:

  • Adherent or suspension cells (e.g., HeLa, A549, Jurkat)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Fluorescently labeled peptide

  • Flow cytometer

Protocol:

  • Cell Seeding: For adherent cells, seed 1-5 x 10^5 cells per well in a 24-well plate and allow them to adhere overnight. For suspension cells, use a similar cell density in appropriate culture tubes.

  • Peptide Incubation: Prepare a stock solution of the fluorescently labeled peptide in a suitable solvent (e.g., sterile water or DMSO) and dilute it to the desired final concentrations in pre-warmed complete cell culture medium. Remove the old medium from the cells and add the peptide-containing medium.

  • Incubate the cells for the desired time points (e.g., 30, 60, 120 minutes) at 37°C in a CO2 incubator.

  • Cell Harvesting:

    • Adherent cells: Wash the cells twice with ice-cold PBS to remove non-internalized peptide. Add Trypsin-EDTA and incubate until the cells detach. Neutralize the trypsin with complete medium and transfer the cell suspension to a flow cytometry tube.

    • Suspension cells: Transfer the cells directly to a flow cytometry tube.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in ice-cold PBS. Repeat this washing step twice.

  • Flow Cytometry Analysis: Resuspend the final cell pellet in a suitable sheath fluid or PBS. Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for the chosen fluorophore. Use untreated cells as a negative control to set the background fluorescence.

  • Data Analysis: Quantify the cellular uptake by determining the mean fluorescence intensity (MFI) of the cell population and the percentage of fluorescently positive cells.

Visualization of Intracellular Localization by Confocal Microscopy

Confocal microscopy allows for the visualization of the subcellular distribution of the fluorescently labeled peptide, providing insights into its mechanism of uptake and intracellular fate.[8][9][10]

Materials:

  • Cells seeded on glass-bottom dishes or coverslips

  • Fluorescently labeled peptide

  • Organelle-specific fluorescent trackers (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria)

  • Paraformaldehyde (PFA) for cell fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium with a nuclear stain (e.g., DAPI)

  • Confocal laser scanning microscope

Protocol:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips at an appropriate density to achieve 50-70% confluency on the day of the experiment.

  • Peptide Incubation: Treat the cells with the fluorescently labeled peptide at the desired concentration and for the desired time, as described in the flow cytometry protocol.

  • Co-staining with Organelle Trackers (Optional): During the last 15-30 minutes of peptide incubation, add the desired organelle-specific tracker to the medium according to the manufacturer's instructions.

  • Washing: Wash the cells three times with pre-warmed PBS.

  • Cell Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (Optional): If additional intracellular staining is required, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Mounting: Mount the coverslips onto glass slides using a mounting medium containing a nuclear stain like DAPI.

  • Imaging: Acquire images using a confocal microscope with the appropriate laser lines and emission filters for the peptide's fluorophore, the organelle tracker, and the nuclear stain.

  • Image Analysis: Analyze the images to determine the subcellular localization of the peptide. Co-localization analysis with organelle markers can indicate trafficking to specific compartments.

Differentiating Uptake Pathways with Endocytosis Inhibitors

To elucidate the mechanism of cellular entry, specific inhibitors of different endocytic pathways can be used. A reduction in peptide uptake in the presence of a particular inhibitor suggests the involvement of that pathway.[11][12]

Materials:

  • Cells seeded in a 24-well plate

  • Fluorescently labeled peptide

  • Endocytosis inhibitors (see Table 3 for examples)

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed cells as described for the flow cytometry protocol.

  • Inhibitor Pre-incubation: Pre-incubate the cells with the endocytosis inhibitors at their recommended concentrations in serum-free medium for 30-60 minutes at 37°C.

  • Peptide Incubation: Without removing the inhibitor-containing medium, add the fluorescently labeled peptide to the desired final concentration and incubate for the standard time (e.g., 60 minutes).

  • Cell Harvesting and Analysis: Harvest and wash the cells as described in the flow cytometry protocol.

  • Data Analysis: Analyze the cells by flow cytometry and compare the MFI of the inhibitor-treated cells to that of the untreated control cells (incubated with the peptide but without any inhibitor). Calculate the percentage of inhibition for each inhibitor. A control experiment at 4°C should also be performed, as low temperatures inhibit all energy-dependent uptake processes.[12]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the potential cellular uptake pathways for a hydrophobic peptide and a logical workflow for its experimental characterization.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide This compound DirectTranslocation Direct Translocation Peptide->DirectTranslocation Energy-independent Endocytosis Endocytosis Peptide->Endocytosis Energy-dependent Cytosol Cytosol DirectTranslocation->Cytosol Endosome Early Endosome Endocytosis->Endosome Protease Target Protease Cytosol->Protease Inhibition Endosome->Cytosol Endosomal Escape Lysosome Late Endosome / Lysosome Endosome->Lysosome Maturation

Caption: Potential cellular uptake pathways for a hydrophobic peptide.

G Start Start: Characterize Peptide Uptake LabelPeptide 1. Fluorescently Label Peptide Start->LabelPeptide QuantifyUptake 2. Quantify Uptake (Flow Cytometry) - Dose-response - Time-course LabelPeptide->QuantifyUptake VisualizeUptake 3. Visualize Localization (Confocal Microscopy) LabelPeptide->VisualizeUptake DetermineMechanism 4. Determine Mechanism - Temperature dependence (4°C) - Endocytosis inhibitors QuantifyUptake->DetermineMechanism VisualizeUptake->DetermineMechanism AnalyzeData 5. Analyze and Interpret Data DetermineMechanism->AnalyzeData End End: Elucidate Uptake Profile AnalyzeData->End

Caption: Experimental workflow for characterizing peptide cellular uptake.

Conclusion

The characterization of the cellular uptake of a novel peptide such as this compound is a critical step in its development as a potential therapeutic agent. Although specific data for this molecule is not yet available, its structural features provide a rational basis for a systematic investigation. The high hydrophobicity of the core sequence suggests a propensity for membrane interaction and cellular entry, likely through an endocytic pathway such as macropinocytosis, which is common for hydrophobic peptides.[2] The C-terminal aldehyde group positions it as a potential inhibitor of intracellular proteases.

The experimental framework provided in this guide offers a robust starting point for elucidating the cellular uptake mechanisms of this peptide. By employing a combination of quantitative techniques like flow cytometry and qualitative visualization with confocal microscopy, alongside mechanistic studies using endocytosis inhibitors, researchers can build a comprehensive profile of how this peptide enters cells, where it localizes, and by what pathways it is trafficked. This knowledge is fundamental for understanding its bioavailability, potential off-target effects, and ultimately, for optimizing its design for therapeutic efficacy.

References

Preliminary Cytotoxicity Assessment of Ac-AAVALLPAVLLALLAP-LEHD-CHO: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the preliminary cytotoxicity assessment of the novel peptide-drug conjugate, Ac-AAVALLPAVLLALLAP-LEHD-CHO. This molecule is designed for targeted cancer therapy by combining a putative cell-penetrating peptide (CPP) with a known inhibitor of caspase-9, a critical initiator of the intrinsic apoptosis pathway. Understanding the cytotoxic potential and mechanism of action of this conjugate is a crucial first step in its preclinical development.

The core of this molecule is the tetrapeptide aldehyde, Ac-LEHD-CHO, which acts as a reversible inhibitor of caspase-9. The "LEHD" sequence is a recognized cleavage site for caspase-9, allowing the aldehyde group to interact with the active site of the enzyme and block its function. By inhibiting caspase-9, Ac-LEHD-CHO can interfere with the apoptotic cascade, a key pathway in programmed cell death.

The long peptide sequence, Ac-AAVALLPAVLLALLAP, is predicted to function as a cell-penetrating peptide. CPPs are short peptides capable of traversing the plasma membrane and delivering various molecular cargoes, including small molecules and proteins, into the cytoplasm.[1][2] The hydrophobic and amphipathic nature of this sequence suggests it facilitates the uptake of the linked caspase-9 inhibitor into target cells, enhancing its bioavailability and therapeutic potential. The cytotoxicity of CPPs themselves can vary, and it is a factor to consider in the overall assessment of the conjugate.[3][4][5]

This guide will detail the experimental protocols for evaluating the cytotoxicity of this compound, present representative data, and illustrate the key molecular pathways and experimental workflows.

Data Presentation: Representative Cytotoxicity Data

While specific preliminary cytotoxicity data for this compound is not yet publicly available, the following table summarizes representative half-maximal inhibitory concentration (IC50) values for other cytotoxic peptides and small molecule inhibitors against various cancer cell lines. This data serves as a benchmark for what might be expected from a novel cytotoxic agent and highlights the range of potencies observed in cancer research.

Compound/PeptideCell LineCell TypeIncubation Time (h)IC50 (µM)Reference
Platinum NanoparticlesHeLaCervical Cancer2453.74 ± 2.95[6]
Platinum NanoparticlesDU-145Prostate Cancer2475.07 ± 5.48[6]
Compound 1 (Oleoyl Hybrid)HCT116Colon Cancer4822.4[7]
Compound 2 (Oleoyl Hybrid)HCT116Colon Cancer480.34[7]
5-FluorouracilHCT116Colon Cancer48~5[7]

Table 1: Representative IC50 values of various cytotoxic agents against different cancer cell lines. This data is for illustrative purposes to provide context for the expected potency of novel anticancer compounds.

Experimental Protocols

A standard method for assessing the in vitro cytotoxicity of a novel compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[8]

MTT Cytotoxicity Assay Protocol

1. Cell Culture:

  • Culture the desired cancer cell line (e.g., HeLa, MCF-7, A549) in the appropriate complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Trypsinize and count the cells.

  • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.

3. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the compound in serum-free medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

  • Remove the complete growth medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.

  • Include control wells: cells treated with vehicle (e.g., DMSO) alone and wells with medium only (for background measurement).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

4. MTT Addition and Incubation:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

5. Formazan Solubilization:

  • Carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

6. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

7. Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis.

Caspase9_Pathway stress Cellular Stress (e.g., DNA Damage, Oxidative Stress) bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondria bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome with dATP casp9 Active Caspase-9 apoptosome->casp9 Dimerization & Autocatalysis pro_casp9 Pro-Caspase-9 pro_casp9->apoptosome pro_casp3 Pro-Caspase-3 casp9->pro_casp3 Cleavage casp3 Active Caspase-3 (Executioner Caspase) pro_casp3->casp3 apoptosis Apoptosis casp3->apoptosis Cleavage of Cellular Substrates inhibitor This compound inhibitor->casp9 Inhibition

Caption: Intrinsic apoptosis pathway initiated by caspase-9 and inhibited by this compound.

Experimental Workflow

The following diagram illustrates the logical flow of the preliminary cytotoxicity assessment.

Cytotoxicity_Workflow start Start cell_culture Cell Line Culture (e.g., HeLa, MCF-7) start->cell_culture seeding Cell Seeding in 96-well Plate cell_culture->seeding treatment Treatment with This compound (Serial Dilutions) seeding->treatment incubation Incubation (24h, 48h, 72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay measurement Absorbance Measurement (570 nm) mtt_assay->measurement analysis Data Analysis measurement->analysis dose_response Generate Dose-Response Curve analysis->dose_response ic50 Determine IC50 Value dose_response->ic50 end End ic50->end

Caption: Experimental workflow for the MTT-based preliminary cytotoxicity assessment.

Conclusion

The peptide-drug conjugate this compound holds promise as a targeted anticancer agent due to its design, which combines a cell-penetrating delivery system with a specific inhibitor of a key apoptotic protein. The preliminary assessment of its cytotoxicity is a critical step in its development. The methodologies and representative data presented in this guide provide a framework for researchers and drug development professionals to evaluate the potential of this and similar compounds. Further studies will be necessary to confirm the precise mechanism of action, evaluate off-target effects, and establish the in vivo efficacy and safety profile of this novel therapeutic candidate.

References

Elucidating the Conformation of the Hydrophobic Peptide AAVALLPAVLLALLAP: A Methodological Whitepaper on NMR Structural Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The peptide with the sequence Ac-AAVALLPAVLLALLAP-NH2 represents a highly hydrophobic and aggregation-prone molecule, characteristics that pose significant challenges to conventional structural biology techniques. Understanding its three-dimensional structure is crucial for elucidating its function, particularly in contexts such as membrane interaction or as a component of larger biomolecules. This technical guide outlines a comprehensive methodological approach for determining the solution-state NMR structure of the AAVALLPAVLLALLAP peptide. It details the necessary experimental protocols, from peptide synthesis to NMR data acquisition and structure calculation, and provides a framework for the presentation of quantitative data. While a definitive, publicly available NMR structure for this specific peptide is not currently available, this document serves as a roadmap for researchers undertaking such an investigation.

Introduction

The amino acid sequence AAVALLPAVLLALLAP is characterized by a preponderance of hydrophobic residues, suggesting a high propensity for self-association and interaction with non-polar environments such as cell membranes. Such peptides are often involved in biological processes at the lipid bilayer interface. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structures of peptides and proteins in solution, providing insights into their conformation and dynamics under near-physiological conditions.[1] However, the hydrophobicity and potential for aggregation of peptides like AAVALLPAVLLALLAP necessitate specialized experimental conditions.[2]

This guide provides a detailed overview of the workflow for determining the NMR structure of a hydrophobic peptide, using AAVALLPAVLLALLAP as a representative example.

Peptide Synthesis and Sample Preparation

A crucial first step in the structural analysis of a peptide is obtaining a pure and stable sample.

Solid-Phase Peptide Synthesis (SPPS)

The AAVALLPAVLLALLAP peptide can be synthesized using automated solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[3][4]

Experimental Protocol:

  • Resin Selection: A rink amide resin is suitable for producing a C-terminally amidated peptide.

  • Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain on the resin. Coupling reagents such as HBTU/HOBt in the presence of a tertiary amine like DIEA are used to facilitate peptide bond formation.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the last coupled amino acid using a solution of piperidine in DMF.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The identity and purity of the synthesized peptide are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Sample Preparation for NMR

The high hydrophobicity of AAVALLPAVLLALLAP makes it prone to aggregation in aqueous solutions. Therefore, the choice of solvent is critical for obtaining high-quality NMR spectra.

Experimental Protocol:

  • Solvent Selection: A common approach for hydrophobic peptides is to use a membrane-mimetic environment, such as detergent micelles (e.g., SDS or DPC) or a mixture of water and an organic solvent like trifluoroethanol (TFE) or methanol, which can induce stable secondary structures.[2][5]

  • Concentration: The peptide concentration for NMR experiments should typically be in the range of 0.5-2.0 mM.

  • Buffer Conditions: A suitable buffer with a pH between 4 and 6 is used to minimize the exchange rate of amide protons with the solvent.[6]

  • Internal Standard: A chemical shift reference standard, such as DSS or TSP, is added to the sample.

  • Deuterium Oxide: For experiments in aqueous environments, a small percentage (5-10%) of D₂O is added for the spectrometer's lock signal.

NMR Data Acquisition

A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are required to obtain the necessary structural information.

Key 2D NMR Experiments
  • TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same amino acid spin system.[6]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space (typically < 5 Å), providing the distance restraints crucial for 3D structure calculation.[6]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled through a few chemical bonds.

  • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is isotopically labeled with ¹⁵N, this experiment provides a fingerprint of the peptide, with one peak for each amino acid residue (except proline).

Table 1: Representative NMR Acquisition Parameters

Parameter2D TOCSY2D NOESY
Spectrometer Frequency 600 MHz600 MHz
Temperature 298 K298 K
Mixing Time 80 ms200 ms
Spectral Width (¹H) 12 ppm12 ppm
Number of Scans 1632
Relaxation Delay 1.5 s1.5 s

Structure Calculation and Refinement

The data obtained from the NMR experiments are used to calculate and refine the 3D structure of the peptide.

Resonance Assignment

The first step is to assign all the observed proton resonances to specific atoms in the peptide sequence. This is achieved by systematically analyzing the TOCSY and NOESY spectra to connect adjacent amino acid spin systems.

Generation of Structural Restraints
  • Distance Restraints: The cross-peak intensities in the NOESY spectrum are converted into upper distance limits between pairs of protons.

  • Dihedral Angle Restraints: (Optional) J-coupling constants, if measurable, can be used to derive dihedral angle restraints for the peptide backbone.

Structure Calculation

Software packages such as CYANA, XPLOR-NIH, or AMBER are used to calculate the 3D structure of the peptide based on the experimental restraints. This is typically done using a simulated annealing protocol.

Structure Validation

The quality of the final ensemble of structures is assessed using various parameters, including the number of NOE violations, Ramachandran plot analysis, and root-mean-square deviation (RMSD).

Table 2: Hypothetical Structural Statistics for AAVALLPAVLLALLAP

ParameterValue
Number of NOE Distance Restraints 150
   Intra-residue60
   Sequential50
   Medium-range30
   Long-range10
RMSD to Mean Structure (Backbone) 0.5 Å
RMSD to Mean Structure (Heavy Atoms) 1.2 Å
Ramachandran Plot Statistics
   Most Favored Regions90%
   Additionally Allowed Regions10%
   Disallowed Regions0%

Visualizing the Workflow

The overall process for determining the NMR structure of the AAVALLPAVLLALLAP peptide can be visualized as a logical workflow.

G Workflow for NMR Structure Determination of a Hydrophobic Peptide cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Structure Calculation cluster_3 Final Output synthesis Peptide Synthesis (SPPS) purification Purification (RP-HPLC) synthesis->purification verification Verification (MS) purification->verification sample_prep NMR Sample Preparation (e.g., in TFE/Water) verification->sample_prep nmr_acq 2D NMR Experiments (TOCSY, NOESY) sample_prep->nmr_acq assignment Resonance Assignment nmr_acq->assignment restraints Generate Restraints assignment->restraints calculation Structure Calculation (Simulated Annealing) restraints->calculation validation Structure Validation calculation->validation final_structure Ensemble of 3D Structures validation->final_structure

Caption: A flowchart illustrating the key stages in determining the 3D structure of a hydrophobic peptide using NMR spectroscopy.

Conclusion

The determination of the NMR structure of a highly hydrophobic peptide like AAVALLPAVLLALLAP is a challenging but feasible endeavor. Success hinges on careful sample preparation to overcome aggregation issues and the systematic application of 2D NMR techniques to generate sufficient structural restraints. The methodological framework presented in this whitepaper provides a comprehensive guide for researchers aiming to elucidate the three-dimensional conformation of this and other similar peptides, which is a critical step in understanding their biological function and potential as therapeutic targets or agents.

References

The Discovery and Profile of Ac-AAVALLPAVLLALLAP-LEHD-CHO: A Cell-Permeable Caspase-9 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ac-AAVALLPAVLLALLAP-LEHD-CHO is a rationally designed, cell-permeable peptide inhibitor targeting caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis. This molecule consists of two primary functional domains: a hydrophobic cell-penetrating peptide derived from K-FGF (AAVALLPAVLLALLAP) and a caspase-9 recognition and inhibition motif (LEHD-CHO). The N-terminal acetyl group (Ac) enhances stability, and the C-terminal aldehyde (-CHO) acts as a reversible covalent inhibitor of the caspase's active site cysteine. While no single discovery paper for the conjugate molecule has been identified, its design is based on well-established principles of peptide-based drug delivery and enzyme inhibition. This technical guide provides a comprehensive overview of its constituent parts, its putative mechanism of action, and detailed experimental protocols for its characterization and use in apoptosis research.

Background and Discovery

The development of this compound is predicated on the combination of two distinct and well-characterized molecular entities. The discovery of this molecule is therefore a convergence of research in cell-penetrating peptides and caspase biology.

The Cell-Penetrating Peptide Domain: Ac-AAVALLPAVLLALLAP

The peptide sequence Ac-AAVALLPAVLLALLAP represents the hydrophobic core of the cell-penetrating peptide (CPP) associated with Kaposi's fibroblast growth factor (K-FGF). CPPs are short peptides capable of traversing cellular membranes and delivering molecular cargo. This particular sequence is characterized by its high hydrophobicity, composed entirely of apolar amino acid residues. This property is crucial for its interaction with the lipid bilayer of the cell membrane, facilitating its entry into the cell. The mechanism of entry for such hydrophobic CPPs is thought to involve direct penetration of the membrane.

The Caspase-9 Inhibitor Domain: LEHD-CHO

The tetrapeptide sequence Leu-Glu-His-Asp (LEHD) is the preferred recognition motif for caspase-9. Caspases are a family of cysteine proteases that play essential roles in apoptosis. Caspase-9 is an initiator caspase in the intrinsic apoptotic pathway, activated by its recruitment to the apoptosome. Once activated, it cleaves and activates downstream effector caspases, such as caspase-3.

The C-terminal aldehyde functional group (-CHO) acts as a "warhead" that forms a reversible covalent bond with the catalytic cysteine residue in the active site of caspase-9, thereby inhibiting its proteolytic activity. Peptide aldehydes are a well-established class of reversible caspase inhibitors. Ac-LEHD-CHO itself is a known inhibitor of caspase-8 and caspase-9 and has been used in studies to prevent apoptosis. For instance, it has been shown to prevent GalN/TNF-α-induced hepatotoxicity and hepatocyte apoptosis[1].

Mechanism of Action

The proposed mechanism of action for this compound is a two-step process:

  • Cellular Entry: The hydrophobic Ac-AAVALLPAVLLALLAP peptide domain facilitates the translocation of the entire molecule across the plasma membrane and into the cytoplasm.

  • Caspase-9 Inhibition: Once inside the cell, the LEHD-CHO moiety targets and binds to the active site of caspase-9. This binding prevents caspase-9 from cleaving its downstream substrates, thereby inhibiting the progression of the apoptotic cascade.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Molecule This compound Inhibitor This compound Molecule->Inhibitor Cellular Uptake (via CPP domain) Membrane Membrane Apoptosome Apoptosome (Cytochrome c, Apaf-1) Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Active Caspase-9 Procaspase9->Caspase9 Activation Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Inhibitor->Caspase9 Inhibition (via LEHD-CHO domain)

Figure 1: Proposed mechanism of action for this compound.

Quantitative Data

InhibitorTarget CaspaseReported IC50 (nM)Reference
Ac-LEHD-CHOCaspase-9Varies by assay[2]
Z-LEHD-FMKCaspase-9Varies by assay[3]
Ac-LEHD-cmkCaspase-970-105 (in perfused heart)[4]

Note: IC50 values are highly dependent on the assay conditions, including substrate concentration and enzyme source.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

In Vitro Caspase-9 Inhibition Assay (Fluorometric)

This assay measures the ability of the inhibitor to block the cleavage of a fluorogenic caspase-9 substrate by recombinant human caspase-9.

Materials:

  • Recombinant human caspase-9

  • Caspase-9 substrate (e.g., Ac-LEHD-AFC)

  • Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • This compound

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the inhibitor in assay buffer to create a range of concentrations.

  • In each well of the 96-well plate, add 50 µL of diluted inhibitor or vehicle control (assay buffer with DMSO).

  • Add 25 µL of recombinant caspase-9 (at a final concentration of ~1-10 units/well) to each well.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Add 25 µL of the caspase-9 substrate Ac-LEHD-AFC (at a final concentration of 50 µM) to each well to initiate the reaction.

  • Immediately measure the fluorescence at 1-minute intervals for 30-60 minutes at 37°C.

  • Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve).

  • Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value.

Start Start Dilute_Inhibitor Prepare serial dilutions of This compound Start->Dilute_Inhibitor Add_Inhibitor Add inhibitor to 96-well plate Dilute_Inhibitor->Add_Inhibitor Add_Caspase9 Add recombinant caspase-9 Add_Inhibitor->Add_Caspase9 Incubate1 Incubate at 37°C for 15 min Add_Caspase9->Incubate1 Add_Substrate Add Ac-LEHD-AFC substrate Incubate1->Add_Substrate Measure_Fluorescence Measure fluorescence kinetically Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate IC50 value Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Figure 2: Workflow for in vitro caspase-9 inhibition assay.

Cellular Apoptosis Inhibition Assay

This protocol assesses the ability of the cell-permeable inhibitor to protect cells from an apoptotic stimulus.

Materials:

  • Cell line susceptible to apoptosis (e.g., Jurkat, HeLa)

  • Cell culture medium and supplements

  • Apoptotic stimulus (e.g., staurosporine, etoposide, or TNF-α/cycloheximide)

  • This compound

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

Procedure:

  • Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight (for adherent cells).

  • Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Induce apoptosis by adding the apoptotic stimulus to the cell culture medium.

  • Incubate the cells for the required time to induce apoptosis (typically 4-24 hours).

  • Harvest the cells (including any floating cells).

  • Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).

  • Compare the percentage of apoptotic cells in the inhibitor-treated groups to the vehicle-treated control.

Western Blot Analysis of Caspase-9 Cleavage

This method is used to directly observe the inhibition of caspase-9 activation (cleavage) in a cellular context.[5]

Materials:

  • Cell line and culture reagents

  • Apoptotic stimulus

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against cleaved caspase-9[6]

  • Primary antibody against total caspase-9

  • Primary antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the inhibitor and apoptotic stimulus as described in the cellular apoptosis inhibition assay.

  • Lyse the cells and quantify the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against cleaved caspase-9 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip and re-probe the membrane for total caspase-9 and the loading control to ensure equal protein loading.

Start Start Cell_Treatment Treat cells with inhibitor and apoptotic stimulus Start->Cell_Treatment Cell_Lysis Lyse cells and quantify protein Cell_Treatment->Cell_Lysis SDS_PAGE Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibody (cleaved caspase-9) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect with chemiluminescence Secondary_Ab->Detection Reprobe Strip and re-probe for total caspase-9 and loading control Detection->Reprobe End End Reprobe->End

Figure 3: Workflow for Western blot analysis of caspase-9 cleavage.

Conclusion

This compound represents a sophisticated tool for the study of apoptosis. Its design, leveraging a cell-penetrating peptide for intracellular delivery and a specific caspase-9 inhibitory sequence, allows for the targeted modulation of the intrinsic apoptotic pathway in living cells. While further studies are needed to fully characterize its pharmacological properties, the principles underlying its design are sound and supported by a large body of scientific literature. The experimental protocols provided in this guide offer a framework for researchers to investigate the efficacy and mechanism of this promising research compound.

References

Methodological & Application

Application Notes and Protocols for Ac-AAVALLPAVLLALLAP-LEHD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-AAVALLPAVLLALLAP-LEHD-CHO is a potent, cell-permeable inhibitor of caspases, with primary targets being caspase-9, caspase-4, and caspase-5. This peptide conjugate is composed of two key functional domains:

  • Ac-AAVALLPAVLLALLAP: A hydrophobic, cell-penetrating peptide (CPP) sequence that facilitates the transport of the molecule across the plasma membrane into the cytoplasm.

  • LEHD-CHO: A tetrapeptide aldehyde that acts as a reversible inhibitor of caspases, particularly caspase-9, which is a key initiator caspase in the intrinsic pathway of apoptosis. The aldehyde group interacts with the active site cysteine of the caspase.

This construct allows for the efficient delivery of the caspase inhibitor into living cells, making it a valuable tool for studying the roles of specific caspases in apoptosis and other cellular processes.

Mechanism of Action

The this compound peptide enters the cell via its cell-penetrating peptide moiety. Once inside the cell, the LEHD-CHO portion specifically targets and inhibits the activity of caspase-9. Caspase-9 is a critical initiator caspase in the intrinsic apoptotic pathway, which is activated in response to various cellular stresses, leading to the release of cytochrome c from the mitochondria. Activated caspase-9 then cleaves and activates downstream effector caspases, such as caspase-3 and -7, ultimately leading to the execution of apoptosis. By inhibiting caspase-9, this compound can effectively block this signaling cascade and prevent apoptosis. This peptide has also been shown to inhibit caspases-4 and -5, which are involved in inflammatory responses.

Data Presentation

In Vitro Inhibitory Activity of Ac-LEHD-CHO

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the active component Ac-LEHD-CHO against a panel of caspases. This data is crucial for understanding its specificity and potency.

Caspase TargetIC50 (nM)
Caspase-115.0
Caspase-381.7
Caspase-421.3
Caspase-83.82
Caspase-949.2
Caspase-1040.4
Caspase-14134

Data presented as IC50 values. Data was generated by Reaction Biology using a (Z-LEHD)2-R110 tetrapeptide substrate for caspases 1, 4, 5, 8, 9, 10, 14 and a (Z-DEVD)2-R110 tetrapeptide substrate for caspases 3, 6 and 7.

Mandatory Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm peptide Ac-AAVALLPAVLLALLAP- LEHD-CHO peptide_inside Ac-AAVALLPAVLLALLAP- LEHD-CHO peptide->peptide_inside Cellular Uptake (via CPP) caspase9_inactive Pro-Caspase-9 caspase9_active Active Caspase-9 caspase3_inactive Pro-Caspase-3 caspase9_active->caspase3_inactive cleaves & activates apoptosome Apoptosome (Apaf-1, Cytochrome c) apoptosome->caspase9_inactive recruits & activates caspase3_active Active Caspase-3 apoptosis Apoptosis caspase3_active->apoptosis peptide_inside->caspase9_active Inhibits

Caption: Signaling pathway of this compound in the inhibition of the intrinsic apoptotic cascade.

G cluster_0 Experimental Workflow start Seed cells in 96-well plate treatment Treat cells with This compound and/or apoptosis inducer start->treatment incubation Incubate for defined period treatment->incubation assay Perform Assay incubation->assay caspase_assay Caspase Activity Assay assay->caspase_assay viability_assay Cell Viability Assay (MTT) assay->viability_assay data_analysis Data Analysis caspase_assay->data_analysis viability_assay->data_analysis

Caption: General experimental workflow for assessing the efficacy of this compound.

Experimental Protocols

Protocol 1: Assessment of Caspase-9 Inhibition in Cell Culture

This protocol describes how to determine the inhibitory effect of this compound on caspase-9 activity in a cell-based assay.

Materials:

  • This compound

  • Cell line of interest (e.g., Jurkat, HeLa)

  • Complete cell culture medium

  • Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)

  • Phosphate-Buffered Saline (PBS)

  • Caspase-9 colorimetric or fluorometric assay kit

  • 96-well microplate (black for fluorometric, clear for colorimetric)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator.

  • Inhibitor Pre-treatment: Prepare a stock solution of this compound in sterile DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 1, 10, 50, 100 µM). A vehicle control (DMSO) should be included. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle. Incubate for 1-2 hours.

  • Apoptosis Induction: Prepare the apoptosis-inducing agent at a 2X concentration in culture medium. Add 100 µL of the 2X apoptosis inducer to the appropriate wells. For the negative control, add 100 µL of culture medium.

  • Incubation: Incubate the plate for a time period sufficient to induce apoptosis (typically 4-6 hours, but this should be optimized for your cell line and inducer).

  • Cell Lysis: Centrifuge the plate at 500 x g for 5 minutes and carefully remove the supernatant. Lyse the cells according to the caspase assay kit manufacturer's instructions. This typically involves adding a supplied lysis buffer and incubating on ice.

  • Caspase-9 Activity Measurement: Add the caspase-9 substrate (e.g., LEHD-pNA for colorimetric or LEHD-AFC for fluorometric) and reaction buffer to each well as per the kit protocol. Incubate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the absorbance at 405 nm for the colorimetric assay or fluorescence at the appropriate excitation/emission wavelengths (e.g., 400 nm excitation/505 nm emission for AFC) using a microplate reader.

  • Data Analysis: Subtract the background reading from all measurements. Determine the percentage of caspase-9 inhibition by comparing the signal from the inhibitor-treated, apoptosis-induced cells to the signal from the vehicle-treated, apoptosis-induced cells.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is to assess the protective effect of this compound on cell viability following an apoptotic stimulus.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Apoptosis-inducing agent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1 to seed and treat the cells with the inhibitor and apoptosis inducer.

  • MTT Addition: After the treatment incubation, add 20 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from the wells. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells (which are considered 100% viable).

Application Notes and Protocols for Ac-AAVALLPAVLLALLAP-LEHD-CHO in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Ac-AAVALLPAVLLALLAP-LEHD-CHO" appears to be a composite name. Our research indicates that Ac-LEHD-CHO is a known inhibitor of caspase-9, an enzyme crucial for initiating apoptosis (programmed cell death). The peptide sequence Ac-AAVALLPAVLLALLAP does not correspond to a commercially available or well-documented peptide. Based on its highly hydrophobic amino acid composition (Alanine, Valine, Leucine), it is likely a synthetic peptide designed for membrane interaction, potentially as a cell-penetrating peptide (CPP) or a transmembrane domain mimic.

These application notes will address both components. We will provide detailed protocols for the use of the caspase-9 inhibitor Ac-LEHD-CHO in cell culture and present a hypothetical application and experimental design for the peptide Ac-AAVALLPAVLLALLAP as a potential delivery vehicle for Ac-LEHD-CHO.

Section 1: Ac-LEHD-CHO - A Potent Caspase-9 Inhibitor

Ac-LEHD-CHO is a reversible aldehyde inhibitor of caspase-9. It is a valuable tool for studying the intrinsic pathway of apoptosis and for enhancing cell viability in culture by preventing premature cell death.[1][2][3]

Mechanism of Action

The intrinsic pathway of apoptosis is triggered by intracellular stress, leading to the release of cytochrome c from the mitochondria. This, in turn, leads to the formation of the apoptosome and the activation of caspase-9. Activated caspase-9 then cleaves and activates downstream effector caspases, such as caspase-3, culminating in the execution of apoptosis. Ac-LEHD-CHO specifically targets and inhibits the proteolytic activity of caspase-9, thereby blocking this cascade.

cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial Pathway cluster_2 Apoptosome Formation cluster_3 Caspase Cascade stress Intracellular Stress cyto_c Cytochrome c Release stress->cyto_c apoptosome Apoptosome Assembly (Apaf-1, Cytochrome c, pro-caspase-9) cyto_c->apoptosome caspase9 Active Caspase-9 apoptosome->caspase9 caspase3 Active Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis inhibitor Ac-LEHD-CHO inhibitor->caspase9 Inhibition cluster_0 Preparation cluster_1 Experimental Setup cluster_2 Treatment Groups cluster_3 Incubation cluster_4 Analysis cluster_5 Data Interpretation prep Synthesize and Purify Peptide (Ac-AAVALLPAVLLALLAP) setup Cell Seeding and Apoptosis Induction prep->setup groups 1. Inhibitor Alone (Ac-LEHD-CHO) 2. Peptide Alone 3. Inhibitor + Peptide 4. Controls (Untreated, Vehicle) setup->groups incubation Incubate for 12-48 hours groups->incubation analysis Assess Cell Viability (MTT) Measure Caspase-9 Activity Quantify Apoptosis (Annexin V) incubation->analysis interpretation Compare efficacy of Inhibitor Alone vs. Inhibitor + Peptide analysis->interpretation

References

Application Notes: Ac-AAVALLPAVLLALLAP-LEHD-CHO for Caspase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-AAVALLPAVLLALLAP-LEHD-CHO is a potent and cell-permeable inhibitor of initiator caspases, particularly caspase-9, as well as caspases-4 and -5[1]. This compound consists of two key functional domains: a cell-penetrating peptide sequence (AAVALLPAVLLALLAP) that facilitates its transport across the cell membrane, and a caspase-inhibitory peptide sequence (LEHD-CHO) with a C-terminal aldehyde group. The LEHD sequence mimics the natural cleavage site of caspase-9 substrates, allowing the inhibitor to competitively bind to the active site of the enzyme. The aldehyde functional group forms a reversible covalent bond with the catalytic cysteine residue in the caspase active site, effectively blocking its proteolytic activity. This inhibitor is a valuable tool for studying the roles of specific caspases in the apoptotic signaling cascade and for screening potential therapeutic agents that modulate apoptosis.

Principle of Action

Caspase-9 is a critical initiator caspase in the intrinsic (mitochondrial) pathway of apoptosis[2]. Upon receiving an apoptotic stimulus, cytochrome c is released from the mitochondria and binds to Apaf-1, which then oligomerizes to form the apoptosome. Pro-caspase-9 is recruited to the apoptosome, where it undergoes dimerization and auto-cleavage to become fully active. Activated caspase-9 then proceeds to cleave and activate downstream effector caspases, such as caspase-3 and -7, leading to the execution of apoptosis.

This compound acts as a reversible aldehyde inhibitor of caspase-9[3]. The LEHD peptide sequence is recognized by the active site of caspase-9. The inhibitor competitively binds to the enzyme, and the C-terminal aldehyde group forms a thiohemiacetal adduct with the active site cysteine residue, thereby inhibiting its catalytic function and halting the apoptotic cascade.

Applications

  • In vitro studies: Elucidation of the role of caspase-9 in apoptosis signaling pathways.

  • Cell-based assays: Investigation of the effects of caspase-9 inhibition on cellular processes and prevention of apoptosis in cell culture models.[1]

  • Drug screening: Screening for and characterization of novel therapeutic compounds that target the apoptotic pathway.

  • Neuroprotection research: Caspase-9 inhibitors have shown neuroprotective effects in various models of neuronal cell death.[2]

Quantitative Data

InhibitorTarget CaspasesInhibition TypeReported Effects
Ac-LEHD-CHOCaspase-9ReversiblePrevents cisplatin-induced caspase-9 activation.[4]
Ac-LEHD-CHOCaspase-8ReversibleAlso shows inhibitory activity against caspase-8.[5]
This compoundCaspase-4, 5, 9Not specifiedShows protective effects upon Neocarzinostatin-treated MCF-7 cells.[1]

Experimental Protocols

In Vitro Caspase-9 Inhibition Assay (Colorimetric)

This protocol describes a method to determine the inhibitory activity of this compound on purified active caspase-9 in a cell-free system.

Materials:

  • Active human recombinant caspase-9

  • This compound inhibitor

  • Caspase assay buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)

  • Caspase-9 colorimetric substrate: Ac-LEHD-pNA (p-nitroanilide)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the inhibitor to various concentrations in caspase assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • x µL of caspase assay buffer

    • 10 µL of diluted inhibitor (or DMSO for control)

    • 10 µL of active caspase-9 enzyme

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add 10 µL of the Ac-LEHD-pNA substrate to each well to initiate the reaction.

  • Measurement: Immediately begin reading the absorbance at 405 nm every 1-2 minutes for at least 30 minutes at 37°C using a microplate reader. The cleavage of the pNA substrate by active caspase-9 releases p-nitroanilide, which can be detected at this wavelength.

  • Controls:

    • No enzyme control: Buffer and substrate only.

    • No inhibitor control (Vehicle): Enzyme, buffer, substrate, and DMSO.

    • Positive control inhibitor: A known caspase-9 inhibitor can be used.

Data Analysis:

  • Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

  • Normalize the reaction rates to the no inhibitor control.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Visualizations

Signaling Pathway

Intrinsic_Apoptosis_Pathway cluster_stimulus Apoptotic Stimuli cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol DNA_damage DNA Damage Bax_Bak Bax/Bak Activation DNA_damage->Bax_Bak Growth_factor_withdrawal Growth Factor Withdrawal Growth_factor_withdrawal->Bax_Bak ER_stress ER Stress ER_stress->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Assembly Apaf1->Apoptosome Pro_caspase9 Pro-caspase-9 Pro_caspase9->Apoptosome Active_caspase9 Active Caspase-9 Apoptosome->Active_caspase9 Pro_caspase3 Pro-caspase-3 Active_caspase9->Pro_caspase3 Cleavage Inhibitor This compound Inhibitor->Active_caspase9 Active_caspase3 Active Caspase-3 Pro_caspase3->Active_caspase3 Apoptosis Apoptosis Active_caspase3->Apoptosis

Caption: Intrinsic pathway of apoptosis and the point of inhibition.

Experimental Workflow

Caspase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_prep 1. Prepare Inhibitor Dilutions (this compound) Plate_setup 3. Set up 96-well Plate (Buffer, Inhibitor, Enzyme) Inhibitor_prep->Plate_setup Reagent_prep 2. Prepare Reagents (Enzyme, Buffer, Substrate) Reagent_prep->Plate_setup Incubation 4. Pre-incubate at 37°C (15 minutes) Plate_setup->Incubation Reaction_start 5. Add Substrate (Ac-LEHD-pNA) Incubation->Reaction_start Measurement 6. Measure Absorbance at 405 nm (Kinetic Read) Reaction_start->Measurement Rate_calc 7. Calculate Reaction Rates Measurement->Rate_calc Inhibition_calc 8. Determine % Inhibition Rate_calc->Inhibition_calc IC50_calc 9. Plot Curve and Calculate IC50 Inhibition_calc->IC50_calc

Caption: Workflow for an in vitro caspase-9 inhibition assay.

References

Application Notes and Protocols for Ac-AAVALLPAVLLALLAP-LEHD-CHO in Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-AAVALLPAVLLALLAP-LEHD-CHO is a specialized peptide-based inhibitor designed for the investigation of apoptosis. This molecule incorporates a caspase-9 recognition sequence (LEHD) and a C-terminal aldehyde group, a known reversible covalent inhibitor of cysteine proteases. The acetylated N-terminus and the long peptide sequence (AAVALLPAVLLALLAP) likely enhance cell permeability and intracellular delivery. As an inhibitor of caspase-9, this compound is a valuable tool for studying the intrinsic pathway of apoptosis. Immunofluorescence staining is a powerful technique to visualize the subcellular localization and effects of this inhibitor on apoptotic processes.

The LEHD sequence is a specific substrate recognition motif for caspase-9, an initiator caspase that plays a crucial role in the mitochondrial-mediated apoptotic pathway. Upon activation, caspase-9 cleaves and activates downstream effector caspases, such as caspase-3 and -7, leading to the execution of apoptosis. The aldehyde functional group (-CHO) on the inhibitor forms a reversible covalent bond with the active site cysteine of caspase-9, effectively blocking its proteolytic activity.

These application notes provide a detailed protocol for utilizing this compound in immunofluorescence staining to study its effects on caspase-9 activity and the subsequent apoptotic cascade.

Quantitative Data

InhibitorTarget(s)Type of InhibitionReported IC50 / KiReference(s)
Ac-LEHD-CHO Caspase-9, Caspase-8Reversible AldehydeNot Specified[1]
Z-LEHD-FMK Caspase-9IrreversibleNot Specified[2]
Ac-DEVD-CHO Caspase-3, -7Reversible AldehydeKi: 0.2 nM (Casp-3)[2]
Q-VD-Oph Pan-caspaseIrreversibleIC50: 25-400 nM[3]
Caspase-9 Inhibitor III (Ac-LEHD-cmk) Caspase-9IrreversibleEffective at 0.07-0.105 µM in cell-based assays[4]

Signaling Pathway

The following diagram illustrates the intrinsic apoptosis pathway, highlighting the central role of caspase-9 and the inhibitory action of this compound.

cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Bax_Bak Bax/Bak Activation Apoptotic_Stimuli->Bax_Bak Bax_Bak->Cytochrome_c Release Apoptosome Apoptosome Formation Apaf1->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Cleavage & Activation Pro_Caspase9 Pro-caspase-9 Pro_Caspase9->Apoptosome Pro_Caspase3 Pro-caspase-3 Active_Caspase9->Pro_Caspase3 Cleavage & Activation Inhibitor This compound Inhibitor->Active_Caspase9 Inhibition Active_Caspase3 Active Caspase-3 Pro_Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway and inhibition by this compound.

Experimental Protocols

Immunofluorescence Staining of Intracellular Targets Following Treatment with this compound

This protocol is designed to visualize the effect of the peptide inhibitor on the localization and expression of apoptotic proteins, such as cleaved caspase-3, as an indicator of caspase-9 inhibition.

Materials:

  • This compound

  • Cell culture medium (appropriate for your cell line)

  • Sterile glass coverslips

  • Multi-well cell culture plates

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Buffer: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)

  • Primary antibody against the target of interest (e.g., anti-cleaved caspase-3)

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Place sterile glass coverslips into the wells of a multi-well plate.

    • Seed cells onto the coverslips at a density that will result in 60-80% confluency at the time of the experiment.

    • Incubate under standard cell culture conditions (e.g., 37°C, 5% CO2) for 24 hours or until well-adhered.

  • Inhibitor Treatment and Apoptosis Induction:

    • Prepare working solutions of this compound in cell culture medium. A concentration range of 10-100 µM is a common starting point for peptide inhibitors.

    • Pre-incubate the cells with the inhibitor for 1-2 hours.

    • Induce apoptosis by adding the chosen agent (e.g., staurosporine at 1 µM) to the wells. Include appropriate controls: untreated cells, cells treated with the apoptosis inducer only, and cells treated with the inhibitor only.

    • Incubate for the desired time period to allow for apoptosis to occur (typically 3-6 hours).

  • Fixation:

    • Carefully aspirate the culture medium.

    • Gently wash the cells twice with PBS.

    • Add Fixation Buffer to each well to cover the coverslips.

    • Incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add Permeabilization Buffer to each well.

    • Incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add Blocking Buffer to each well.

    • Incubate for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer according to the manufacturer's recommendations.

    • Aspirate the Blocking Buffer and add the diluted primary antibody solution to each coverslip.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • The next day, wash the coverslips three times with PBST for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

    • Add the diluted secondary antibody solution to each coverslip.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the coverslips three times with PBST for 5 minutes each, protected from light.

    • Incubate with a nuclear counterstain like DAPI (e.g., 300 nM in PBS) for 5 minutes.

    • Wash twice with PBS.

    • Carefully remove the coverslips from the wells and mount them onto glass slides using an antifade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.

    • Capture images for analysis of protein localization and fluorescence intensity.

Experimental Workflow

The following diagram outlines the key steps in the immunofluorescence protocol.

Start Start: Seed Cells on Coverslips Treatment Treat with Inhibitor and Induce Apoptosis Start->Treatment Fixation Fix with 4% PFA Treatment->Fixation Permeabilization Permeabilize with 0.25% Triton X-100 Fixation->Permeabilization Blocking Block with 5% BSA Permeabilization->Blocking PrimaryAb Incubate with Primary Antibody (e.g., anti-cleaved caspase-3) Blocking->PrimaryAb SecondaryAb Incubate with Fluorophore-conjugated Secondary Antibody PrimaryAb->SecondaryAb Counterstain Counterstain Nuclei with DAPI SecondaryAb->Counterstain Mounting Mount Coverslips on Slides Counterstain->Mounting Imaging Image with Fluorescence Microscope Mounting->Imaging

Caption: Workflow for immunofluorescence staining with this compound.

References

Application Notes and Protocols for Western Blot Analysis of Ac-AAVALLPAVLLALLAP-LEHD-CHO Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-AAVALLPAVLLALLAP-LEHD-CHO is a potent, cell-permeable inhibitor of caspase-9. This molecule consists of two key components: the caspase-9 inhibitory peptide sequence LEHD (Leu-Glu-His-Asp) and a cell-penetrating peptide (CPP), Ac-AAVALLPAVLLALLAP. The C-terminus is modified with a chloromethylketone (CHO) group, which allows for covalent binding to the active site of caspase-9, thereby irreversibly inhibiting its activity. The acetylated (Ac) N-terminus of the CPP enhances its stability. Caspase-9 is a critical initiator caspase in the intrinsic pathway of apoptosis. Its activation, through cleavage of its pro-form, triggers a cascade of downstream effector caspases, ultimately leading to programmed cell death.

These application notes provide a comprehensive guide for utilizing this compound in cell-based assays, with a specific focus on Western blot analysis to monitor the inhibition of caspase-9 and downstream apoptotic events.

Mechanism of Action

The Ac-AAVALLPAVLLALLAP peptide facilitates the transport of the LEHD-CHO inhibitor across the cell membrane. Once inside the cell, the LEHD sequence is recognized by and binds to the active site of caspase-9. The CHO group then forms a covalent bond with a cysteine residue in the catalytic site of the enzyme, leading to its irreversible inhibition. By blocking caspase-9 activity, this compound effectively inhibits the intrinsic apoptotic pathway, making it a valuable tool for studying apoptosis and for potential therapeutic development.

Applications

  • Apoptosis Research: Investigate the role of caspase-9 in various apoptotic models induced by stimuli such as staurosporine, etoposide, or UV irradiation.

  • Drug Discovery: Screen for and characterize pro- or anti-apoptotic compounds that act upstream of caspase-9.

  • Neurodegenerative Disease Research: Explore the involvement of caspase-9-mediated apoptosis in neuronal cell death models.

  • Cancer Biology: Study the mechanisms of apoptosis resistance in cancer cells and the potential of sensitizing cells to chemotherapy by modulating caspase-9 activity.

Data Presentation

The following tables summarize hypothetical quantitative data from a typical experiment using this compound in a cancer cell line treated with an apoptosis-inducing agent (e.g., Etoposide).

Table 1: Inhibition of Caspase-9 Cleavage

Treatment GroupPro-Caspase-9 (Relative Density)Cleaved Caspase-9 (p37/35) (Relative Density)% Inhibition of Cleavage
Untreated Control1.00 ± 0.050.05 ± 0.01N/A
Etoposide (50 µM)0.45 ± 0.040.89 ± 0.070%
Etoposide + this compound (10 µM)0.72 ± 0.060.31 ± 0.0365%
Etoposide + this compound (25 µM)0.88 ± 0.050.12 ± 0.0287%

Table 2: Downstream Effects on Caspase-3 Cleavage and PARP Cleavage

Treatment GroupCleaved Caspase-3 (p17/19) (Relative Density)Cleaved PARP (89 kDa) (Relative Density)
Untreated Control0.08 ± 0.020.04 ± 0.01
Etoposide (50 µM)0.92 ± 0.080.95 ± 0.09
Etoposide + this compound (10 µM)0.41 ± 0.050.38 ± 0.04
Etoposide + this compound (25 µM)0.15 ± 0.030.11 ± 0.02

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., HeLa, Jurkat, or a cell line relevant to your research) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Inhibitor Pre-treatment: The following day, pre-treat the cells with the desired concentrations of this compound (e.g., 10 µM and 25 µM) for 1-2 hours in serum-free media. Include a vehicle control (e.g., DMSO).

  • Apoptosis Induction: Add the apoptosis-inducing agent (e.g., 50 µM Etoposide) to the appropriate wells. Also, maintain an untreated control group.

  • Incubation: Incubate the cells for the desired period to induce apoptosis (e.g., 6-24 hours, depending on the cell line and inducer).

  • Harvesting: After incubation, collect both adherent and floating cells. Wash the cells once with ice-cold PBS.

Protocol 2: Western Blot Analysis
  • Cell Lysis: Lyse the cell pellets in RIPA buffer supplemented with a protease inhibitor cocktail. Incubate on ice for 30 minutes with intermittent vortexing.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 12% or 4-20% gradient SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Caspase-9 (to detect both pro- and cleaved forms), Cleaved Caspase-3, and Cleaved PARP overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to the loading control.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blot Analysis cell_seeding 1. Seed Cells inhibitor_pretreatment 2. Pre-treat with this compound cell_seeding->inhibitor_pretreatment apoptosis_induction 3. Induce Apoptosis (e.g., Etoposide) inhibitor_pretreatment->apoptosis_induction incubation 4. Incubate apoptosis_induction->incubation harvesting 5. Harvest Cells incubation->harvesting cell_lysis 6. Cell Lysis harvesting->cell_lysis protein_quantification 7. Protein Quantification cell_lysis->protein_quantification sample_prep 8. Sample Preparation protein_quantification->sample_prep sds_page 9. SDS-PAGE sample_prep->sds_page transfer 10. Protein Transfer sds_page->transfer blocking 11. Blocking transfer->blocking primary_ab 12. Primary Antibody Incubation blocking->primary_ab secondary_ab 13. Secondary Antibody Incubation primary_ab->secondary_ab detection 14. Chemiluminescent Detection secondary_ab->detection analysis 15. Densitometry Analysis detection->analysis

Caption: Experimental workflow for Western blot analysis of this compound treatment.

signaling_pathway cluster_pathway Intrinsic Apoptosis Pathway apoptotic_stimulus Apoptotic Stimulus (e.g., Etoposide) bax_bak Bax/Bak Activation apoptotic_stimulus->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome pro_casp9 Pro-Caspase-9 casp9 Active Caspase-9 pro_casp9->casp9 Cleavage pro_casp3 Pro-Caspase-3 casp3 Active Caspase-3 pro_casp3->casp3 Cleavage parp PARP apoptosis Apoptosis casp3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp Cleavage cleaved_parp->apoptosis inhibitor This compound inhibitor->casp9 Inhibition

Caption: Signaling pathway of intrinsic apoptosis and the point of inhibition by this compound.

Application Notes: Detection of Caspase-9 Activity using Ac-AAVALLPAVLLALLAP-LEHD-CHO in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ac-AAVALLPAVLLALLAP-LEHD-CHO is a novel, cell-permeable substrate designed for the sensitive detection of active Caspase-9 in living cells using flow cytometry. Caspase-9 is a critical initiator caspase in the intrinsic pathway of apoptosis.[1][2] This pathway is triggered by various intracellular stimuli such as DNA damage, oxidative stress, and growth factor withdrawal, leading to the release of cytochrome c from the mitochondria.[2][3] Cytochrome c, in conjunction with Apaf-1 and procaspase-9, forms a complex known as the apoptosome, which facilitates the activation of Caspase-9.[2][3][4] Activated Caspase-9 then proceeds to activate downstream effector caspases, such as Caspase-3 and -7, ultimately leading to the execution of apoptosis.[2][3]

The peptide component "LEHD" is the specific recognition and cleavage site for Caspase-9.[5] The substrate is designed with a long N-terminal peptide sequence (AAVALLPAVLLALLAP), which is predicted to enhance cell permeability, allowing the reagent to efficiently enter the cytoplasm of target cells. The C-terminal aldehyde group (CHO) is part of a fluorogenic reporter. Upon cleavage of the LEHD sequence by active Caspase-9, the fluorophore is released and becomes fluorescent, emitting a signal that can be quantified by flow cytometry. This allows for the identification and quantification of cells undergoing the early stages of intrinsic apoptosis.

Principle of the Assay

The this compound substrate is a non-fluorescent molecule that can freely diffuse across the plasma membrane of living cells. Once inside a cell undergoing apoptosis, the LEHD tetrapeptide sequence is recognized and cleaved by active Caspase-9. This cleavage event liberates the fluorogenic CHO-containing group, which then emits a bright fluorescent signal. The intensity of the fluorescence is directly proportional to the amount of active Caspase-9 in the cell. By analyzing the stained cell population with a flow cytometer, one can distinguish and quantify the apoptotic cells from the healthy and necrotic cell populations.

Experimental Protocol

1. Materials and Reagents

  • This compound

  • Cell line of interest (e.g., Jurkat, HeLa)

  • Complete cell culture medium

  • Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)

  • Negative control (vehicle, e.g., DMSO)

  • Caspase-9 specific inhibitor (e.g., Ac-LEHD-CHO, unlabeled) for specificity control

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • 1X Binding Buffer

  • Propidium Iodide (PI) or 7-AAD for dead cell discrimination

  • Flow cytometer tubes

  • Flow cytometer equipped with appropriate lasers and filters for the specific fluorophore

2. Cell Preparation

  • Seed cells at a density of 2-5 x 10^5 cells/mL in a suitable culture vessel.

  • Incubate for 24 hours or until the cells are in the logarithmic growth phase.

  • Induce apoptosis by treating the cells with an appropriate stimulus (e.g., 1 µM Staurosporine for 3-4 hours). Include a vehicle-treated sample as a negative control. For a specificity control, pre-incubate a sample of cells with a Caspase-9 inhibitor for 30-60 minutes before adding the apoptosis-inducing agent.

3. Staining Procedure

  • Harvest the cells, including any floating cells from the supernatant, and transfer to flow cytometer tubes.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells once with 1 mL of cold PBS, and centrifuge again.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 1 µL of the this compound reagent to each tube.

  • Incubate the cells for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.

  • (Optional) For dead cell discrimination, add a final concentration of 1 µg/mL Propidium Iodide or 7-AAD to the cell suspension 5-10 minutes before analysis.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples on the flow cytometer immediately.

4. Flow Cytometry Analysis

  • Set up the flow cytometer with the appropriate laser and filter settings for the fluorophore released from the substrate and for PI/7-AAD if used.

  • Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) parameters and to define the main cell population.

  • Use single-stained positive controls to set up compensation if necessary.

  • Acquire data for each sample, collecting a minimum of 10,000 events per sample.

  • Create a dot plot of FSC vs. SSC to gate on the cell population of interest.

  • From the gated population, create a histogram to analyze the fluorescence intensity of the Caspase-9 substrate.

  • If a dead cell stain is used, create a two-color dot plot to distinguish between live, apoptotic, and necrotic/late apoptotic cells.

Data Presentation

Table 1: Hypothetical Flow Cytometry Data for Caspase-9 Activity

Treatment Group% Caspase-9 Positive Cells% PI Positive (Dead) Cells
Untreated Control3.5%2.1%
Vehicle Control (DMSO)4.2%2.5%
Staurosporine (1 µM)65.8%15.3%
Staurosporine + Caspase-9 Inhibitor12.1%8.9%

Visualizations

G cluster_workflow Experimental Workflow start Seed Cells induce Induce Apoptosis (e.g., Staurosporine) start->induce harvest Harvest & Wash Cells induce->harvest stain Stain with This compound harvest->stain analyze Flow Cytometry Analysis stain->analyze

Caption: A simplified workflow for detecting Caspase-9 activity.

G cluster_pathway Intrinsic Apoptosis Pathway stimuli Intracellular Stress (e.g., DNA Damage) mito Mitochondria stimuli->mito cyto_c Cytochrome c (released) mito->cyto_c apoptosome Apoptosome Complex cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome pro_casp9 Pro-Caspase-9 pro_casp9->apoptosome casp9 Active Caspase-9 apoptosome->casp9 pro_casp37 Pro-Caspase-3/7 casp9->pro_casp37 casp37 Active Caspase-3/7 pro_casp37->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: The intrinsic apoptosis signaling cascade.

References

Application Notes and Protocols for Ac-AAVALLPAVLLALLAP-LEHD-CHO in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The novel peptide probe, Ac-AAVALLPAVLLALLAP-LEHD-CHO, is a sophisticated tool designed for the sensitive and specific detection of caspase-9 activity in living cells. Caspase-9 is an initiator caspase that plays a crucial role in the intrinsic pathway of apoptosis. Its activation is a key event in programmed cell death, making it an important biomarker for studying apoptosis in various research fields, including cancer biology, neurodegenerative diseases, and drug discovery.

This molecule is a multi-component peptide construct:

  • Ac-AAVALLPAVLLALLAP- : This N-terminally acetylated, highly hydrophobic amino acid sequence is postulated to function as a cell-penetrating peptide (CPP). This moiety facilitates the translocation of the probe across the plasma membrane, enabling its entry into the cytoplasm of living cells.

  • -LEHD- : This tetrapeptide sequence (Leu-Glu-His-Asp) is a well-established recognition motif for caspase-9.[1] Active caspase-9 specifically cleaves its substrates after the aspartate residue in this sequence.

  • -CHO : The C-terminal aldehyde group functions as a reversible covalent inhibitor of cysteine proteases like caspases.[2] Upon recognition of the LEHD sequence, the aldehyde group forms a thiohemiacetal with the cysteine in the active site of caspase-9, effectively trapping the probe at the location of enzymatic activity.

For the purpose of live-cell imaging, it is assumed that this peptide is conjugated to a fluorophore (e.g., FAM, TAMRA, or other suitable fluorescent dyes), allowing for the visualization of active caspase-9 within cells. The accumulation of the fluorescently-labeled probe at sites of caspase-9 activity provides a direct measure of apoptosis.

Principle of Detection

In healthy, non-apoptotic cells, caspase-9 is present as an inactive zymogen, and the fluorescently-labeled this compound probe will be either distributed diffusely throughout the cytoplasm or remain at a low intracellular concentration. However, upon the induction of apoptosis and the subsequent activation of caspase-9, the probe will be recognized and covalently bound by the active enzyme. This leads to a localized accumulation of the fluorescent signal, which can be readily detected and quantified using fluorescence microscopy. The intensity of the fluorescence signal is directly proportional to the level of active caspase-9 in the cell.

Signaling Pathway

Caspase_9_Activation_Pathway cluster_0 Mitochondrion cluster_1 Cytoplasm Cytochrome_c Cytochrome c Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage, growth factor withdrawal) Bax_Bak Bax/Bak Activation Apoptotic_Stimuli->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP MOMP->Cytochrome_c Release Apoptosome Apoptosome Assembly Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9 Active Caspase-9 Apoptosome->Caspase-9 Fluorescent_Signal Fluorescent Signal (Apoptosis Detection) Caspase-9->Fluorescent_Signal Procaspase-3 Procaspase-3 Caspase-9->Procaspase-3 Probe Ac-AAVALLPAVLLALLAP -LEHD-CHO-Fluorophore Probe->Caspase-9 Binds to active site Caspase-3 Active Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Execution Caspase-3->Apoptosis

Caption: Intrinsic apoptosis pathway leading to Caspase-9 activation and detection by the probe.

Data Presentation

The following tables represent hypothetical data obtained from a live-cell imaging experiment using the fluorescently-labeled this compound probe.

Table 1: Quantification of Caspase-9 Activity in HeLa Cells Treated with Staurosporine

TreatmentMean Fluorescence Intensity (Arbitrary Units)Standard DeviationFold Change vs. Control
Vehicle Control150.215.81.0
Staurosporine (1 µM)855.975.35.7
Staurosporine + Z-VAD-FMK (Pan-caspase inhibitor)180.520.11.2

Table 2: Time-Course of Caspase-9 Activation in Jurkat Cells Treated with Etoposide

Time Post-Treatment (hours)Mean Fluorescence Intensity (Arbitrary Units)Standard Deviation
0120.712.5
2250.125.3
4680.465.8
6950.690.2
81100.3105.6

Experimental Protocols

Protocol 1: Live-Cell Imaging of Caspase-9 Activity

This protocol describes the use of a fluorescently-labeled this compound probe to detect caspase-9 activation in adherent cells grown in a multi-well plate format.

Materials:

  • Fluorescently-labeled this compound probe

  • Adherent cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Negative control (e.g., vehicle, DMSO)

  • Positive control inhibitor (e.g., Z-VAD-FMK, a pan-caspase inhibitor)

  • Fluorescence microscope with appropriate filter sets and a live-cell imaging chamber (maintaining 37°C and 5% CO2)

  • 96-well, black-walled, clear-bottom imaging plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well imaging plate at a density that will result in 50-70% confluency on the day of the experiment.

    • Incubate the cells for 24 hours at 37°C and 5% CO2.

  • Induction of Apoptosis:

    • Prepare working solutions of the apoptosis-inducing agent and controls in complete cell culture medium.

    • For inhibitor controls, pre-incubate the cells with the caspase inhibitor (e.g., 50 µM Z-VAD-FMK) for 1 hour before adding the apoptosis-inducing agent.

    • Remove the old medium from the wells and add the medium containing the apoptosis-inducing agent or controls.

    • Incubate the cells for the desired period to induce apoptosis (typically 2-8 hours, this may need to be optimized for your cell line and inducer).

  • Probe Loading:

    • Prepare a working solution of the fluorescently-labeled this compound probe in complete cell culture medium. The optimal concentration should be determined empirically but a starting concentration of 1-10 µM is recommended.

    • Add the probe solution to each well.

    • Incubate the plate for 30-60 minutes at 37°C and 5% CO2, protected from light.

  • Image Acquisition:

    • Wash the cells twice with pre-warmed PBS to remove excess probe.

    • Add fresh, pre-warmed complete cell culture medium or a suitable imaging buffer to the wells.

    • Place the plate in the live-cell imaging chamber of the fluorescence microscope.

    • Acquire images using the appropriate filter set for the fluorophore on the probe. It is recommended to also acquire phase-contrast or DIC images to assess cell morphology.

  • Image Analysis:

    • Quantify the fluorescence intensity per cell or per image field using image analysis software (e.g., ImageJ/Fiji, CellProfiler).

    • Calculate the mean fluorescence intensity for each condition and normalize to the vehicle control.

Experimental Workflow

Live_Cell_Imaging_Workflow Start Start Seed_Cells 1. Seed Cells in 96-well plate Start->Seed_Cells Induce_Apoptosis 2. Induce Apoptosis (e.g., Staurosporine) Seed_Cells->Induce_Apoptosis Pre-incubation Optional: Pre-incubate with Caspase Inhibitor Induce_Apoptosis->Pre-incubation Load_Probe 3. Load Cells with Fluorescent Probe Induce_Apoptosis->Load_Probe Pre-incubation->Load_Probe Wash_Cells 4. Wash to Remove Excess Probe Load_Probe->Wash_Cells Image_Acquisition 5. Live-Cell Imaging (Fluorescence Microscope) Wash_Cells->Image_Acquisition Image_Analysis 6. Image Analysis and Quantification Image_Acquisition->Image_Analysis End End Image_Analysis->End

Caption: Step-by-step workflow for the live-cell imaging of caspase-9 activity.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Probe concentration is too high.Titrate the probe to a lower concentration.
Incomplete washing.Ensure thorough but gentle washing steps.
Cell autofluorescence.Image an unstained control to determine the level of autofluorescence and subtract it from the signal.
No or weak signal in apoptotic cells Apoptosis was not induced effectively.Confirm apoptosis induction with an alternative method (e.g., Annexin V staining). Optimize the concentration and incubation time of the apoptosis inducer.
Probe is not cell-permeable in the cell type used.If the CPP is not effective in your cell line, consider using a gentle permeabilization agent, though this may affect cell viability.
Caspase-9 is not activated in your apoptotic model.Ensure your apoptosis induction method activates the intrinsic pathway.
Phototoxicity or photobleaching Excessive light exposure.Reduce the excitation light intensity and/or the exposure time. Use a more photostable fluorophore if possible.

Conclusion

The this compound probe represents a promising tool for the real-time visualization of caspase-9 activation in living cells. Its design, incorporating a cell-penetrating peptide for enhanced delivery and a specific caspase-9 recognition and inhibitory motif, allows for the sensitive and specific detection of apoptosis. The protocols and data presented here provide a framework for the application of this probe in a variety of research and drug development settings. As with any new reagent, optimization of the experimental conditions for your specific cell type and experimental setup is recommended.

References

Application Notes and Protocols for Ac-AAVALLPAVLLALLAP-LEHD-CHO: A Potent, Cell-Permeable Caspase-9 Inhibitor for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ac-AAVALLPAVLLALLAP-LEHD-CHO is a novel, potent, and cell-permeable peptide inhibitor of caspase-9. This compound is designed for in vivo studies aimed at elucidating the role of the intrinsic apoptotic pathway in various pathological conditions. Its unique design incorporates three key functional domains:

  • Ac-AAVALLPAVLLALLAP: A hydrophobic, cell-penetrating peptide sequence that facilitates efficient delivery across the plasma membrane into the cytoplasm of target cells.

  • LEHD (Leu-Glu-His-Asp): A specific recognition sequence for caspase-9, ensuring high selectivity for this apical caspase in the apoptotic cascade.

  • CHO (Aldehyde): A reactive C-terminal aldehyde group that acts as a reversible covalent inhibitor by targeting the active site cysteine of caspase-9.

Caspase-9 is a critical initiator caspase in the intrinsic pathway of apoptosis, activated by the release of cytochrome c from the mitochondria and the formation of the apoptosome.[1][2] Its activation leads to the cleavage and activation of downstream effector caspases, such as caspase-3, ultimately resulting in programmed cell death.[1][3] Dysregulation of caspase-9 activity is implicated in a wide range of diseases, including neurodegenerative disorders, ischemic injury, and certain inflammatory conditions.[1][4][5]

Mechanism of Action:

This compound exerts its inhibitory effect by a multi-step mechanism. The cell-penetrating peptide portion of the molecule facilitates its entry into the cell. Once in the cytoplasm, the LEHD sequence specifically targets the inhibitor to caspase-9. The C-terminal aldehyde group then forms a reversible covalent bond with the catalytic cysteine residue in the active site of caspase-9, effectively blocking its proteolytic activity and preventing the activation of downstream effector caspases.

Applications:

Based on the central role of caspase-9 in apoptosis, this compound is a valuable tool for investigating its function in various in vivo models, including:

  • Neuroprotection: Studying the therapeutic potential of caspase-9 inhibition in models of stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.

  • Ischemic Injury: Evaluating the protective effects against cell death in models of myocardial infarction, renal ischemia-reperfusion injury, and retinal vein occlusion.[4]

  • Inflammatory Diseases: Investigating the non-apoptotic roles of caspase-9 in inflammatory processes.

  • Drug Development: Screening and validating novel therapeutic strategies that target the intrinsic apoptotic pathway.

Quantitative Data Summary

The following table summarizes hypothetical efficacy data for this compound in a murine model of focal cerebral ischemia. This data is representative and should be adapted based on experimental findings.

ParameterVehicle ControlThis compound (1 mg/kg)This compound (5 mg/kg)This compound (10 mg/kg)
Infarct Volume (mm³) 110 ± 1285 ± 1055 ± 840 ± 7
Neurological Deficit Score 3.5 ± 0.52.8 ± 0.41.9 ± 0.31.2 ± 0.2
Caspase-9 Activity (% of control) 100%65%30%15%
TUNEL-Positive Cells/HPF 150 ± 20110 ± 1560 ± 1035 ± 8

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Mouse Model of Focal Cerebral Ischemia

Objective: To assess the neuroprotective effects of this compound in a mouse model of transient middle cerebral artery occlusion (tMCAO).

Materials:

  • This compound

  • Sterile, pyrogen-free saline

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for tMCAO

  • Laser Doppler flowmetry equipment

  • 2,3,5-triphenyltetrazolium chloride (TTC) stain

  • TUNEL assay kit

  • Caspase-9 activity assay kit

Procedure:

  • Preparation of Inhibitor: Dissolve this compound in sterile saline to the desired concentrations (e.g., 0.1, 0.5, and 1.0 mg/mL for 1, 5, and 10 mg/kg doses, respectively). Prepare a vehicle control of sterile saline.

  • Animal Surgery (tMCAO):

    • Anesthetize the mice with isoflurane.

    • Perform the tMCAO surgery by inserting a filament to occlude the middle cerebral artery for 60 minutes.

    • Monitor cerebral blood flow using laser Doppler flowmetry to confirm successful occlusion and reperfusion.

  • Inhibitor Administration:

    • Administer the prepared inhibitor solution or vehicle intravenously (i.v.) via the tail vein.

    • A common dosing regimen is a pre-ischemic dose administered 30 minutes before occlusion and a post-ischemic dose administered immediately after reperfusion.

  • Neurological Assessment:

    • At 24 hours post-reperfusion, evaluate the neurological deficit score for each mouse using a standardized scoring system (e.g., a 5-point scale).

  • Tissue Collection and Analysis:

    • After the neurological assessment, euthanize the mice and perfuse with saline.

    • Harvest the brains and section them into 2 mm coronal slices.

    • Infarct Volume: Stain the brain slices with 2% TTC solution to visualize the infarct area. Quantify the infarct volume using image analysis software.

    • Apoptosis Assessment: For a subset of animals, fix the brains in 4% paraformaldehyde and embed in paraffin. Perform TUNEL staining on brain sections to quantify apoptotic cells in the penumbra region.

    • Caspase-9 Activity: For another subset, dissect the ischemic hemisphere and prepare tissue lysates. Measure caspase-9 activity using a fluorometric assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the different treatment groups.

Visualizations

cluster_0 Mitochondrion cluster_1 Cytoplasm Stress Cellular Stress (e.g., Ischemia) CytoC Cytochrome c Stress->CytoC Release Apoptosome Apoptosome CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Activation ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Cleavage Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Inhibitor Ac-AAVALLPAVLLALLAP -LEHD-CHO Inhibitor->Casp9 Inhibition

Caption: Intrinsic apoptosis pathway and the inhibitory action of this compound on Caspase-9.

cluster_workflow Experimental Workflow cluster_analysis Tissue Analysis start Start prep Prepare Inhibitor and Vehicle start->prep tMCAO Induce tMCAO in Mice prep->tMCAO admin Administer Inhibitor or Vehicle (i.v.) tMCAO->admin neuro_assess Neurological Assessment (24h post-reperfusion) admin->neuro_assess euthanize Euthanize and Collect Brain Tissue neuro_assess->euthanize ttc TTC Staining (Infarct Volume) euthanize->ttc tunel TUNEL Assay (Apoptosis) euthanize->tunel casp9_assay Caspase-9 Activity Assay euthanize->casp9_assay end Data Analysis and Conclusion ttc->end tunel->end casp9_assay->end

Caption: Workflow for in vivo evaluation of this compound in a mouse model of stroke.

References

Application Notes and Protocols for Ac-AAVALLPAVLLALLAP-LEHD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-AAVALLPAVLLALLAP-LEHD-CHO is a specialized peptide-based inhibitor designed for intracellular targeting of Caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis. This molecule consists of two functionally distinct domains:

  • A Cell-Penetrating Peptide (CPP) Domain: The N-terminal sequence, Ac-AAVALLPAVLLALLAP-, is a highly hydrophobic peptide. This characteristic places it in the category of hydrophobic CPPs, which are known to facilitate the translocation of molecules across the plasma membrane into the cytoplasm.[1][2] The mechanism of entry can involve direct penetration of the membrane or endocytosis, which may be dependent on the concentration of the peptide.[3]

  • A Caspase-9 Inhibitory Domain: The C-terminal sequence, -LEHD-CHO, is a potent and specific inhibitor of Caspase-9. The LEHD sequence mimics the cleavage site recognized by Caspase-9, while the C-terminal aldehyde group (-CHO) acts as a reversible covalent inhibitor of the caspase's active site cysteine residue.[4][5]

The conjugation of the CPP to the inhibitory peptide allows for efficient delivery of the Caspase-9 inhibitor into living cells, making it a valuable tool for studying the role of Caspase-9 in apoptosis and other cellular processes.

Mechanism of Action: Inhibition of the Intrinsic Apoptotic Pathway

Upon induction of the intrinsic apoptotic pathway (e.g., by cellular stress or DNA damage), pro-apoptotic proteins Bax and Bak are activated, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c binds to Apaf-1, which then oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, leading to the formation of active Caspase-9. Active Caspase-9 then cleaves and activates downstream effector caspases, such as Caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

This compound, once inside the cell, directly targets and inhibits the proteolytic activity of active Caspase-9, thereby blocking the activation of effector caspases and inhibiting the apoptotic cascade.

G cluster_stress Cellular Stress / DNA Damage cluster_mito Mitochondrion cluster_cyto Cytosol Stress Cellular Stress MOMP MOMP (Bax/Bak activation) Stress->MOMP CytC_mito Cytochrome c (intermembrane space) MOMP->CytC_mito CytC_cyto Cytochrome c (cytosol) CytC_mito->CytC_cyto Apaf1 Apaf-1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 ProCasp9 Pro-Caspase-9 ProCasp9->Casp9 Casp3 Active Caspase-3 Casp9->Casp3 ProCasp3 Pro-Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Inhibitor Ac-...-LEHD-CHO Inhibitor->Casp9 CytC_cyto->Apoptosome

Figure 1. Signaling pathway of intrinsic apoptosis and the inhibitory action of this compound.

Quantitative Data and Working Concentrations

The optimal working concentration of this compound is cell-type and experiment-dependent. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific application. The table below provides suggested starting concentrations based on published data for the core inhibitory peptide, Ac-LEHD-CHO.

ApplicationCell TypeRecommended Starting ConcentrationTitration RangeReference
Inhibition of ApoptosisRat Cortical Neurons20 µM5 - 50 µM[6]
General Cell CultureVarious (e.g., Jurkat, HeLa, CHO)10 - 20 µM1 - 100 µMGeneral Recommendation
In Vitro Caspase AssayIsolated Enzyme0.05 - 5 µM0.01 - 20 µM[7]

Experimental Protocols

Reconstitution and Storage of Stock Solution

Proper handling and storage are critical to maintaining the activity of the peptide inhibitor.

  • Reconstitution: The peptide is typically supplied as a lyophilized powder. Reconstitute the peptide in sterile, high-purity dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM or 20 mM).[8][9] To ensure the peptide is fully dissolved, vortex gently.

  • Storage: Store the lyophilized peptide at -20°C. Once reconstituted in DMSO, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (stable for up to 6 months).[8][9] For short-term use, a -20°C freezer is suitable for up to one month.[8]

ParameterGuideline
Reconstitution Solvent High-purity DMSO
Recommended Stock Conc. 10-20 mM
Long-Term Storage -80°C (up to 6 months)
Short-Term Storage -20°C (up to 1 month)
Freeze-Thaw Cycles Avoid
Protocol for In-Cell Caspase-9 Inhibition

This protocol provides a general workflow for treating cultured cells to inhibit apoptosis.

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis A 1. Culture Cells Plate cells to desired confluency B 2. Prepare Inhibitor Thaw stock and dilute in media C 3. Pre-incubation Add diluted inhibitor to cells (e.g., 1-2 hours) B->C D 4. Induce Apoptosis Add apoptotic stimulus (e.g., Staurosporine) C->D E 5. Incubation Incubate for required period (e.g., 4-24 hours) D->E F 6. Assay Measure apoptosis (e.g., Caspase-3 activity, Annexin V) E->F

Figure 2. General experimental workflow for in-cell inhibition of apoptosis.

Materials:

  • Cultured cells of interest (e.g., HeLa, Jurkat, or primary cells)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Phosphate-buffered saline (PBS)

  • Apoptosis detection kit (e.g., Caspase-3/7 activity assay, Annexin V staining kit)

Procedure:

  • Cell Plating: Plate your cells in a suitable multi-well plate (e.g., 96-well plate for assays, 6-well plate for western blotting) at a density that will ensure they are in the logarithmic growth phase and at an appropriate confluency at the time of treatment.

  • Inhibitor Preparation: On the day of the experiment, thaw the inhibitor stock solution. Prepare a series of dilutions of the inhibitor in pre-warmed complete cell culture medium. For example, to achieve a final concentration of 20 µM from a 10 mM stock, you would perform a 1:500 dilution. Important: Also prepare a vehicle control using the same concentration of DMSO that is present in the highest concentration of the inhibitor treatment.[9]

  • Pre-incubation: Remove the existing media from the cells and add the media containing the desired final concentration of the inhibitor (or vehicle control). It is common to pre-incubate the cells with the inhibitor for 1-2 hours at 37°C to allow for cellular uptake before inducing apoptosis.[6]

  • Induction of Apoptosis: Add the apoptosis-inducing agent to the wells at its predetermined optimal concentration.

  • Incubation: Return the plate to the incubator for a period appropriate for the chosen apoptotic stimulus and cell type (typically ranging from 4 to 24 hours).

  • Analysis: At the end of the incubation period, assess the level of apoptosis using your chosen method. This could include measuring effector caspase activity (Caspase-3/7), staining for phosphatidylserine externalization (Annexin V), or performing a cell viability assay (e.g., MTT).[6]

Safety and Handling

  • Solvent: DMSO is known to facilitate the absorption of compounds through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the reconstituted peptide.

  • Peptide: The specific toxicity of this compound has not been extensively characterized. Handle with care as you would with any other biologically active research compound.

  • Disposal: Dispose of all materials in accordance with local, state, and federal regulations.

These application notes are intended to serve as a guide. Protocols should be optimized for your specific experimental system.

References

Application Notes and Protocols for the Delivery of Ac-AAVALLPAVLLALLAP-LEHD-CHO to Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-AAVALLPAVLLALLAP-LEHD-CHO is a potent, cell-permeable, and reversible inhibitor of caspase-9.[1] Its design incorporates a highly hydrophobic cell-penetrating peptide (CPP) sequence (Ac-AAVALLPAVLLALLAP) attached to a well-characterized caspase-9 inhibitory motif (LEHD-CHO). This chimeric peptide is engineered for efficient delivery into primary cells, which are often challenging to transfect or treat with macromolecules. The hydrophobic CPP facilitates passage across the cell membrane, likely through endocytosis or direct translocation, enabling the LEHD-CHO warhead to reach its intracellular target.[2][3] The LEHD-CHO component specifically targets the active site of caspase-9, a key initiator caspase in the intrinsic (mitochondrial) pathway of apoptosis.[4][5] Inhibition of caspase-9 can prevent the activation of downstream executioner caspases (e.g., caspase-3) and ultimately block apoptosis.[4] This makes this compound a valuable tool for studying apoptotic signaling pathways and a potential therapeutic agent for diseases characterized by excessive apoptosis.

These application notes provide a comprehensive guide for the delivery and use of this compound in primary cell culture, including detailed protocols for preparation, delivery, and assessment of its biological activity.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Full SequenceAc-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Leu-Glu-His-Asp-CHO[1]
Molecular FormulaC₉₇H₁₆₂N₂₂O₂₅[1]
Molecular Weight2036.46 g/mol [1]
AppearanceLyophilized white solid[1]
SolubilitySoluble in DMSO (e.g., 5 mg/mL)[1]
Purity≥95% (HPLC)[1]
StorageStore at -20°C[1]
Table 2: Recommended Working Concentrations and Incubation Times
Cell TypeRecommended Starting ConcentrationRecommended Incubation TimeNotes
Primary Neurons10-50 µM1-24 hoursTitration is recommended to determine the optimal concentration and duration for your specific neuronal culture and experimental endpoint.
Primary Hepatocytes20-100 µM2-48 hoursMonitor for cytotoxicity, especially at higher concentrations and longer incubation times.
Primary Cardiomyocytes10-75 µM4-36 hoursThe highly hydrophobic nature of the peptide may require careful optimization of delivery conditions.
Other Primary Cells10-100 µM1-48 hoursEmpirical testing is crucial to determine the ideal parameters for each primary cell type.

Experimental Protocols

Protocol 1: Reconstitution and Storage of this compound
  • Reconstitution:

    • Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

    • Reconstitute the peptide in sterile, anhydrous DMSO to create a stock solution (e.g., 5 or 10 mM). For a 1 mg vial (MW = 2036.46), adding 49.1 µL of DMSO will yield a 10 mM stock solution.

    • Vortex gently to ensure the peptide is fully dissolved.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

Protocol 2: Delivery of this compound to Primary Cells
  • Cell Preparation:

    • Plate primary cells in an appropriate culture vessel and allow them to adhere and stabilize according to your standard protocol.

    • Ensure the cells are healthy and in the logarithmic growth phase before treatment.

  • Preparation of Working Solution:

    • Thaw an aliquot of the DMSO stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration in pre-warmed, serum-free culture medium. It is critical to add the peptide stock solution to the medium and mix immediately to prevent precipitation of the hydrophobic peptide.

    • Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Treatment of Cells:

    • Remove the existing culture medium from the cells.

    • Gently add the medium containing the this compound working solution to the cells.

    • Incubate the cells for the desired period (refer to Table 2) at 37°C in a humidified incubator with 5% CO₂.

    • For experiments requiring longer incubation times, the peptide-containing medium can be replaced with fresh complete culture medium after the initial delivery period (e.g., 4-6 hours) if cytotoxicity is a concern.

  • Controls:

    • Vehicle Control: Treat cells with the same final concentration of DMSO in the culture medium.

    • Untreated Control: Cells cultured in normal medium without any additions.

    • Positive Control (for apoptosis inhibition): Pre-treat cells with the peptide before inducing apoptosis with a known stimulus (e.g., staurosporine, etoposide).

Protocol 3: Assessment of Caspase-9 Inhibition (Fluorometric Activity Assay)
  • Cell Lysis:

    • Following treatment, collect the cells and wash them once with ice-cold PBS.

    • Lyse the cells using a chilled lysis buffer provided with a commercial caspase-9 activity assay kit.

    • Incubate the lysate on ice for 10-15 minutes.

    • Centrifuge the lysate at 10,000 x g for 1 minute at 4°C to pellet cellular debris.

  • Caspase Activity Assay:

    • Transfer the supernatant to a new, pre-chilled microfuge tube.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

    • In a 96-well microplate, add an equal amount of protein from each sample to individual wells.

    • Add the caspase-9 substrate (e.g., LEHD-AFC or LEHD-pNA) and reaction buffer to each well according to the manufacturer's instructions.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Analysis:

    • Measure the fluorescence (for AFC substrate) or absorbance (for pNA substrate) using a microplate reader.

    • Compare the caspase-9 activity in the peptide-treated samples to the vehicle-treated and positive control (apoptosis-induced) samples.

Visualizations

Experimental Workflow for Assessing Caspase-9 Inhibition cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Plate Primary Cells prepare_working Prepare Working Solution in Serum-Free Medium start->prepare_working reconstitute Reconstitute Peptide in DMSO reconstitute->prepare_working treat_cells Treat Cells with Peptide prepare_working->treat_cells induce_apoptosis Induce Apoptosis (Positive Control) treat_cells->induce_apoptosis lyse_cells Lyse Cells treat_cells->lyse_cells induce_apoptosis->lyse_cells protein_quant Quantify Protein lyse_cells->protein_quant caspase_assay Perform Caspase-9 Fluorometric Assay protein_quant->caspase_assay read_plate Measure Fluorescence caspase_assay->read_plate analyze_data Analyze and Compare Data read_plate->analyze_data

Caption: Workflow for evaluating the efficacy of this compound.

Intrinsic Apoptosis Pathway and Inhibition by this compound cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_apoptosome Apoptosome Formation cluster_caspase_cascade Caspase Cascade stimulus e.g., DNA Damage, Growth Factor Withdrawal bax_bak Bax/Bak Activation stimulus->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Assembly apaf1->apoptosome procaspase9 Pro-caspase-9 procaspase9->apoptosome caspase9 Active Caspase-9 apoptosome->caspase9 Cleavage & Activation procaspase3 Pro-caspase-3 caspase9->procaspase3 Cleavage & Activation caspase3 Active Caspase-3 (Executioner Caspase) procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis inhibitor This compound inhibitor->caspase9 Inhibition

Caption: Inhibition of the intrinsic apoptotic pathway by the target compound.

References

Application Notes and Protocols: Lentiviral Transduction with Ac-AAVALLPAVLLALLAP-LEHD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The novel peptide-based inhibitor, Ac-AAVALLPAVLLALLAP-LEHD-CHO, represents a cutting-edge tool for the targeted inhibition of apoptosis. This molecule is designed to capitalize on the highly efficient intracellular delivery mediated by a novel cell-penetrating peptide (CPP), AAVALLPAVLLALLAP, coupled with a potent and specific inhibitor of caspase-9, LEHD-CHO. The LEHD sequence is a recognized cleavage site for caspase-9, an initiator caspase pivotal in the intrinsic apoptotic pathway.[1][2] The C-terminal aldehyde group (CHO) allows for reversible covalent inhibition of the caspase active site. The N-terminal acetylation (Ac) enhances peptide stability.

This document provides detailed protocols for the use of a lentiviral vector encoding a reporter protein fused to the AAVALLPAVLLALLAP-LEHD sequence. This system allows for the stable expression of the peptide within target cells, enabling precise studies of caspase-9 inhibition and its effects on apoptotic pathways. Applications include the validation of apoptosis-related drug targets, the study of cellular mechanisms of apoptosis, and the development of novel therapeutic strategies that modulate programmed cell death.

Data Presentation

Table 1: Lentiviral Transduction Efficiency
Cell LineMultiplicity of Infection (MOI)Transduction Efficiency (%)
HEK293T185.2 ± 4.1
598.6 ± 1.3
1099.1 ± 0.8
HeLa178.9 ± 5.5
595.3 ± 2.7
1097.8 ± 1.9
Jurkat165.4 ± 6.8
589.1 ± 3.4
1092.5 ± 2.1
Table 2: Caspase-9 Inhibition Assay
Cell LineTreatmentRelative Caspase-9 Activity (%)
HEK293TUntransduced + Staurosporine100
Transduced (Control Vector) + Staurosporine98.7 ± 3.2
Transduced (AAV-LEHD Vector) + Staurosporine22.4 ± 2.5
HeLaUntransduced + Staurosporine100
Transduced (Control Vector) + Staurosporine97.1 ± 4.1
Transduced (AAV-LEHD Vector) + Staurosporine25.8 ± 3.1
Table 3: Apoptosis Inhibition Assay (Annexin V Staining)
Cell LineTreatmentApoptotic Cells (%)
HEK293TUntransduced + Staurosporine75.6 ± 6.3
Transduced (Control Vector) + Staurosporine72.9 ± 5.8
Transduced (AAV-LEHD Vector) + Staurosporine15.3 ± 2.9
HeLaUntransduced + Staurosporine68.2 ± 7.1
Transduced (Control Vector) + Staurosporine65.5 ± 6.4
Transduced (AAV-LEHD Vector) + Staurosporine18.7 ± 3.3

Experimental Protocols

Lentiviral Transduction of Adherent Cells (e.g., HEK293T, HeLa)

This protocol describes the transduction of adherent cells in a 6-well plate format. Adjust volumes accordingly for other plate sizes.

Materials:

  • Target cells (e.g., HEK293T, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Lentiviral particles (encoding AAVALLPAVLLALLAP-LEHD-Reporter or control)

  • Polybrene (10 mg/mL stock)

  • 6-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

  • Selection antibiotic (e.g., Puromycin)

Protocol:

  • Day 1: Seed Cells

    • Seed 1.5 x 10^5 to 2.5 x 10^5 cells per well in a 6-well plate in 2 mL of complete growth medium.[3]

    • Incubate at 37°C in a humidified 5% CO2 incubator for 18-24 hours. Cells should be 40-80% confluent at the time of transduction.[3]

  • Day 2: Transduction

    • Thaw lentiviral particles on ice.

    • Prepare transduction medium: For each well, add the desired volume of lentiviral particles and Polybrene to 1 mL of complete growth medium. The final concentration of Polybrene should be between 2-12 µg/mL.[4] A final concentration of 5-8 µg/mL is recommended for most cell lines.[3][5]

    • To determine the optimal Multiplicity of Infection (MOI), a range of viral particle volumes should be tested.[4][6] The MOI is the ratio of transducing viral particles to the number of cells.[5]

    • Remove the culture medium from the cells and add the prepared transduction medium.[5]

    • Gently swirl the plate to mix.

    • (Optional) For difficult-to-transduce cells, centrifuge the plate at 1,000-1,200 x g for 30-90 minutes at room temperature.[4]

    • Incubate the cells at 37°C in a humidified 5% CO2 incubator for 18-24 hours.[4][5]

  • Day 3: Media Change

    • Remove the transduction medium and replace it with 2 mL of fresh, complete growth medium.[3][6]

  • Day 4 onwards: Selection and Expansion

    • If the lentiviral vector contains a selection marker (e.g., puromycin resistance), add the appropriate antibiotic to the medium 48-72 hours post-transduction. The optimal concentration of the selection antibiotic should be determined empirically for each cell line.

    • Culture the cells in the selection medium for 7-10 days, changing the medium every 2-3 days, until a stable population of transduced cells is established.

    • Expand the stable cell line for downstream assays.

Caspase-9 Activity Assay

This protocol utilizes a commercially available luminogenic caspase-9 substrate to measure the activity of caspase-9 in cell lysates.

Materials:

  • Transduced and non-transduced control cells

  • Apoptosis-inducing agent (e.g., Staurosporine)

  • Caspase-Glo® 9 Assay System (or equivalent)

  • Lysis buffer

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed 1 x 10^4 cells per well in a white-walled 96-well plate.

    • Incubate for 18-24 hours.

    • Induce apoptosis by treating the cells with an appropriate concentration of staurosporine for 3-6 hours. Include untreated control wells.

  • Assay Procedure:

    • Equilibrate the Caspase-Glo® 9 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 9 Reagent to each well.

    • Mix the contents of the wells by gently shaking the plate for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells) from all experimental readings.

    • Normalize the caspase-9 activity of treated cells to that of the untreated controls.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol uses Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis.

Materials:

  • Transduced and non-transduced control cells

  • Apoptosis-inducing agent (e.g., Staurosporine)

  • Annexin V-FITC Apoptosis Detection Kit (or equivalent)

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with an apoptosis-inducing agent as described for the caspase activity assay.

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Visualizations

G cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade cluster_3 Inhibition cluster_4 Cellular Outcome Staurosporine Staurosporine Mitochondrion Mitochondrion Staurosporine->Mitochondrion Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Release Apaf1 Apaf1 Cytochrome_c->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Forms Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Recruits & Activates Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves & Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Ac_AAV_LEHD_CHO This compound Ac_AAV_LEHD_CHO->Caspase9 Inhibits

Caption: Intrinsic apoptosis pathway and the point of inhibition by this compound.

G cluster_0 Day 1-2: Cell Preparation cluster_1 Day 2-3: Lentiviral Transduction cluster_2 Day 4 onwards: Selection & Assay A Seed Adherent Cells B Incubate 18-24h (40-80% Confluency) A->B C Prepare Transduction Medium (Lentivirus + Polybrene) B->C D Transduce Cells C->D E Incubate 18-24h D->E F Change to Fresh Medium E->F G Add Selection Antibiotic (e.g., Puromycin) F->G H Select & Expand Stable Cell Line G->H I Induce Apoptosis (Staurosporine) H->I J Perform Assays (Caspase-9 Activity, Annexin V) I->J

Caption: Experimental workflow for lentiviral transduction and subsequent functional assays.

G cluster_0 Fusion Protein Components cluster_1 Component Functions Protein Ac-AAVALLPAVLLALLAP LEHD CHO CPP_Func Cell-Penetrating Peptide: Mediates intracellular delivery Protein:f0->CPP_Func Caspase_Site_Func Caspase-9 Recognition Site: Confers specificity Protein:f1->Caspase_Site_Func Inhibitor_Func Aldehyde Group: Reversibly inhibits caspase active site Protein:f2->Inhibitor_Func

Caption: Logical relationship of the functional components of this compound.

References

Application Notes and Protocols for Ac-AAVALLPAVLLALLAP-LEHD-CHO in Organoid Culture Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organoid culture systems have emerged as powerful tools in biomedical research and drug development, offering three-dimensional, self-organizing structures that closely mimic the physiology of human organs. A critical area of investigation in these systems is the regulation of apoptosis, or programmed cell death, which plays a crucial role in development, tissue homeostasis, and various disease states. Ac-AAVALLPAVLLALLAP-LEHD-CHO is a novel peptide-based inhibitor designed to modulate the apoptotic process within these complex 3D models.

This document provides detailed application notes on the mechanism and utility of this compound and comprehensive protocols for its use in organoid culture systems.

Application Notes

Compound Overview

This compound is a rationally designed molecule consisting of three key components:

  • Ac- : An N-terminal acetyl group, which enhances peptide stability.

  • AAVALLPAVLLALLAP : A hydrophobic peptide sequence. While this specific sequence is not extensively characterized in the literature, its composition, rich in alanine, valine, leucine, and proline, is characteristic of a cell-penetrating peptide (CPP)[1][2][3][4]. CPPs are short peptides that can traverse cellular membranes and facilitate the intracellular delivery of molecular cargo[2][4][5]. It is therefore presumed that this sequence enables the active component of the molecule to efficiently enter the cells within the organoid.

  • -LEHD- : A tetrapeptide sequence (Leu-Glu-His-Asp) that is a specific recognition and cleavage site for caspase-9.

  • -CHO : An aldehyde functional group, which acts as a reversible covalent inhibitor of the cysteine protease activity of caspases.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of caspase-9 , a key initiator caspase in the intrinsic (or mitochondrial) pathway of apoptosis.[6][7][8]

The intrinsic apoptosis pathway is triggered by various intracellular stresses, such as DNA damage, growth factor deprivation, or oxidative stress.[9] This leads to the release of cytochrome c from the mitochondria. In the cytoplasm, cytochrome c binds to Apaf-1, which then oligomerizes to form the apoptosome.[10] The apoptosome recruits and activates pro-caspase-9.[10] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[10][11][12]

This compound, delivered into the cell by its CPP component, presents the LEHD sequence as a substrate mimic to activated caspase-9. The aldehyde group forms a reversible covalent bond with the active site cysteine of caspase-9, thereby blocking its proteolytic activity and halting the apoptotic cascade.[8]

Applications in Organoid Research

The ability to specifically inhibit caspase-9 in organoid cultures has several important applications:

  • Studying Cell Death Mechanisms: Investigate the role of the intrinsic apoptotic pathway in organoid development, differentiation, and homeostasis.

  • Disease Modeling: In organoid models of diseases characterized by excessive apoptosis (e.g., neurodegenerative diseases, ischemic injury), this inhibitor can be used to assess whether blocking the intrinsic pathway can rescue cellular phenotypes.

  • Drug Discovery and Toxicology: Evaluate the pro- or anti-apoptotic effects of novel therapeutic compounds. This compound can serve as a control to determine if drug-induced cell death is mediated through the caspase-9 pathway.

  • Improving Organoid Viability: In some organoid culture protocols, spontaneous apoptosis can limit the growth and lifespan of the cultures. Judicious use of a caspase-9 inhibitor may enhance the robustness of certain organoid models.

Signaling Pathway Diagram

Intrinsic_Apoptosis_Pathway cluster_stress Intracellular Stress cluster_mito Mitochondrion cluster_cytoplasm Cytoplasm Stress DNA Damage, Growth Factor Withdrawal, Oxidative Stress Mito Mitochondrion Stress->Mito activates CytoC Cytochrome c (released) Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 binds Apoptosome Apoptosome Apaf1->Apoptosome forms Casp9 Active Caspase-9 Apoptosome->Casp9 activates ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome recruited to ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 cleaves & activates Casp3 Active Caspase-3 (Executioner) ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis executes Inhibitor Ac-AAVALLPAVLLALLAP -LEHD-CHO Inhibitor->Casp9 inhibits

Caption: Intrinsic apoptosis pathway and the point of inhibition by this compound.

Experimental Protocols

Protocol 1: General Organoid Culture and Treatment

This protocol provides a general framework. Specific media components and culture conditions should be optimized for the particular organoid type.[13][14][15]

Materials:

  • Established organoid culture in extracellular matrix (ECM) domes

  • Complete organoid culture medium

  • This compound

  • Sterile DMSO (for stock solution)

  • Phosphate-buffered saline (PBS)

  • Multi-well culture plates

Procedure:

  • Preparation of Inhibitor Stock Solution:

    • Dissolve this compound in sterile DMSO to create a 10 mM stock solution.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -80°C.

  • Organoid Culture:

    • Culture organoids according to the established protocol for your specific model.

    • Ensure organoids are healthy and have reached the desired size/maturity for the experiment.

  • Treatment:

    • Thaw an aliquot of the inhibitor stock solution.

    • Prepare working concentrations of the inhibitor by diluting the stock solution in complete organoid culture medium. It is recommended to perform a dose-response curve (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) to determine the optimal concentration.[16]

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor dose).

    • Carefully remove the existing medium from the organoid-containing wells.

    • Gently add the medium containing the inhibitor or vehicle control to the wells.

    • Incubate the organoids for the desired treatment period (e.g., 6, 12, 24, 48 hours).

Protocol 2: Assessment of Apoptosis

A. Caspase-3/7 Activity Assay (Luminescent or Fluorescent)

This assay measures the activity of the executioner caspases downstream of caspase-9.

Materials:

  • Caspase-Glo® 3/7 3D Assay kit (or similar)

  • Treated organoid cultures in a multi-well plate

  • Plate reader (luminometer or fluorometer)

Procedure:

  • Remove the plate containing treated organoids from the incubator and allow it to equilibrate to room temperature.

  • Prepare the caspase assay reagent according to the manufacturer's instructions.

  • Add the reagent directly to each well in a volume equal to the culture medium volume.

  • Mix gently by orbital shaking for 1-2 minutes.

  • Incubate at room temperature for 30-60 minutes, protected from light.

  • Measure luminescence or fluorescence using a plate reader.

  • Normalize the signal to a cell viability assay (e.g., CellTiter-Glo® 3D) performed on a parallel plate to account for differences in organoid size/number.

B. TUNEL Staining (Immunofluorescence)

This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Treated organoid cultures

  • Organoid harvesting solution

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

  • In Situ Cell Death Detection Kit, TMR red (or similar)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Microscope slides

  • Fluorescence microscope

Procedure:

  • Harvest and Fixation:

    • Harvest organoids from the ECM using an organoid harvesting solution.

    • Wash the organoids with cold PBS.

    • Fix the organoids in 4% PFA for 1-2 hours at room temperature.

    • Wash three times with PBS.

  • Permeabilization and Staining:

    • Permeabilize the organoids with the permeabilization solution for 30 minutes on ice.

    • Wash twice with PBS.

    • Prepare the TUNEL reaction mixture according to the manufacturer's protocol.

    • Incubate the organoids in the TUNEL reaction mixture for 60 minutes at 37°C in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Counterstain with DAPI for 10 minutes.

    • Wash with PBS.

    • Mount the organoids on a microscope slide using a suitable mounting medium.

    • Image using a fluorescence or confocal microscope. TUNEL-positive nuclei will fluoresce (e.g., red), indicating apoptotic cells.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture 1. Establish Organoid Culture Treat 3. Treat Organoids (Dose-Response & Time-Course) Culture->Treat PrepareInhibitor 2. Prepare Inhibitor Stock Solution (10 mM in DMSO) PrepareInhibitor->Treat InduceApoptosis Induce Apoptosis (e.g., Staurosporine) (Positive Control) Vehicle Vehicle Control (DMSO) InhibitorTreat Inhibitor + Apoptosis Inducer Harvest 4. Harvest Organoids InduceApoptosis->Harvest Vehicle->Harvest InhibitorTreat->Harvest CaspaseAssay 5a. Caspase-3/7 Activity Assay Harvest->CaspaseAssay IF 5b. TUNEL Staining & Microscopy Harvest->IF Data 6. Data Analysis & Quantification CaspaseAssay->Data IF->Data

Caption: A typical experimental workflow for evaluating the inhibitor in organoids.

Data Presentation

The following tables represent example data that could be generated from the described experiments.

Table 1: Dose-Response of this compound on Caspase-3/7 Activity

Treatment Group (24h)Inhibitor Conc. (µM)Apoptosis Inducer (e.g., Staurosporine)Relative Luminescence Units (RLU)% Inhibition of Caspase-3/7 Activity
Untreated Control0-1,500 ± 150N/A
Vehicle Control0+25,000 ± 2,1000%
Inhibitor1+18,750 ± 1,80025%
Inhibitor5+12,500 ± 1,30050%
Inhibitor10+6,250 ± 70075%
Inhibitor25+2,000 ± 30092%
Inhibitor50+1,600 ± 20093.6%

Table 2: Quantification of Apoptosis by TUNEL Staining

Treatment Group (24h)Total Nuclei (DAPI) per Organoid (Avg.)TUNEL-Positive Nuclei per Organoid (Avg.)% Apoptotic Cells
Untreated Control55050.9%
Vehicle Control + Inducer53018534.9%
25 µM Inhibitor + Inducer560152.7%

References

Application of a Putative Cell-Permeable Caspase-9 Inhibitor in Neuroscience Research: Ac-AAVALLPAVLLALLAP-LEHD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

The peptide sequence Ac-AAVALLPAVLLALLAP-LEHD-CHO represents a sophisticated chemical tool designed for neuroscience research, particularly in the study of neurodegenerative processes and the development of neuroprotective strategies. While this specific sequence is not widely documented in commercially available catalogs, its constituent parts suggest a rationally designed, cell-permeable, and reversible inhibitor of caspase-9.

  • Ac- (Acetylated N-terminus): This modification enhances peptide stability by preventing degradation by aminopeptidases.

  • AAVALLPAVLLALLAP: This is a known cell-penetrating peptide (CPP) that facilitates the transport of cargo molecules across the cell membrane, a critical feature for targeting intracellular enzymes.[1]

  • -LEHD- (Leu-Glu-His-Asp): This tetrapeptide sequence is the recognized cleavage site for caspase-9, allowing it to act as a competitive inhibitor.

  • -CHO (Aldehyde): The C-terminal aldehyde group forms a reversible covalent bond with the active site cysteine of the caspase, providing a reversible mode of inhibition.

Mechanism of Action

Caspase-9 is a critical initiator caspase in the intrinsic pathway of apoptosis, or programmed cell death. In neurons, this pathway is activated by a variety of stimuli, including ischemic injury, oxidative stress, and neurotoxic insults. These stimuli lead to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome, which in turn recruits and activates pro-caspase-9. Activated caspase-9 then cleaves and activates downstream effector caspases, such as caspase-3, leading to the execution of the apoptotic program and neuronal death.

This compound, by virtue of its LEHD sequence, is designed to competitively bind to the active site of caspase-9, thereby preventing the cleavage and activation of downstream caspases. The CPP sequence ensures that the inhibitory peptide can efficiently penetrate the neuronal cell membrane and reach its cytosolic target. This targeted inhibition of caspase-9 can be a powerful tool to dissect the role of the intrinsic apoptotic pathway in various neurological disorders and to evaluate the therapeutic potential of caspase-9 inhibition.

Applications in Neuroscience Research

The targeted inhibition of caspase-9 with a cell-permeable molecule like this compound has several key applications in neuroscience research:

  • Neuroprotection Studies: Investigating the potential of caspase-9 inhibition to prevent or reduce neuronal death in in vitro and in vivo models of neurodegenerative diseases (e.g., Alzheimer's disease, Parkinson's disease, Huntington's disease), stroke, traumatic brain injury, and spinal cord injury.

  • Mechanistic Studies of Apoptosis: Elucidating the specific role of the intrinsic apoptotic pathway in different neuronal populations and under various pathological conditions.

  • Drug Discovery and Development: Serving as a lead compound or a research tool for the development of novel neuroprotective therapeutics targeting the apoptotic cascade.

  • Axonal Degeneration Studies: Investigating the role of caspase-9 in axonal pruning and degeneration, which are early events in many neurodegenerative disorders.

Quantitative Data Summary

The following tables summarize quantitative data from studies using LEHD-based caspase-9 inhibitors in neuroscience research.

Table 1: In Vivo Neuroprotective Effects of LEHD-Based Caspase-9 Inhibitors

Model SystemInhibitorDoseAdministration RouteKey FindingReference
Rat Spinal Cord Injuryz-LEHD-fmk0.8 µM/kgIntravenousSignificantly reduced mean apoptotic cell count at 24 hours (from 90.25 to 50.5) and 7 days (from 49 to 17.7) post-injury.[2]
Rat Stroke Model (MCAo)Pen1-XBIR3 (caspase-9 inhibitor)Not specifiedIntranasalProvided post-ischemic functional neuroprotection.

Table 2: In Vitro Neuroprotective Effects of LEHD-Based Caspase-9 Inhibitors

Cell TypeInsultInhibitorConcentrationKey FindingReference
Rat Cortical NeuronsAβ(25-35)Ac-LEHD-CHO20 µMPrevented amyloid-beta induced cell death.[3]
Human HCT116 and 293 cellsTRAILZ-LEHD-FMK20 µMCompletely protected cells from TRAIL-induced toxicity.[4][5]
Jurkat CellsCamptothecinZ-LEHD-FMK20 µMReduced apoptosis from ~42% to ~21%.

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay in Cultured Neurons

This protocol describes the use of this compound to assess its neuroprotective effect against an apoptotic stimulus in primary neuronal cultures.

Materials:

  • This compound

  • Primary neuronal cell culture (e.g., cortical, hippocampal, or cerebellar granule neurons)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Apoptotic stimulus (e.g., staurosporine, glutamate, or amyloid-beta peptide)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

  • Microplate reader and fluorescence microscope

Procedure:

  • Preparation of Inhibitor Stock Solution: Dissolve this compound in sterile DMSO to create a 10 mM stock solution. Aliquot and store at -20°C.

  • Cell Plating: Plate primary neurons at a suitable density in 96-well or 24-well plates pre-coated with poly-D-lysine.

  • Inhibitor Treatment: Once neurons are adhered and established (typically 5-7 days in vitro), pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM) for 1-2 hours. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor dose).

  • Induction of Apoptosis: Following pre-treatment, add the apoptotic stimulus to the culture medium. The concentration and duration of the stimulus should be optimized beforehand to induce a significant but not complete level of apoptosis.

  • Assessment of Apoptosis:

    • Annexin V/PI Staining: At the end of the incubation period, stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol. Analyze the percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells using a flow cytometer or fluorescence microscope.

    • TUNEL Assay: Fix the cells and perform the TUNEL assay according to the manufacturer's protocol to detect DNA fragmentation, a hallmark of apoptosis. Quantify the number of TUNEL-positive cells using a fluorescence microscope.

  • Data Analysis: Compare the percentage of apoptotic cells in the inhibitor-treated groups to the vehicle-treated control group to determine the neuroprotective efficacy of this compound.

Protocol 2: In Vivo Neuroprotection Assay in a Rat Model of Spinal Cord Injury

This protocol outlines the administration of this compound in a rat model of traumatic spinal cord injury (SCI).

Materials:

  • This compound

  • Adult male Wistar rats (250-300g)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Weight-drop device for inducing SCI

  • Sterile saline solution

  • Surgical instruments

  • Perfusion solutions (saline and 4% paraformaldehyde)

  • Histology equipment

  • TUNEL staining kit

Procedure:

  • Preparation of Inhibitor for Injection: Immediately before use, dissolve this compound in sterile saline to the desired final concentration (e.g., based on a dose of 0.8 µM/kg).[2]

  • Animal Surgery and Injury: Anesthetize the rats and perform a laminectomy at the thoracic level (e.g., T9-T10). Induce a moderate spinal cord contusion injury using a weight-drop device.

  • Inhibitor Administration: Immediately following the SCI, administer the prepared this compound solution via intravenous (i.v.) injection through the tail vein. A sham group should receive an equivalent volume of sterile saline.

  • Post-operative Care: Provide post-operative care, including analgesics and manual bladder expression, as required.

  • Tissue Collection and Analysis: At predetermined time points (e.g., 24 hours and 7 days post-injury), euthanize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde.

  • Histological Analysis: Carefully dissect the spinal cord segment centered at the injury site. Process the tissue for paraffin embedding and sectioning.

  • TUNEL Staining: Perform TUNEL staining on the spinal cord sections to identify and quantify apoptotic cells in the grey and white matter surrounding the lesion core.

  • Data Analysis: Compare the number of TUNEL-positive cells in the inhibitor-treated group with the saline-treated control group to evaluate the neuroprotective effect of the inhibitor in vivo.

Visualizations

Signaling Pathway of Intrinsic Apoptosis and Caspase-9 Inhibition cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cyto Cytosol Stress Ischemia, Oxidative Stress, Neurotoxins Mito Mitochondrion Stress->Mito induces damage CytoC_cyto Cytochrome c (released) Mito->CytoC_cyto releases CytoC_mito Cytochrome c (in Mitochondria) Apaf1 Apaf-1 CytoC_cyto->Apaf1 binds Apoptosome Apoptosome Apaf1->Apoptosome forms Casp9 Active Caspase-9 Apoptosome->Casp9 activates ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome recruited to ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 cleaves & activates Casp3 Active Caspase-3 (Executioner) ProCasp3->Casp3 Apoptosis Apoptosis (Neuronal Death) Casp3->Apoptosis executes Inhibitor Ac-AAVALLPAVLLALLAP -LEHD-CHO Inhibitor->Casp9 inhibits

Caption: Intrinsic apoptosis pathway and the inhibitory action of a caspase-9 inhibitor.

Experimental Workflow for In Vitro Neuroprotection Assay cluster_analysis Apoptosis Analysis start Start: Primary Neuronal Culture pretreat Pre-treatment: Add this compound (1-2 hours) start->pretreat induce Induce Apoptosis: Add Neurotoxic Stimulus pretreat->induce incubate Incubate (e.g., 24-48 hours) induce->incubate annexin Annexin V / PI Staining incubate->annexin tunel TUNEL Assay incubate->tunel western Western Blot (Cleaved Caspase-3) incubate->western quantify Quantify Apoptotic Cells annexin->quantify tunel->quantify western->quantify end End: Determine Neuroprotective Efficacy quantify->end

Caption: A typical workflow for assessing neuroprotection in vitro.

Logical Relationship of Caspase-9 Inhibition in Neuroprotection Research cluster_model Experimental Model cluster_outcome Outcome Measurement hypothesis Hypothesis: Inhibition of Caspase-9 is neuroprotective tool Tool: This compound (Cell-permeable Caspase-9 Inhibitor) hypothesis->tool application Application of Inhibitor to Model tool->application model Neuronal Apoptosis Model (In Vitro or In Vivo) model->application outcome Reduced Apoptotic Markers (e.g., TUNEL+, Cleaved Caspase-3) application->outcome conclusion Conclusion: Caspase-9 is a valid therapeutic target for neuroprotection outcome->conclusion

Caption: Logical framework for using a caspase-9 inhibitor in neuroprotection studies.

References

Ac-AAVALLPAVLLALLAP-LEHD-CHO as a tool for studying membrane trafficking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-AAVALLPAVLLALLAP-LEHD-CHO is a novel chimeric molecule designed for the targeted study of cellular processes involving caspase-9 and membrane dynamics. This molecule consists of two key functional domains: a highly hydrophobic peptide sequence (Ac-AAVALLPAVLLALLAP) and a potent inhibitor of caspase-9 (Ac-LEHD-CHO)[1]. The hydrophobic peptide is proposed to act as a cell-penetrating peptide (CPP), facilitating the transport of the caspase-9 inhibitor across the plasma membrane. This allows for the direct modulation of the intrinsic apoptotic pathway, making this compound a valuable tool for investigating the intricate relationship between apoptosis and membrane trafficking events.

The primary application of this tool is in the elucidation of pathways where caspase-9 activity is linked to membrane alterations, such as mitochondrial outer membrane permeabilization (MOMP), and the subsequent formation of apoptotic bodies. By delivering a specific caspase-9 inhibitor directly into the cytoplasm, researchers can dissect the temporal and spatial regulation of these processes.

Proposed Mechanism of Action

The Ac-AAVALLPAVLLALLAP peptide, due to its hydrophobic nature, is hypothesized to interact directly with the lipid bilayer of the cell membrane, enabling its translocation into the cytoplasm. This process may occur via direct penetration or endocytic pathways[2][3]. Once inside the cell, the LEHD-CHO moiety acts as a competitive inhibitor of caspase-9, preventing its activation and the subsequent cascade of downstream effector caspases[1][4]. The inhibition of this critical step in the apoptotic pathway can prevent or delay the dramatic membrane remodeling events that characterize apoptosis, such as membrane blebbing and the formation of apoptotic bodies[5].

Potential Applications in Research

  • Studying the role of caspase-9 in membrane blebbing and apoptotic body formation: By inhibiting caspase-9, researchers can investigate whether these membrane trafficking events are directly dependent on the activation of the downstream caspase cascade.

  • Investigating the crosstalk between the intrinsic apoptotic pathway and endosomal trafficking: The uptake mechanism of the peptide-inhibitor conjugate itself can be a subject of study, providing insights into how large molecules are trafficked across the plasma membrane.

  • Elucidating the temporal relationship between caspase activation and mitochondrial membrane permeabilization: This tool can be used to study whether caspase-9 inhibition can prevent or alter the kinetics of MOMP.

  • Therapeutic development: As a prototype for targeted drug delivery, this molecule can inform the design of novel therapeutics aimed at modulating apoptosis in diseases such as cancer and neurodegenerative disorders[6][7].

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterValueCell LineAssay
IC50 (Caspase-9 Inhibition) 50 - 200 nM (Hypothetical)JurkatIn vitro Caspase-9 Assay
EC50 (Apoptosis Inhibition) 1 - 10 µM (Hypothetical)HeLaStaurosporine-induced Apoptosis
Optimal Working Concentration 5 - 25 µM (Hypothetical)VariousCell-based assays
Incubation Time for Max Effect 6 - 24 hours (Hypothetical)VariousTime-course experiments
Table 2: Cellular Uptake and Localization
Time PointCytoplasmic Localization (%)Nuclear Localization (%)Method
1 hour 30% (Hypothetical)<5% (Hypothetical)Confocal Microscopy
4 hours 75% (Hypothetical)~10% (Hypothetical)Confocal Microscopy
12 hours >90% (Hypothetical)~15% (Hypothetical)Confocal Microscopy

Experimental Protocols

Protocol 1: Assessment of Apoptosis Inhibition using Annexin V/Propidium Iodide Staining

Objective: To quantify the ability of this compound to protect cells from induced apoptosis.

Materials:

  • Target cell line (e.g., HeLa, Jurkat)

  • Cell culture medium and supplements

  • This compound

  • Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours. Include a vehicle control (DMSO).

  • Induce apoptosis by adding the apoptosis-inducing agent at a pre-determined optimal concentration.

  • Incubate for the desired period (e.g., 6, 12, 24 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

Protocol 2: Cellular Uptake and Localization by Confocal Microscopy

Objective: To visualize the intracellular localization of the peptide-inhibitor conjugate.

Materials:

  • Fluorescently labeled this compound (e.g., FITC-conjugated)

  • Target cell line

  • Glass-bottom confocal dishes

  • Hoechst 33342 (for nuclear staining)

  • Confocal microscope

Procedure:

  • Seed cells on glass-bottom confocal dishes and allow them to adhere overnight.

  • Treat the cells with the fluorescently labeled peptide-inhibitor conjugate at the desired concentration.

  • Incubate for various time points (e.g., 1, 4, 12 hours).

  • Thirty minutes before imaging, add Hoechst 33342 to the medium to stain the nuclei.

  • Wash the cells with PBS.

  • Add fresh culture medium or PBS for imaging.

  • Acquire images using a confocal microscope with appropriate laser lines and filters for the fluorophore and Hoechst 33342.

Protocol 3: In-Cell Caspase-9 Activity Assay

Objective: To measure the direct inhibitory effect of the compound on intracellular caspase-9 activity.

Materials:

  • Target cell line

  • This compound

  • Apoptosis-inducing agent

  • Caspase-9 Activity Assay Kit (fluorometric or colorimetric)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate.

  • Pre-treat cells with this compound for 2 hours.

  • Induce apoptosis.

  • At the desired time point, lyse the cells according to the assay kit protocol.

  • Add the caspase-9 substrate to the cell lysate.

  • Incubate as recommended by the manufacturer.

  • Measure the fluorescence or absorbance using a plate reader.

Visualizations

Signaling_Pathway_Inhibition cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrion cluster_apoptosome Apoptosome Formation cluster_caspase_cascade Caspase Cascade Stimulus Stimulus MOMP MOMP Stimulus->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Caspase3 Active Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis & Membrane Blebbing Caspase3->Apoptosis Inhibitor Ac-AAVALLPAVLLALLAP -LEHD-CHO Inhibitor->Caspase9

Caption: Proposed mechanism of apoptosis inhibition.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture 1. Cell Culture (e.g., HeLa) Treatment 2. Treatment with This compound Cell_Culture->Treatment Induction 3. Induction of Apoptosis (e.g., Staurosporine) Treatment->Induction Flow_Cytometry Annexin V / PI Staining (Flow Cytometry) Induction->Flow_Cytometry Confocal Cellular Uptake (Confocal Microscopy) Induction->Confocal Caspase_Assay Caspase-9 Activity Assay (Plate Reader) Induction->Caspase_Assay Quantification Quantification of Apoptosis Inhibition Flow_Cytometry->Quantification Localization Subcellular Localization and Trafficking Confocal->Localization Inhibition_Kinetics Direct Caspase-9 Inhibition Kinetics Caspase_Assay->Inhibition_Kinetics

Caption: General experimental workflow.

References

Troubleshooting & Optimization

Ac-AAVALLPAVLLALLAP-LEHD-CHO not inhibiting caspase activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the caspase inhibitor, Ac-AAVALLPAVLLALLAP-LEHD-CHO. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers and scientists effectively use this reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its target?

A1: this compound is a potent, cell-permeable peptide inhibitor of caspases. It consists of two key components:

  • Ac-LEHD-CHO: A peptide aldehyde that acts as a reversible inhibitor of caspases, with a sequence (Leu-Glu-His-Asp) that is recognized by initiator caspases. It is known to inhibit caspase-8 and caspase-9.[1] The aldehyde group interacts with the active site cysteine of the caspases.

  • Ac-AAVALLPAVLLALLAP: A hydrophobic cell-penetrating peptide (CPP) that facilitates the delivery of the inhibitor across the cell membrane.

Based on its components, this inhibitor is designed to target intracellular caspases, primarily caspase-9, and to a lesser extent, caspases 4 and 5.

Q2: How do I properly dissolve and store the peptide inhibitor?

A2: Due to the highly hydrophobic nature of the cell-penetrating peptide portion, this inhibitor has poor solubility in aqueous solutions alone.[2][3]

  • Reconstitution:

    • First, dissolve the lyophilized peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO).[2][4][5]

    • Once fully dissolved, slowly add your desired aqueous buffer (e.g., PBS, pH 7.2-7.4) to reach the final desired concentration.

    • Brief sonication can aid in dissolution.[2]

  • Storage:

    • Store the lyophilized peptide at -20°C.

    • For short-term storage of the reconstituted solution, aliquot and store at -20°C. For long-term storage, -80°C is recommended.[6] Avoid repeated freeze-thaw cycles.[6]

Q3: What is a recommended starting concentration for my cell-based experiments?

A3: A common starting concentration for the related Ac-LEHD-CHO inhibitor in cell culture experiments is around 20 µM.[7] However, the optimal concentration will depend on the cell type, treatment time, and specific experimental conditions. We recommend performing a dose-response experiment to determine the most effective concentration for your system.

Q4: What is the mechanism of action for this inhibitor?

A4: The Ac-LEHD-CHO portion of the peptide acts as a transition-state analog inhibitor. The aldehyde group forms a reversible covalent bond with the active site cysteine residue of the caspase, thus blocking its proteolytic activity.[8] The long N-terminal peptide facilitates its entry into the cell.

Troubleshooting Guide: this compound Not Inhibiting Caspase Activity

If you are observing that this compound is not inhibiting caspase activity in your experiments, please consult the following troubleshooting table.

Potential Problem Possible Cause(s) Recommended Solution(s)
Inhibitor Inactivity Improper Dissolution: The peptide is not fully solubilized, leading to a lower effective concentration.[9]Ensure the peptide is first fully dissolved in an organic solvent like DMSO before adding aqueous buffer.[2][4][5] Visually inspect for any precipitate.
Degradation: The peptide may have degraded due to improper storage or multiple freeze-thaw cycles. Aldehyde groups can also be susceptible to oxidation.[10][11]Aliquot the reconstituted peptide and store at -80°C.[6] Use fresh aliquots for each experiment.
Assay Issues Incorrect Assay Timing: Caspase activation is transient. The inhibitor might be added too late, or the activity is measured when the peak has already passed.[12]Perform a time-course experiment to determine the peak of caspase activity in your model system.
Assay Interference: The cell-penetrating peptide portion or the solvent (e.g., DMSO) may interfere with the assay components.[4]Run appropriate controls, including a vehicle control (buffer with DMSO) and a control with a different, well-characterized caspase inhibitor.
Low Caspase Activity: The level of caspase activation in your experimental setup may be too low to detect a significant effect of the inhibitor.Ensure your positive controls show robust caspase activation. Optimize the induction of apoptosis in your system.
Cellular Factors Poor Cell Permeability: Although it has a CPP, uptake may be inefficient in certain cell types.Increase the incubation time with the inhibitor. Verify cellular uptake using a fluorescently labeled version of the peptide if possible.
Alternative Cell Death Pathways: The observed cell death may be occurring through a caspase-independent pathway.Use multiple assays to confirm the type of cell death (e.g., apoptosis vs. necroptosis).

Experimental Protocols

Protocol: Solubilization of this compound
  • Centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.

  • Add a small volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).

  • Gently vortex or sonicate for a few minutes until the peptide is completely dissolved.

  • For your experiment, dilute the DMSO stock solution with your cell culture medium or assay buffer to the final working concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity.[4]

Protocol: Colorimetric Caspase Activity Assay

This is a general protocol; you may need to adapt it based on your specific assay kit.

  • Sample Preparation:

    • Plate your cells and treat them with the apoptosis-inducing agent and the caspase inhibitor (at various concentrations) for the desired time. Include positive (apoptosis induction, no inhibitor) and negative (no apoptosis induction) controls.

    • Lyse the cells using the lysis buffer provided in your assay kit. Incubate on ice for 10-15 minutes.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • Assay Procedure:

    • In a 96-well plate, add an equal amount of protein from each lysate (e.g., 50-100 µg).

    • Add the reaction buffer containing DTT to each well.

    • Add the colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3 like activity) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Read the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background reading (from a well with no lysate) from all your sample readings.

    • Compare the absorbance of your inhibitor-treated samples to your positive control to determine the percentage of inhibition.

Visualizations

Below are diagrams to help visualize the experimental workflow and relevant biological pathways.

G Troubleshooting Workflow for Inhibitor Inactivity start Experiment shows no caspase inhibition check_solubility Verify Inhibitor Solubility Was it fully dissolved in DMSO first? start->check_solubility check_storage Assess Inhibitor Stability Is it a fresh aliquot? Stored at -80°C? check_solubility->check_storage Yes dissolve Re-dissolve a fresh vial of inhibitor correctly check_solubility->dissolve No check_assay Review Assay Protocol Are controls working? Is timing optimal? check_storage->check_assay Yes new_aliquot Use a new, properly stored aliquot check_storage->new_aliquot No check_cellular Consider Cellular Factors Is the cell death caspase-dependent? check_assay->check_cellular Yes optimize_assay Optimize assay timing and controls check_assay->optimize_assay No confirm_pathway Use alternative methods to confirm apoptosis check_cellular->confirm_pathway No end_persist Issue Persists: Contact Technical Support check_cellular->end_persist Yes end_success Problem Solved dissolve->end_success new_aliquot->end_success optimize_assay->end_success confirm_pathway->end_success G Intrinsic Apoptosis Pathway and Inhibition cluster_mito Mitochondrion cluster_cyto Cytosol Bax_Bak Bax/Bak Activation CytoC Cytochrome c release Bax_Bak->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Assembly Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Inhibitor Ac-...-LEHD-CHO Inhibitor->Caspase9 Inhibits Stress Cellular Stress Stress->Bax_Bak G Non-Canonical Inflammasome Pathway cluster_extra Extracellular cluster_cyto Cytosol LPS_extra LPS (Gram-negative bacteria) LPS_intra Intracellular LPS LPS_extra->LPS_intra Enters cell Procaspase45 Pro-caspase-4/5 LPS_intra->Procaspase45 Caspase45 Active Caspase-4/5 Procaspase45->Caspase45 GSDMD Gasdermin-D (GSDMD) Caspase45->GSDMD GSDMD_N GSDMD N-terminal fragment GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis Inhibitor Ac-...-LEHD-CHO Inhibitor->Caspase45 Inhibits

References

Technical Support Center: Ac-AAVALLPAV-LLALLAP-LEHD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of the cell-permeable caspase-9 inhibitor, Ac-AAVALLPAVLLALLAP-LEHD-CHO.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target is caspase-9, an initiator caspase crucial for the intrinsic (mitochondrial) pathway of apoptosis. The inhibitor component, Ac-LEHD-CHO, is designed to mimic the caspase-9 cleavage site.

Q2: How does this inhibitor enter the cell?

A2: The inhibitor is conjugated to a cell-permeable peptide sequence, Ac-AAVALLPAVLLALLAP, which is derived from the Kaposi fibroblast growth factor (K-FGF). This hydrophobic sequence facilitates its transport across the cell membrane.

Q3: What are the known off-target effects of this inhibitor?

A3: The active aldehyde component, Ac-LEHD-CHO, is known to inhibit other caspases, most notably caspase-8.[1] Due to the overlapping substrate specificities among the caspase family, some level of off-target inhibition is expected with peptide-based inhibitors. We strongly recommend validating the specific effects in your experimental system.

Q4: At what concentration should I use this inhibitor?

A4: The optimal concentration will vary depending on the cell type, experimental conditions, and the level of apoptosis induction. We recommend performing a dose-response experiment, starting with a range of 10-50 µM, to determine the effective concentration for your specific application. Always include appropriate controls.

Q5: Is this compound toxic to cells?

A5: While the inhibitor is designed to block apoptosis, the peptide itself or the vehicle (e.g., DMSO) may exert cytotoxic effects at high concentrations or with prolonged exposure. It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic working concentration range for your specific cell line and experimental duration.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Incomplete or no inhibition of apoptosis observed. 1. Insufficient Inhibitor Concentration: The concentration of the inhibitor may be too low to effectively block caspase-9 activity. 2. Poor Cell Permeability: The cell-permeable peptide may not be efficient in your specific cell type. 3. Alternative Apoptotic Pathway: Apoptosis in your system may be primarily driven by a caspase-9 independent pathway (e.g., the extrinsic pathway mediated by caspase-8). 4. Inhibitor Degradation: The inhibitor may have degraded due to improper storage or handling.1. Perform a dose-response experiment to determine the optimal inhibitor concentration. 2. Verify inhibitor uptake. This can be indirectly assessed by measuring the inhibition of intracellular caspase-9 activity in cell lysates. 3. Investigate the activation of other caspases (e.g., caspase-8) using specific substrates or Western blotting for cleaved caspases. 4. Ensure the inhibitor is stored correctly (typically at -20°C) and freshly diluted for each experiment.
Unexpected cell death or signs of toxicity. 1. High Inhibitor Concentration: The concentration of the inhibitor may be in a toxic range for your cells. 2. Vehicle Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be causing cytotoxicity. 3. Off-Target Effects: Inhibition of other essential cellular processes by the peptide.1. Perform a cytotoxicity assay (e.g., MTT or LDH) to establish a non-toxic concentration range. 2. Include a vehicle-only control in your experiments to assess the effect of the solvent. Ensure the final DMSO concentration is typically below 0.5%. 3. If toxicity persists at effective inhibitory concentrations, consider alternative, more specific caspase-9 inhibitors if available.
Conflicting results with other caspase inhibitors. 1. Differences in Specificity: Other inhibitors may have a different off-target profile. For example, Z-LEHD-FMK is an irreversible inhibitor, while Ac-LEHD-CHO is a reversible aldehyde inhibitor, which can lead to different biological outcomes. 2. Cell-Type Specificity: As observed in CHO cells, the inhibitory profile of Ac-LEHD-CHO can vary between cell types and species.1. Carefully review the specificity data for all inhibitors used. The quantitative data provided below can help in interpreting results. 2. Empirically determine the effects of each inhibitor in your specific cell line rather than relying solely on literature from other systems.

Quantitative Data: Off-Target Effects

The inhibitory activity of the active component, Ac-LEHD-CHO, has been characterized against a panel of purified human caspases. The following table summarizes the half-maximal inhibitory concentrations (IC50), providing a quantitative measure of its off-target effects. Note the significant inhibition of caspase-8.

Caspase TargetIC50 (nM)
Caspase-115.0
Caspase-3Not Determined
Caspase-481.7
Caspase-521.3
Caspase-6Not Determined
Caspase-7Not Determined
Caspase-83.82
Caspase-9 49.2
Caspase-1040.4
Caspase-14134

Data sourced from the Probe Reports from the NIH Molecular Libraries Program.[2]

Experimental Protocols

Protocol 1: In Vitro Caspase Activity Assay for IC50 Determination

This protocol describes a method to determine the IC50 value of an inhibitor against purified caspases using a fluorogenic substrate.

Materials:

  • Purified, active caspases (e.g., caspase-1, -3, -8, -9)

  • This compound inhibitor

  • Fluorogenic caspase substrate (e.g., Ac-LEHD-AFC for caspase-9, Ac-IETD-AFC for caspase-8)

  • Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: ~400 nm, Emission: ~505 nm for AFC)

Procedure:

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in Assay Buffer.

  • Enzyme Preparation: Dilute the purified caspase enzyme to its working concentration in ice-cold Assay Buffer.

  • Assay Setup: a. To each well of the 96-well plate, add the diluted inhibitor to achieve the desired final concentrations. Include a "no inhibitor" control. b. Add the diluted caspase enzyme to each well. c. Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic caspase substrate to each well to initiate the reaction. The final substrate concentration should be at or below its Km value.

  • Measurement: Immediately begin monitoring the fluorescence intensity over time using a plate reader. Take readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis: a. Calculate the reaction velocity (rate of fluorescence increase) for each inhibitor concentration. b. Normalize the velocities to the "no inhibitor" control (100% activity). c. Plot the percent activity against the logarithm of the inhibitor concentration. d. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[3]

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol provides a method to assess the potential cytotoxic effects of the inhibitor on a cell line of interest.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear microplate

  • Spectrophotometric plate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Inhibitor Treatment: a. Prepare serial dilutions of the inhibitor in complete culture medium. b. Remove the old medium from the cells and replace it with the medium containing the different inhibitor concentrations. Include wells for "no treatment" and "vehicle only" controls. c. Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a plate reader.

  • Data Analysis: a. Subtract the background absorbance (from wells with no cells). b. Normalize the absorbance values to the "no treatment" control (100% viability). c. Plot cell viability (%) against inhibitor concentration to identify the toxic range.

Visualizations

Signaling Pathway

Intrinsic_Apoptosis_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cytosol Cytosol Stress DNA Damage, Oxidative Stress, Growth Factor Withdrawal Bax_Bak Bax/Bak Activation Stress->Bax_Bak activates CytoC Cytochrome c Release Bax_Bak->CytoC induces Apaf1 Apaf-1 CytoC->Apaf1 binds Apoptosome Apoptosome Assembly CytoC->Apoptosome Pro_Casp9 Pro-Caspase-9 Apaf1->Pro_Casp9 recruits Apaf1->Apoptosome Pro_Casp9->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 activates Pro_Casp3 Pro-Caspase-3 Casp9->Pro_Casp3 cleaves & activates Inhibitor Ac-AAVALLPAVLLALLAP -LEHD-CHO Inhibitor->Casp9 inhibits Casp3 Active Caspase-3 Pro_Casp3->Casp3 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by cellular stress.

Experimental Workflow

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of inhibitor D Add inhibitor and enzyme to 96-well plate A->D B Dilute purified caspase enzyme in assay buffer B->D C Dilute fluorogenic substrate F Initiate reaction with substrate C->F E Pre-incubate (e.g., 37°C for 20 min) D->E E->F G Measure fluorescence kinetics F->G H Calculate reaction velocities G->H I Plot % Inhibition vs. [Inhibitor] H->I J Calculate IC50 via non-linear regression I->J

Caption: Workflow for determining the IC50 of a caspase inhibitor.

References

Technical Support Center: Ac-AAVALLPAVLLALLAP-LEHD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the synthetic peptide Ac-AAVALLPAVLLALLAP-LEHD-CHO. This peptide is composed of a granzyme B inhibitor sequence (Ac-AAVALLPAVLLALLAP) and a caspase-9 inhibitor sequence (LEHD-CHO).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: The peptide has two functional components. The Ac-AAVALLPAVLLALLAP sequence is designed to inhibit granzyme B, a serine protease involved in cytotoxic T lymphocyte-mediated cell death. The LEHD-CHO moiety is a known inhibitor of caspase-9, a key initiator caspase in the intrinsic apoptosis pathway. Therefore, the peptide is expected to block two distinct pathways of programmed cell death.

Q2: What are the expected effects of this peptide in a standard apoptosis assay?

A2: In apoptosis induced by stimuli that activate the intrinsic pathway (e.g., UV radiation, chemotherapeutic agents), the LEHD-CHO component should inhibit caspase-9 activation and subsequent downstream events like caspase-3 activation and DNA fragmentation.[1] If apoptosis is induced by granzyme B, the Ac-AAVALLPAVLLALLAP component is expected to show an inhibitory effect. The overall effect will depend on the specific apoptotic stimulus and the cell line used.

Q3: In which cell lines is this peptide expected to be active?

A3: The activity of the peptide is dependent on the expression and role of granzyme B and caspase-9 in the chosen cell line and experimental model. The LEHD-CHO component is expected to be active in most mammalian cell lines that utilize the canonical intrinsic apoptosis pathway. The efficacy of the granzyme B inhibitory part will be relevant in co-culture models with cytotoxic T lymphocytes or when granzyme B is directly introduced.

Q4: What are the potential off-target effects of this compound?

A4: While specific off-target effects of the full peptide have not been documented in the provided search results, peptide inhibitors can sometimes exhibit non-specific binding or toxicity. The LEHD-CHO component may also show some inhibitory activity against other caspases, such as caspase-4 and caspase-5, at higher concentrations. It is recommended to include appropriate controls to assess off-target effects in your experiments.

Q5: What is the recommended solvent and storage condition for this peptide?

A5: For the LEHD-CHO component, a common solvent is DMSO. It is likely that the full peptide is also soluble in DMSO. For long-term storage, it is generally recommended to store lyophilized peptides at -20°C. Once reconstituted, aliquoting and storing at -80°C is advisable to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Problem 1: Unexpected Cytotoxicity Observed in Control Cells
Possible Cause Recommended Solution
High concentration of the peptide Perform a dose-response curve to determine the optimal, non-toxic working concentration. Start with a low concentration and titrate up.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.1%). Run a solvent-only control.
Peptide aggregation Visually inspect the reconstituted peptide solution for any precipitates. If aggregation is suspected, try vortexing gently or sonicating briefly. Prepare fresh dilutions for each experiment.
Contamination of the peptide stock Use sterile techniques when handling the peptide. If contamination is suspected, filter-sterilize the reconstituted stock solution if possible, or obtain a new vial.
Problem 2: No Inhibition of Apoptosis Observed
Possible Cause Recommended Solution
Apoptotic pathway is not dependent on caspase-9 or granzyme B Confirm the apoptotic pathway in your experimental model. Use positive controls for caspase-9-dependent and granzyme B-dependent apoptosis. Consider that other cell death pathways (e.g., necroptosis, pyroptosis) may be active.
Insufficient peptide concentration Increase the concentration of the peptide. Refer to the dose-response curve established in your initial experiments.
Incorrect timing of peptide addition Add the peptide prior to or concurrently with the apoptotic stimulus. The optimal pre-incubation time may need to be determined empirically.
Peptide degradation Ensure proper storage of the peptide. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.

Experimental Protocols

Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound and/or an apoptotic stimulus for the desired duration (e.g., 24, 48, 72 hours). Include untreated and solvent-only controls.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the untreated control.

Quantitative Data Summary

Table 1: IC50 Values of LEHD-CHO in Different Cell Lines

Cell LineApoptotic StimulusIC50 (µM)
JurkatEtoposide15.2
HeLaStaurosporine22.5
SH-SY5Y6-OHDA18.9

Note: This table presents hypothetical data for illustrative purposes.

Table 2: Effect of this compound on Cell Viability

Treatment GroupConcentration (µM)Cell Viability (%)
Control0100 ± 5.2
Peptide Alone1098.1 ± 4.5
Peptide Alone5095.3 ± 6.1
Apoptotic Stimulus-45.2 ± 3.8
Stimulus + Peptide1065.7 ± 4.1
Stimulus + Peptide5082.4 ± 3.9

Note: This table presents hypothetical data for illustrative purposes.

Visualizations

cluster_intrinsic Intrinsic Apoptosis Pathway cluster_inhibitor Inhibitor Action Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Apoptotic Stimulus Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleavage Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Inhibitor This compound Inhibitor->Caspase9 Inhibition

Caption: Mechanism of Caspase-9 Inhibition.

start Start Experiment seed Seed Cells in 96-well Plate start->seed treat Treat with Peptide and/or Stimulus seed->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance at 570nm solubilize->read analyze Analyze Data read->analyze end End analyze->end

Caption: Experimental Workflow for Cell Viability.

issue Unexpected Cytotoxicity? dose_response Perform Dose-Response issue->dose_response Yes no_issue Proceed with Experiment issue->no_issue No solvent_control Check Solvent Toxicity dose_response->solvent_control aggregation Check for Aggregation solvent_control->aggregation

Caption: Troubleshooting Unexpected Cytotoxicity.

References

How to prevent Ac-AAVALLPAVLLALLAP-LEHD-CHO precipitation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ac-AAVALLPAVLLALLAP-LEHD-CHO. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the handling and use of this highly hydrophobic, cell-permeable caspase-9 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a potent, cell-permeable peptide inhibitor of caspase-9. Its structure consists of three key components:

  • Ac- (N-terminal acetyl group): This modification enhances peptide stability.

  • AAVALLPAVLLALLAP: This is a highly hydrophobic, cell-permeating peptide sequence derived from K-FGF.[1][2] This sequence facilitates the delivery of the inhibitor into the cell.

  • LEHD-CHO (C-terminal aldehyde): The LEHD sequence is a recognition motif for caspase-9, and the C-terminal aldehyde group acts as a reversible inhibitor of the enzyme's activity.[3][4][5]

Due to the long hydrophobic sequence, this peptide is characterized by poor solubility in aqueous solutions.

Q2: Why is my this compound precipitating?

Precipitation of this peptide is a common issue primarily due to its high hydrophobicity. Peptides with over 50% hydrophobic residues are often insoluble or only sparingly soluble in aqueous buffers.[6] Several factors can contribute to precipitation:

  • Improper initial solvent: Using an aqueous buffer for initial reconstitution will likely lead to immediate precipitation.

  • Incorrect dilution technique: Rapidly diluting a concentrated stock solution in an organic solvent with an aqueous buffer can cause the peptide to crash out of solution.

  • Low temperature: While reconstituted peptides should be stored at low temperatures, allowing the peptide and solvent to reach room temperature before reconstitution can prevent cloudiness.[7]

  • pH of the final solution: The overall charge of a peptide can influence its solubility, although for this highly hydrophobic peptide, the effect of pH might be less pronounced than the choice of solvent.[8]

  • Multiple freeze-thaw cycles: Repeated freezing and thawing can compromise peptide integrity and lead to aggregation and precipitation.[6]

Q3: What is the recommended solvent for reconstituting this compound?

For highly hydrophobic peptides like this compound, a strong organic solvent is necessary for initial reconstitution.[6][7][9] Based on data for analogous peptides with the same hydrophobic sequence, the following solvents are recommended for creating a stock solution:

  • Dimethyl sulfoxide (DMSO) [6][7]

  • Dimethylformamide (DMF) [6]

  • Formic Acid [1][2][4][10]

It is crucial to first dissolve the peptide completely in one of these organic solvents before any dilution with aqueous buffers.

Troubleshooting Guides

Issue: Peptide fails to dissolve or appears as a cloudy suspension during initial reconstitution.

This is a clear indication that an inappropriate solvent is being used.

Troubleshooting Workflow:

start Start: Lyophilized Peptide solvent_choice Select initial solvent: DMSO, DMF, or Formic Acid start->solvent_choice dissolve Add small volume of chosen organic solvent to the vial solvent_choice->dissolve vortex Gently vortex or sonicate until fully dissolved dissolve->vortex observe Observe Solution vortex->observe clear Solution is clear observe->clear Yes cloudy Solution is cloudy or has particulates observe->cloudy No end Proceed to Dilution clear->end troubleshoot Troubleshoot: - Try a stronger solvent (e.g., Formic Acid) - Gentle warming (up to 37°C) - Sonication cloudy->troubleshoot troubleshoot->dissolve

Caption: Initial Peptide Dissolution Workflow.

Issue: Peptide precipitates upon dilution into an aqueous buffer.

This typically occurs when the dilution is performed too quickly or the final concentration of the organic solvent is too low to maintain solubility.

Troubleshooting Workflow:

start Start: Concentrated Stock in Organic Solvent dilution Slowly add the peptide stock dropwise to the stirring aqueous buffer start->dilution observe Observe for Turbidity dilution->observe no_precipitate Solution remains clear observe->no_precipitate No precipitate Precipitation occurs observe->precipitate Yes end Solution Ready for Use no_precipitate->end troubleshoot Troubleshoot: - Prepare a new dilution with a higher  final concentration of organic solvent. - Consider if the desired final concentration  is achievable. precipitate->troubleshoot

Caption: Aqueous Dilution Troubleshooting Workflow.

Experimental Protocols

Protocol 1: Reconstitution of this compound

This protocol provides a step-by-step guide for the proper reconstitution of the lyophilized peptide to create a stock solution.

  • Equilibrate to Room Temperature: Before opening, allow the vial of lyophilized peptide and the chosen organic solvent (e.g., DMSO) to equilibrate to room temperature. This prevents condensation from forming inside the vial.

  • Solvent Addition: Using a sterile pipette tip, add a small amount of the organic solvent to the vial. The goal is to create a concentrated stock solution (e.g., 1-10 mM). Refer to the table below for suggested volumes.

  • Dissolution: Gently vortex or sonicate the vial until the peptide is completely dissolved.[6] The solution should be clear and free of any visible particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Table 1: Suggested Solvent Volumes for Stock Solution Preparation

Desired Stock ConcentrationVolume of Solvent to Add to 1 mg of Peptide
1 mM~547 µL
5 mM~109 µL
10 mM~55 µL
Note: The molecular weight of this compound is approximately 1827.3 g/mol . Always refer to the lot-specific molecular weight on the vial or certificate of analysis for precise calculations.
Protocol 2: Dilution of the Stock Solution into Aqueous Buffer

This protocol details the correct method for diluting the organic stock solution into your experimental aqueous buffer.

  • Prepare Aqueous Buffer: Have your desired volume of sterile aqueous buffer (e.g., PBS, cell culture media) ready in a sterile tube. It is recommended to be stirring the buffer gently.

  • Slow, Dropwise Addition: Using a pipette, slowly and carefully add the concentrated peptide stock solution drop-by-drop to the stirring aqueous buffer.[7]

  • Monitor for Precipitation: Continuously observe the solution for any signs of cloudiness or precipitation. If precipitation occurs, you have likely exceeded the peptide's solubility limit in that final concentration of organic solvent.

  • Final Concentration of Organic Solvent: Aim to keep the final concentration of the organic solvent in your working solution as low as possible while maintaining peptide solubility. For cell-based assays, the final DMSO concentration should ideally be below 0.5% to avoid cytotoxicity.[7]

Signaling Pathway

The target of this compound is caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis.

Intrinsic_Stress Intrinsic Apoptotic Stimuli (e.g., DNA damage, growth factor withdrawal) Bax_Bak Bax/Bak Activation Intrinsic_Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion on Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Assembly Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9_zymogen Pro-caspase-9 Caspase9_zymogen->Apoptosome Caspase9_active Active Caspase-9 Apoptosome->Caspase9_active activates Caspase3_active Active Caspase-3 Caspase9_active->Caspase3_active activates Caspase3_zymogen Pro-caspase-3 Caspase3_zymogen->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis Inhibitor This compound Inhibitor->Caspase9_active

Caption: Inhibition of the Intrinsic Apoptotic Pathway.

References

Technical Support Center: Ac-AAVALLPAVLLALLAP-LEHD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the cell-permeable caspase-9 inhibitor, Ac-AAVALLPAVLLALLAP-LEHD-CHO.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly potent, cell-permeable, and reversible inhibitor of caspase-9. Its structure consists of two key components:

  • Ac-LEHD-CHO: This is the active inhibitory motif that specifically targets the active site of caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis. The aldehyde group (-CHO) reversibly binds to the catalytic cysteine residue of the caspase.

  • Ac-AAVALLPAVLLALLAP: This N-terminal sequence is a hydrophobic signal peptide, derived from the Kaposi fibroblast growth factor, which confers cell permeability to the molecule, allowing it to efficiently cross cell membranes and reach its intracellular target.

Q2: What are the common applications of this inhibitor?

This inhibitor is primarily used in cancer research and studies of apoptosis. It is a valuable tool for investigating the role of the intrinsic apoptotic pathway in various cellular processes, including developmental biology, neurodegenerative diseases, and response to therapeutic agents. By inhibiting caspase-9, researchers can determine whether a specific stimulus induces apoptosis through the mitochondrial pathway.

Q3: I am observing inconsistent levels of apoptosis inhibition in my experiments. What could be the cause?

Inconsistent results when using this compound can stem from several factors. One of the primary reasons is the potential for off-target effects. While it is a potent caspase-9 inhibitor, it has been shown to inhibit other caspases, such as caspase-4, caspase-5, and particularly caspase-8, especially in certain cell lines like Chinese Hamster Ovary (CHO) cells.[1] This lack of absolute specificity can lead to varied outcomes depending on the specific apoptotic pathways active in your experimental model.

Additionally, factors such as inhibitor concentration, incubation time, cell density, and the specific apoptosis-inducing agent can all contribute to variability. It is also crucial to ensure the inhibitor is properly solubilized and stored to maintain its activity.

Q4: Are there alternative caspase-9 inhibitors I could consider?

Yes, several other caspase-9 inhibitors are commercially available. One common alternative is Z-LEHD-FMK. However, it's important to note that fluoromethyl ketone (FMK)-based inhibitors are irreversible and have also been shown to lack specificity, which can also lead to misleading results.[1] The choice of inhibitor should be guided by the specific requirements of your experimental system and a thorough understanding of its potential cross-reactivities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in apoptosis inhibition between replicates. Inconsistent Inhibitor Concentration: Pipetting errors or improper mixing.Ensure accurate and consistent pipetting. Gently vortex the inhibitor stock solution before each use. Prepare a master mix for treating multiple wells or plates to minimize well-to-well variation.
Cell Density Variation: Differences in cell number at the time of treatment.Standardize cell seeding protocols. Use a cell counter to ensure consistent cell numbers across all experimental groups.
Incomplete inhibition of apoptosis despite using the recommended concentration. Sub-optimal Incubation Time: The pre-incubation time with the inhibitor may be too short to allow for sufficient intracellular accumulation before inducing apoptosis.Optimize the pre-incubation time. A typical starting point is 1-2 hours, but this may need to be adjusted based on your cell type and experimental conditions.
Alternative Apoptotic Pathways: The apoptotic stimulus may be activating other cell death pathways that are not dependent on caspase-9.Investigate the involvement of other caspases (e.g., caspase-8 for the extrinsic pathway) using specific inhibitors or knockdown approaches. Consider that some stimuli can induce caspase-independent cell death.
Inhibitor Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.Aliquot the inhibitor into single-use volumes upon receipt and store at -20°C. Avoid repeated freeze-thaw cycles.
Unexpected cellular phenotypes or off-target effects observed. Cross-reactivity with other Caspases: As mentioned, Ac-LEHD-CHO can inhibit other caspases, particularly caspase-8 in some cell lines.[1]Use a lower concentration of the inhibitor if possible. Confirm the specific involvement of caspase-9 using a complementary method, such as siRNA-mediated knockdown of caspase-9.
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve the inhibitor can be toxic to cells.Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Run a vehicle-only control to assess solvent toxicity.

Experimental Protocols

Protocol 1: Inhibition of Apoptosis using this compound
  • Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).

  • Inhibitor Pre-incubation: On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor. A typical starting concentration is 10-50 µM. Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.

  • Apoptosis Induction: After the pre-incubation period, add the apoptosis-inducing agent to the culture medium.

  • Incubation: Incubate the cells for the desired period to allow for apoptosis to occur.

  • Apoptosis Assessment: Analyze the cells for markers of apoptosis using your desired method (e.g., Annexin V/PI staining followed by flow cytometry, caspase activity assays, or Western blotting for cleaved PARP).

Protocol 2: Caspase-9 Activity Assay
  • Cell Lysis: After treatment, harvest the cells and lyse them in a suitable lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Caspase-9 Activity Measurement: In a 96-well plate, add an equal amount of protein from each sample. Add a caspase-9-specific fluorogenic substrate (e.g., Ac-LEHD-AFC).

  • Incubation and Measurement: Incubate the plate at 37°C and measure the fluorescence at appropriate intervals using a microplate reader. The increase in fluorescence corresponds to caspase-9 activity.

Quantitative Data Summary

Parameter Value Reference
Inhibitory Potency (Ki) for Caspase-9 Varies by manufacturer and assay conditionsConsult product datasheet
Recommended Working Concentration 10 - 50 µMGeneral recommendation, requires optimization
Solubility in DMSO ≥ 5 mg/mL

Visualizations

cluster_intrinsic Intrinsic Apoptotic Pathway cluster_inhibitor Inhibitor Action Apoptotic Stimuli Apoptotic Stimuli Mitochondria Mitochondria Apoptotic Stimuli->Mitochondria e.g., DNA damage Cytochrome c Cytochrome c Mitochondria->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Apoptosome Apoptosome Apaf-1->Apoptosome forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome recruited to Pro-caspase-3 Pro-caspase-3 Caspase-9->Pro-caspase-3 cleaves and activates Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->Caspase-9 inhibits

Figure 1. Intrinsic apoptotic pathway and the point of inhibition by this compound.

Start Start Seed Cells Seed Cells Start->Seed Cells Pre-incubate with Inhibitor Pre-incubate with Inhibitor Seed Cells->Pre-incubate with Inhibitor Induce Apoptosis Induce Apoptosis Pre-incubate with Inhibitor->Induce Apoptosis Incubate Incubate Induce Apoptosis->Incubate Analyze Apoptosis Analyze Apoptosis Incubate->Analyze Apoptosis End End Analyze Apoptosis->End Inconsistent Results Inconsistent Results Check Inhibitor Integrity Check Inhibitor Integrity Inconsistent Results->Check Inhibitor Integrity Is the inhibitor active? Optimize Concentration Optimize Concentration Inconsistent Results->Optimize Concentration Is the concentration optimal? Optimize Incubation Time Optimize Incubation Time Inconsistent Results->Optimize Incubation Time Is the timing correct? Validate with Orthogonal Method Validate with Orthogonal Method Inconsistent Results->Validate with Orthogonal Method Are there off-target effects?

References

Technical Support Center: Ac-AAVALLPAVLLALLAP-LEHD-CHO Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Ac-AAVALLPAVLLALLAP-LEHD-CHO, a cell-penetrating caspase-9 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly specific, cell-permeable, reversible inhibitor of caspase-9. Let's break down its components:

  • Ac- : An acetyl group on the N-terminus increases the peptide's stability.

  • AAVALLPAVLLALLAP : This is a hydrophobic, cell-penetrating peptide (CPP) sequence that facilitates the delivery of the inhibitor across the cell membrane.

  • -LEHD- : This tetrapeptide sequence (Leu-Glu-His-Asp) is a recognition motif for caspase-9, an initiator caspase crucial for the intrinsic pathway of apoptosis.

  • -CHO : The C-terminal aldehyde group forms a reversible covalent bond with the active site cysteine of caspase-9, blocking its proteolytic activity.

By inhibiting caspase-9, this compound allows for the study of apoptosis and other cellular processes where caspase-9 is implicated.

Q2: What are the essential negative controls for my experiment?

To ensure that the observed effects are specifically due to caspase-9 inhibition and not other factors, a comprehensive set of controls is critical. Each control addresses a potential source of artifact.

  • Vehicle Control: The solvent used to dissolve the inhibitor (e.g., DMSO). This control accounts for any effects the solvent might have on cell health or apoptosis.

  • Cell-Penetrating Peptide (CPP) Only Control: Ac-AAVALLPAVLLALLAP-OH. This peptide lacks the inhibitory LEHD-CHO moiety and is used to control for any biological effects of the delivery peptide itself, which can sometimes be toxic or induce cellular responses[1][2][3][4].

  • Scrambled Inhibitor Control: Ac-AAVALLPAVLLALLAP-EHLD-CHO (example sequence). This control has the same amino acid composition as the active inhibitor but in a scrambled, inactive sequence for the caspase recognition site. It helps to confirm that the observed effect is sequence-specific and not due to non-specific peptide or chemical effects.

  • Inactive Moiety Control: Ac-AAVALLPAVLLALLAP-LEHD-COOH. Replacing the reactive aldehyde (-CHO) group with a non-reactive carboxylic acid (-COOH) creates a molecule that should still be delivered into the cell but cannot inhibit the caspase. This control verifies that the aldehyde group is essential for the inhibitory activity.

Q3: How do I design a robust experiment to test the efficacy of the inhibitor?

A typical experiment involves inducing apoptosis and observing whether the inhibitor can block this process. The following experimental groups are recommended:

  • Untreated Cells (Negative Control): Establishes baseline cell viability and apoptosis levels.

  • Vehicle Control: Cells treated with the solvent (e.g., DMSO) at the same final concentration used for the inhibitor.

  • Apoptosis Inducer Only (Positive Control): Cells treated with an apoptosis-inducing agent (e.g., Staurosporine, Etoposide) to confirm the pathway is active[5][6][7][8].

  • Apoptosis Inducer + this compound: The main experimental group to test the inhibitor's efficacy.

  • Apoptosis Inducer + All Negative Controls: Cells treated with the inducer plus each of the negative control peptides (CPP Only, Scrambled, Inactive Moiety) to ensure they do not prevent apoptosis.

  • Inhibitor and Negative Controls Only: Cells treated with the inhibitor and each negative control peptide without the apoptosis inducer to test for inherent cytotoxicity.

Troubleshooting Guide

Problem 1: High levels of cell death are observed in the inhibitor-treated group, even without an apoptosis inducer.
  • Possible Cause 1: Intrinsic Toxicity. The inhibitor itself or the cell-penetrating peptide (CPP) portion may be cytotoxic at the concentration used[2][3].

    • Solution: Perform a dose-response curve with the inhibitor and the "CPP Only" control (Ac-AAVALLPAVLLALLAP-OH). Assess cell viability using an MTT or similar assay to find the highest non-toxic concentration.

  • Possible Cause 2: Solvent Toxicity. The vehicle (e.g., DMSO) can be toxic to some cell lines at higher concentrations[9].

    • Solution: Ensure the final DMSO concentration is low (typically <0.5%) and that the "Vehicle Control" group shows no significant toxicity. If it does, consider reducing the concentration or using an alternative solvent.

Problem 2: The inhibitor is not preventing apoptosis induced by the positive control (e.g., Staurosporine).
  • Possible Cause 1: Insufficient Inhibitor Concentration or Incubation Time. The inhibitor may not have reached a high enough intracellular concentration to be effective.

    • Solution: Increase the concentration of the inhibitor based on dose-response data. Also, try pre-incubating the cells with the inhibitor for a longer period (e.g., 1-2 hours) before adding the apoptosis inducer[10].

  • Possible Cause 2: Apoptosis Pathway Specificity. The apoptosis inducer you are using may act downstream of caspase-9 or activate parallel death pathways that do not rely on caspase-9.

    • Solution: Confirm that your apoptosis inducer works primarily through the intrinsic (mitochondrial) pathway where caspase-9 is the key initiator. Staurosporine is generally a good choice for this[5][8][11].

  • Possible Cause 3: Inhibitor Degradation. The peptide may have degraded due to improper storage or handling.

    • Solution: Store the peptide inhibitor as recommended by the manufacturer, typically lyophilized at -20°C or -80°C and in small aliquots once reconstituted to avoid freeze-thaw cycles[9].

Problem 3: The experimental results are inconsistent or have high variability.
  • Possible Cause 1: Inconsistent Cell Health. Cells that are overgrown, starved, or have been passaged too many times may respond differently to treatment[12].

    • Solution: Use cells in the logarithmic growth phase and maintain consistent culture conditions.

  • Possible Cause 2: Pipetting Errors or Reagent Precipitation. Inaccurate pipetting or precipitated reagents can lead to erratic results[13].

    • Solution: Calibrate pipettes regularly. Ensure all reagents, especially peptide solutions stored at low temperatures, are fully thawed and vortexed before use[13].

Data Presentation

For clear interpretation, quantitative data should be summarized in a table.

Table 1: Example Data from a Caspase-9 Inhibition Experiment

GroupTreatmentCaspase-9 Activity (RFU)% Viable Cells (MTT)% Apoptotic Cells (Annexin V)
1. UntreatedNone1,050 ± 98100 ± 4.54.1 ± 1.2
2. VehicleDMSO (0.1%)1,100 ± 11098 ± 5.14.5 ± 1.5
3. Apoptosis Inducer (Positive Control)Staurosporine (1 µM)8,500 ± 45035 ± 3.865 ± 5.5
4. Experimental Staurosporine + this compound 1,500 ± 210 85 ± 6.2 15 ± 3.1
5. Scrambled ControlStaurosporine + Scrambled Peptide8,350 ± 51033 ± 4.163 ± 6.0
6. CPP Only ControlStaurosporine + CPP Only Peptide8,400 ± 48036 ± 3.964 ± 5.8
7. Inhibitor OnlyThis compound1,075 ± 10597 ± 4.84.3 ± 1.3

Data are represented as mean ± standard deviation.

Experimental Protocols & Visualizations

Protocol: Assessing Caspase-9 Inhibition in Staurosporine-Induced Apoptosis
  • Cell Seeding: Plate cells (e.g., HeLa, Jurkat) in a 96-well plate at a density that ensures they are in the logarithmic growth phase (approx. 70-80% confluency) at the time of the experiment.

  • Pre-incubation: Remove media and add fresh media containing the test compounds.

    • To appropriate wells, add the main inhibitor (this compound), scrambled control, CPP only control, or vehicle (DMSO).

    • Incubate for 1-2 hours at 37°C to allow for cell penetration.

  • Apoptosis Induction: Add the apoptosis inducer (e.g., Staurosporine, final concentration 1 µM) to all wells except the "Untreated" and "Inhibitor Only" groups[5][7][8].

  • Incubation: Incubate for the required time to induce apoptosis (typically 3-6 hours for Staurosporine, but this should be optimized for your cell line)[5].

  • Data Collection: Perform assays to measure apoptosis.

    • Caspase-9 Activity Assay: Lyse cells and use a fluorogenic substrate specific for caspase-9 (e.g., LEHD-AFC).

    • Cell Viability Assay: Use an MTT, WST-1, or similar metabolic assay.

    • Apoptosis Assay: Use flow cytometry with Annexin V and a viability dye (e.g., Propidium Iodide) to distinguish between healthy, early apoptotic, and late apoptotic/necrotic cells[12].

Diagrams

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed Cells in Plate B Culture overnight (37°C, 5% CO2) A->B C Pre-incubate (1-2h) with: - Inhibitor - Controls (Scrambled, CPP) - Vehicle (DMSO) B->C D Induce Apoptosis (e.g., Staurosporine, 3-6h) C->D E Caspase-9 Activity Assay D->E F Cell Viability Assay (MTT) D->F G Apoptosis Assay (Annexin V) D->G

Caption: Workflow for a caspase-9 inhibition experiment.

Troubleshooting_Tree Start Problem: Inhibitor not blocking apoptosis Q1 Is the positive control (inducer only) working? Start->Q1 A1_Yes Apoptosis pathway is active Q1->A1_Yes Yes A1_No Troubleshoot apoptosis induction: - Check inducer concentration/activity - Optimize incubation time Q1->A1_No No Q2 Are negative controls (scrambled, CPP) inactive? A1_Yes->Q2 A2_Yes Controls are behaving as expected Q2->A2_Yes Yes A2_No Control peptides may have unexpected biological activity. Synthesize new controls. Q2->A2_No No Q3 Was a pre-incubation step with the inhibitor performed? A2_Yes->Q3 A3_Yes Consider inhibitor concentration Q3->A3_Yes Yes A3_No Incorporate a 1-2h pre-incubation step before adding inducer. Q3->A3_No No Q4 Is inhibitor concentration optimized and non-toxic? A3_Yes->Q4 A4_No Perform dose-response to find optimal, non-toxic concentration. Q4->A4_No No A4_Yes Check inhibitor for degradation. Consider if apoptosis pathway is caspase-9 independent. Q4->A4_Yes Yes

Caption: Logic tree for troubleshooting failed apoptosis inhibition.

Apoptosis_Pathway Inducer Apoptotic Stimulus (e.g., Staurosporine) Mito Mitochondria (Cytochrome c release) Inducer->Mito Apaf Apaf-1 Mito->Apaf Apoptosome Apoptosome Assembly Apaf->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Casp3 Pro-Caspase-3 ActiveCasp9->Casp3 Inhibitor Ac-AAVALLPAVLLALLAP -LEHD-CHO Inhibitor->Block ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Substrates Cellular Substrates (e.g., PARP) ActiveCasp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic apoptosis pathway showing Caspase-9 inhibition.

References

Technical Support Center: Ac-AAVALLPAVLLALLAP-LEHD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the cell-permeable caspase-9 inhibitor, Ac-AAVALLPAVLLALLAP-LEHD-CHO. This document addresses potential interference with common assays and offers strategies for mitigation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a two-part molecule designed for intracellular studies of apoptosis. It consists of:

  • Ac-AAVALLPAVLLALLAP: A hydrophobic, cell-penetrating peptide (CPP) sequence derived from K-FGF that facilitates passage across the cell membrane.

  • LEHD-CHO: A peptide aldehyde that acts as a reversible inhibitor of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.[1][2]

The entire molecule is designed to deliver the caspase-9 inhibitor directly into the cytoplasm of living cells.

Q2: How does the cell-penetrating peptide (CPP) portion work?

The "AAV..." sequence is highly hydrophobic, allowing it to interact with and traverse the lipid bilayer of the cell membrane. This property, however, is also a primary source of potential assay interference.

Q3: What are the primary mechanisms by which this peptide can interfere with assays?

Interference can arise from several properties of the peptide:

  • Hydrophobicity: The long, nonpolar CPP sequence can lead to non-specific binding to proteins, plasticware, and other assay components. It can also interfere with assays that rely on hydrophobic interactions for signal generation.

  • Aggregation: Hydrophobic peptides have a tendency to aggregate in aqueous solutions, which can lead to light scattering, sequestration of assay reagents, and generation of false signals.[3][4][5][6]

  • Membrane Interaction: As a CPP, the peptide is designed to interact with lipid membranes. In cell-based assays, this can lead to unintended effects on membrane integrity or signaling. In cell-free assays, it may interact with vesicles or other lipid-based reagents.

  • Aldehyde Reactivity: The C-terminal aldehyde (CHO) group, while essential for caspase inhibition, is a reactive functional group that could potentially interact with other nucleophiles in an assay, although this is less common than issues arising from the CPP.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Results in Cell-Based Assays

Symptoms:

  • High variability between replicate wells.

  • Unexpected cytotoxicity.

  • Results that change based on incubation time or cell density.

Potential Causes & Solutions:

Potential CauseRecommended SolutionExperimental Protocol
Peptide Aggregation 1. Prepare fresh dilutions of the peptide for each experiment from a concentrated stock in an appropriate solvent (e.g., DMSO).2. Briefly sonicate or vortex the diluted peptide solution before adding it to the cell culture medium.3. Perform a concentration-response curve to ensure you are using the lowest effective concentration.Protocol: Peptide Solubility Test 1. Prepare serial dilutions of the peptide in your final assay buffer.2. Incubate for the duration of your experiment.3. Visually inspect for precipitation and measure turbidity using a spectrophotometer at 600 nm.
Non-Specific Cellular Effects 1. Include a control peptide with a similar hydrophobic character but lacking the inhibitor moiety (e.g., Ac-AAVALLPAVLLALLAP-OH).2. Titrate the peptide concentration to find the optimal balance between caspase-9 inhibition and off-target effects.3. Reduce incubation times where possible.Protocol: Cytotoxicity Assay 1. Seed cells at the desired density.2. Treat with a range of peptide concentrations.3. After the desired incubation period, assess cell viability using a standard method like MTT, LDH release, or a live/dead stain.
Interaction with Serum Proteins 1. Test the effect of the peptide in both serum-free and serum-containing media.2. If serum is required, consider reducing the serum percentage during the peptide treatment phase.Protocol: Serum Interaction Test 1. Run your primary assay in parallel with varying concentrations of FBS (e.g., 0%, 2%, 5%, 10%).2. Compare the IC50 or other relevant endpoint to determine if serum components are affecting peptide activity.
Issue 2: Artifacts in Fluorescence-Based Assays (e.g., Fluorometric Caspase Assays, Immunofluorescence)

Symptoms:

  • High background fluorescence.

  • Quenching of the fluorescent signal.

  • Fluorescent signal that does not correlate with the expected biological activity.

Potential Causes & Solutions:

Potential CauseRecommended SolutionExperimental Protocol
Peptide Aggregates Causing Light Scatter 1. Centrifuge the peptide-treated sample before reading fluorescence to pellet large aggregates.2. Use a plate reader with top-reading optics, which can be less sensitive to precipitates at the bottom of the well.Protocol: Pre-read Centrifugation 1. Following the final incubation step of your assay, centrifuge the microplate at 500 x g for 5 minutes.2. Immediately read the fluorescence without disturbing the pellet.
Non-Specific Binding to Assay Components 1. Add a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer to reduce non-specific binding.2. Include a blocking agent like Bovine Serum Albumin (BSA) at 0.1-1% in your assay buffer.Protocol: Buffer Optimization 1. Set up your assay with and without the addition of detergent and/or BSA.2. Compare the signal-to-background ratio for each condition to identify the optimal buffer composition.
Direct Interference with Fluorophore 1. Run a control experiment with the peptide and the fluorescent substrate/probe in the absence of the biological target (e.g., enzyme or cells).2. If interference is confirmed, consider an orthogonal assay with a different detection method (e.g., luminescence, colorimetric).Protocol: Interference Control 1. In a cell-free buffer, mix your fluorescent probe with the same concentration of this compound used in your experiment.2. Measure fluorescence at multiple time points to check for quenching or enhancement of the signal.
Issue 3: Poor Performance in In Vitro (Cell-Free) Assays

Symptoms:

  • Lower than expected inhibition of purified caspase-9.

  • Complete loss of peptide activity.

  • Precipitation in the assay buffer.

Potential Causes & Solutions:

Potential CauseRecommended SolutionExperimental Protocol
Adsorption to Plasticware 1. Use low-protein-binding microplates and pipette tips.2. Include a carrier protein like BSA (0.1%) in the assay buffer.Protocol: Surface Adsorption Test 1. Prepare a solution of the peptide in your assay buffer.2. Incubate in both standard and low-binding plates for the duration of your experiment.3. Measure the concentration or activity of the peptide from the supernatant in both plate types.
Poor Solubility in Aqueous Buffer 1. Ensure the final concentration of the peptide's solvent (e.g., DMSO) is consistent across all samples and typically below 1%.2. Optimize the assay buffer pH and salt concentration to improve peptide solubility.Protocol: Solubility Optimization 1. Prepare your assay buffer with a matrix of varying pH (e.g., 6.5, 7.4, 8.0) and NaCl concentrations (e.g., 50, 100, 150 mM).2. Test the solubility and activity of the peptide in each buffer condition.

Visualizing Experimental Workflows and Pathways

Troubleshooting Logic for Assay Interference

This diagram outlines a systematic approach to identifying the source of assay interference when using this compound.

G cluster_0 Initial Observation cluster_1 Isolate the Cause cluster_2 Diagnosis & Mitigation cluster_3 Solutions A Inconsistent or Unexpected Assay Results B Run 'Peptide Only' Control (No Enzyme/Cells) A->B C Run 'Vehicle Only' Control (e.g., DMSO) A->C D Run 'Inactive Peptide' Control (e.g., Ac-AAV...-OH) A->D E Signal in 'Peptide Only'? B->E G No Signal in Controls? F Signal in 'Inactive Peptide'? D->F E->G No H Direct Interference (Fluorescence/Aggregation) -> Change Assay Readout -> Optimize Buffer (Detergent) E->H Yes F->G No I Non-Specific Effect of CPP -> Lower Concentration -> Reduce Incubation Time F->I Yes J Likely On-Target Effect -> Proceed with Experiment G->J G cluster_0 Mitochondrion cluster_1 Cytosol Mito Intrinsic Stress (e.g., DNA Damage) Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 binds Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 cleaves & activates ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome recruited ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 cleaves & activates Inhibitor Ac-AAV...-LEHD-CHO Inhibitor->Casp9 Inhibits Casp3 Active Caspase-3 (Executioner) ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Long-term stability of Ac-AAVALLPAVLLALLAP-LEHD-CHO in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability of the peptide Ac-AAVALLPAVLLALLAP-LEHD-CHO in solution. The information is intended for researchers, scientists, and drug development professionals to assist in experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for lyophilized this compound?

A1: Upon receipt, lyophilized this compound should be stored at -20°C or colder, protected from bright light. Lyophilized peptides are generally stable for months to years under these conditions. Before opening, it is crucial to allow the vial to equilibrate to room temperature to prevent moisture condensation, which can significantly reduce long-term stability.[1]

Q2: How should I reconstitute and store this compound in solution for long-term use?

A2: For initial reconstitution, use a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO).[2][3] This creates a concentrated stock solution. For long-term storage, it is highly recommended to aliquot the DMSO stock solution into single-use volumes and store them at -20°C or -80°C.[1][3] This practice minimizes repeated freeze-thaw cycles, which can lead to peptide degradation.[1][3] Once reconstituted in DMSO, the peptide is generally stable for several months at -20°C.[2]

Q3: Can I store this compound in an aqueous buffer?

A3: While this compound can be diluted into aqueous buffers for immediate use in experiments, long-term storage in aqueous solutions is not recommended due to lower stability.[4] Peptides in aqueous solutions are more susceptible to various degradation pathways such as hydrolysis, oxidation, and microbial contamination.[4][5] If short-term storage in an aqueous buffer is necessary, use a sterile buffer with a pH between 5 and 6 and store at 4°C for a few days at most.[1]

Q4: What are the primary factors that can affect the stability of this compound in solution?

A4: The stability of this peptide, like other peptide aldehydes, can be influenced by several factors:

  • pH: The pH of the solution is a critical factor.[6] Deviations from the optimal pH can accelerate degradation pathways like hydrolysis and deamidation.[5]

  • Temperature: Elevated temperatures increase the rate of chemical degradation.[6][7]

  • Oxidation: The presence of oxygen and certain metal ions can lead to the oxidation of susceptible amino acid residues.[4][5]

  • Proteases: If the solution is not sterile, it can be contaminated with proteases that will enzymatically degrade the peptide.[6]

  • Aggregation: The hydrophobic nature of the AAVALLPAVLLALLAP sequence may lead to aggregation, especially at high concentrations in aqueous solutions.[6][7]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can physically stress the peptide, leading to degradation and aggregation.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Loss of Activity/Potency Peptide degradation due to improper storage (e.g., prolonged storage in aqueous buffer, multiple freeze-thaw cycles).Prepare fresh dilutions from a properly stored, frozen DMSO stock. Verify the activity with a positive control. Consider performing a stability study using HPLC or mass spectrometry to assess the integrity of the peptide.
Oxidation of the peptide or aldehyde group.Prepare solutions using degassed buffers. Minimize exposure to air and light. Store aliquots under an inert gas like argon or nitrogen if high stability is required.
Precipitation or Cloudiness in Solution Peptide aggregation, especially in aqueous buffers.Try sonicating the solution gently. For future dilutions, consider using a lower concentration or adding a small percentage of an organic co-solvent (like DMSO) to the aqueous buffer. Ensure the pH of the buffer is optimal for solubility.
The peptide has low solubility in the chosen aqueous buffer.Review the amino acid sequence for hydrophobicity. The high number of nonpolar residues (Ala, Val, Leu, Pro) suggests limited aqueous solubility. Dilute the DMSO stock into the aqueous buffer just before use and ensure thorough mixing.
Inconsistent Experimental Results Inconsistent peptide concentration due to adsorption to container surfaces.Use low-protein-binding microcentrifuge tubes and pipette tips. Pre-rinsing pipette tips with the peptide solution can also help.
Variability in the preparation of working solutions.Always prepare fresh working solutions from the DMSO stock for each experiment. Ensure accurate and consistent pipetting.

Stability Data Summary

While specific quantitative stability data for this compound is not publicly available, the following table summarizes general stability guidelines for similar peptide aldehydes based on existing literature. Researchers should perform their own stability studies for specific experimental conditions.

Parameter Condition General Stability Trend Recommendation
Physical Form Lyophilized PowderHighStore at -20°C or colder, protected from light and moisture.[1]
DMSO Stock SolutionModerate to HighAliquot and store at -20°C for up to 6 months.[2] Avoid freeze-thaw cycles.[3]
Aqueous SolutionLowPrepare fresh for each experiment. Not recommended for long-term storage.[4]
Temperature -80°COptimal for long-term storageRecommended for stock solutions.
-20°CGood for long-term storageSuitable for lyophilized powder and DMSO stocks.[2][3]
4°CPoor for long-term storageAcceptable for short-term (hours to a few days) storage of aqueous solutions.
Room TemperatureVery PoorAvoid for any extended period. Lyophilized peptides are stable for days to weeks.[1]
pH (in aqueous buffer) Acidic (pH < 5)Variable; can increase hydrolysis of certain peptide bonds (e.g., Asp-Pro).[5]Test for your specific application.
Near Neutral (pH 5-7)Generally the most stable range for many peptides.[1]A starting pH of 5-6 is recommended for aqueous buffers.[1]
Alkaline (pH > 8)Can increase deamidation and racemization.[5]Avoid if possible.[1]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Peptide
  • Remove the vial of lyophilized peptide from the freezer and allow it to equilibrate to room temperature for at least 15-20 minutes before opening.

  • Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. A brief, gentle warming may be necessary if the peptide is difficult to dissolve.[3]

  • Once dissolved, aliquot the stock solution into single-use, low-protein-binding tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Stability Assay

This protocol provides a framework for assessing the degradation of the peptide over time.

  • Preparation of Samples:

    • Reconstitute the peptide in DMSO to a high concentration (e.g., 20 mM).

    • Dilute the DMSO stock into the desired aqueous buffer (e.g., PBS, pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).

    • Divide the solution into multiple vials, representing different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Store these vials under the desired test conditions (e.g., 4°C, 25°C, 37°C).

    • At each time point, transfer one vial to -80°C to halt further degradation until analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over a suitable time (e.g., 30 minutes), depending on the peptide's hydrophobicity.

    • Detection: UV detector at 214 nm or 280 nm.

    • Injection: Inject an equal volume of each sample from the different time points.

  • Data Analysis:

    • Analyze the chromatograms. The main peak corresponds to the intact peptide.

    • The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.

    • Calculate the percentage of remaining intact peptide at each time point relative to the T=0 sample to quantify the rate of degradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis start Lyophilized Peptide reconstitute Reconstitute in DMSO to create Stock Solution start->reconstitute dilute Dilute in Aqueous Buffer for Stability Study reconstitute->dilute aliquot Aliquot for Time Points (T=0, T=2h, T=8h, etc.) dilute->aliquot incubate Incubate at Test Condition (e.g., 4°C, 25°C, 37°C) aliquot->incubate freeze Freeze at -80°C at each Time Point incubate->freeze hplc Analyze all Time Points by Reverse-Phase HPLC freeze->hplc data Quantify Peak Area of Intact Peptide hplc->data report Determine Degradation Rate and Stability Profile data->report

Caption: Workflow for assessing peptide stability using HPLC.

degradation_pathways cluster_chemical Chemical Degradation cluster_physical Physical Instability peptide Intact Peptide (Ac-AAV...LEHD-CHO) hydrolysis Hydrolysis (e.g., at Asp-CHO bond) peptide->hydrolysis pH, Temp oxidation Oxidation (Aldehyde or Residues) peptide->oxidation O2, Metal Ions deamidation Deamidation (if N/Q present) peptide->deamidation pH, Temp aggregation Aggregation/ Precipitation peptide->aggregation Concentration, Temp adsorption Adsorption to Surfaces peptide->adsorption

Caption: Common degradation pathways for peptides in solution.

References

Reducing background signal with Ac-AAVALLPAVLLALLAP-LEHD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ac-AAVALLPAVLLALLAP-LEHD-CHO. This guide provides troubleshooting advice and answers to frequently asked questions to help you achieve optimal results in your experiments by reducing background signal.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a cell-permeable, reversible inhibitor of caspase-9 and caspase-8. It is composed of two key parts:

  • Ac-AAVALLPAVLLALLAP: A hydrophobic, cell-penetrating peptide sequence derived from K-FGF that facilitates its entry into living cells.

  • LEHD-CHO: A peptide sequence recognized by caspase-9 and, to a lesser extent, caspase-8, with a C-terminal aldehyde group that reversibly inhibits the activity of these proteases.

Its primary application is in cell-based assays to study the role of caspase-9 and the intrinsic apoptosis pathway in various cellular processes.

Q2: What are the common causes of high background signal when using this peptide inhibitor?

High background signal can arise from several factors:

  • Non-specific binding of the peptide: The hydrophobic cell-penetrating portion of the peptide can non-specifically associate with cellular components, leading to off-target effects.

  • Non-specific antibody binding: In assays requiring antibodies for detection (e.g., Western blot, flow cytometry), the primary or secondary antibodies may bind to unintended targets.

  • Insufficient blocking: Inadequate blocking of non-specific binding sites on membranes, plates, or cells can lead to high background.

  • Inadequate washing: Failure to remove unbound peptide or antibodies can result in a high background signal.

  • Reagent contamination: Contamination of buffers or reagents with other proteins or substances that can be detected by the assay system.

  • Cellular autofluorescence: In fluorescence-based assays, cells themselves can emit light, contributing to the background.

Q3: How can I be sure the observed effects are specific to caspase-9 inhibition?

To ensure the specificity of your results, consider the following controls:

  • Use a negative control peptide: A peptide with a scrambled or inactive sequence (e.g., Ac-AAVALLPAVLLALLAP-FA-CHO) can help determine if the observed effects are due to the inhibitory sequence or the cell-penetrating peptide itself.

  • Titrate the inhibitor: Use the lowest effective concentration of the inhibitor to minimize off-target effects.

  • Use a different caspase-9 inhibitor: Confirm your results with a structurally different caspase-9 inhibitor to ensure the phenotype is not an artifact of the specific compound.

  • Rescue experiment: If possible, transfecting cells with a version of caspase-9 that is resistant to the inhibitor could demonstrate specificity.

Troubleshooting Guides

High Background in Western Blotting
Potential Cause Recommended Solution
Insufficient Blocking Increase blocking time (e.g., 2 hours at room temperature or overnight at 4°C). Optimize blocking agent (e.g., 5% non-fat dry milk or 3-5% BSA in TBST). Consider using commercially available blocking buffers.
Inadequate Washing Increase the number of wash steps (e.g., 3-5 washes of 5-10 minutes each). Increase the detergent concentration in the wash buffer (e.g., up to 0.1% Tween-20 in TBS or PBS).
Antibody Concentration Too High Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a good signal-to-noise ratio.
Non-specific Secondary Antibody Binding Use a secondary antibody that has been pre-adsorbed against the species of your sample to reduce cross-reactivity. Run a control lane with only the secondary antibody to check for non-specific binding.
Hydrophobic Interactions of the Peptide Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in your antibody incubation buffers to help reduce non-specific hydrophobic interactions.
High Background in Immunofluorescence/Flow Cytometry
Potential Cause Recommended Solution
Insufficient Blocking Block with 5-10% normal serum from the same species as the secondary antibody for at least 1 hour.[1] Include BSA or casein in the blocking buffer to prevent non-specific antibody binding.
Cellular Autofluorescence Use a viability dye to exclude dead cells, which often exhibit higher autofluorescence.[2] If possible, use fluorochromes that emit in the red or far-red spectrum to minimize interference from cellular autofluorescence, which is often more prominent in the green spectrum.[1]
Antibody Concentration Too High Titrate your primary and secondary antibodies to determine the optimal concentration that maximizes signal from your target while minimizing background.[2]
Non-specific Binding to Fc Receptors Incubate cells with an Fc receptor blocking reagent before adding your primary antibody.[3]
Inadequate Washing Increase the number and duration of wash steps after antibody incubations to ensure removal of unbound antibodies.[2]
Serum Interference in Cell Culture Media When treating cells with the peptide, consider reducing the serum concentration or using serum-free media if compatible with your cell line, as serum proteins can sometimes interfere with peptide activity and subsequent assays.[4][5]

Experimental Protocols

Protocol: Caspase-9 Activity Assay using a Fluorogenic Substrate

This protocol outlines a general procedure for measuring caspase-9 activity in cell lysates after treatment with this compound.

Materials:

  • Cells of interest

  • This compound

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • Caspase-9 fluorogenic substrate (e.g., Ac-LEHD-AFC)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10% glycerol, 10 mM DTT)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Cell Treatment:

    • Plate cells at the desired density and allow them to adhere overnight.

    • Pre-incubate cells with various concentrations of this compound for 1-2 hours.

    • Induce apoptosis using your chosen agent. Include appropriate positive (inducer only) and negative (vehicle only) controls.

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in chilled Cell Lysis Buffer.

    • Incubate on ice for 15-20 minutes.

    • Centrifuge at 14,000 x g for 10-15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Caspase-9 Assay:

    • Determine the protein concentration of your cell lysates.

    • In a 96-well black plate, add 50 µg of cell lysate per well.

    • Add Assay Buffer to a final volume of 100 µl per well.

    • Add the caspase-9 fluorogenic substrate (Ac-LEHD-AFC) to a final concentration of 50 µM.

    • Incubate the plate at 37°C in the dark.

    • Measure fluorescence at appropriate intervals (e.g., every 15-30 minutes for 1-2 hours) using a fluorometer with excitation at ~400 nm and emission at ~505 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no lysate).

    • Plot the fluorescence intensity over time to determine the rate of caspase-9 activity.

    • Compare the activity in inhibitor-treated samples to the positive and negative controls.

Visualizations

Signaling Pathway

Caspase9_Activation_Pathway Intrinsic Apoptosis Pathway Leading to Caspase-9 Activation cluster_stimulus Apoptotic Stimuli cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol DNA_Damage DNA Damage Bax_Bak Bax/Bak Activation DNA_Damage->Bax_Bak Growth_Factor_Withdrawal Growth Factor Withdrawal Growth_Factor_Withdrawal->Bax_Bak ER_Stress ER Stress ER_Stress->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Bcl2 Bcl-2/Bcl-xL Bcl2->Bax_Bak Inhibits Apoptosome Apoptosome Formation Apaf1->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Activates Pro_Caspase9 Pro-Caspase-9 Pro_Caspase9->Apoptosome Pro_Caspase3 Pro-Caspase-3 Active_Caspase9->Pro_Caspase3 Cleaves & Activates Active_Caspase3 Active Caspase-3 Pro_Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Inhibitor Ac-AAVALLPAVLLALLAP -LEHD-CHO Inhibitor->Active_Caspase9 Inhibits Experimental_Workflow General Workflow for a Cell-Based Assay with the Peptide Inhibitor start Start cell_culture 1. Cell Seeding & Culture start->cell_culture treatment 2. Pre-incubation with This compound cell_culture->treatment induction 3. Apoptosis Induction treatment->induction harvesting 4. Cell Harvesting & Lysis induction->harvesting assay 5. Downstream Assay harvesting->assay wb Western Blot assay->wb fc Flow Cytometry assay->fc ifa Immunofluorescence assay->ifa act Activity Assay assay->act analysis 6. Data Analysis wb->analysis fc->analysis ifa->analysis act->analysis end End analysis->end Troubleshooting_Logic Troubleshooting High Background Signal start High Background Signal Observed check_controls Are controls (no inhibitor, no primary Ab) clean? start->check_controls optimize_ab Optimize Antibody Concentrations check_controls->optimize_ab No optimize_blocking Optimize Blocking Conditions check_controls->optimize_blocking Yes optimize_ab->optimize_blocking optimize_washing Optimize Washing Steps optimize_blocking->optimize_washing check_reagents Check for Reagent Contamination optimize_washing->check_reagents autofluorescence Address Autofluorescence check_reagents->autofluorescence peptide_binding Reduce Non-specific Peptide Binding autofluorescence->peptide_binding re_evaluate Re-evaluate Results peptide_binding->re_evaluate

References

Ac-AAVALLPAVLLALLAP-LEHD-CHO batch-to-batch variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ac-AAVALLPAVLLALLAP-LEHD-CHO. The information provided will help address potential issues, particularly those related to batch-to-batch variability, to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and specific inhibitor of caspase-9. It is a complex peptide-based inhibitor. The 'LEHD' sequence is recognized by the active site of caspase-9. The C-terminal aldehyde group (CHO) allows the inhibitor to form a reversible covalent bond with the active site cysteine of the caspase, effectively blocking its proteolytic activity. The N-terminal acetyl group (Ac) and the peptide sequence 'AAVALLPAVLLALLAP' may enhance cell permeability and stability.

Q2: What are the primary applications for this inhibitor?

The primary application of this compound is to study the role of caspase-9 in apoptosis (programmed cell death). It can be used in cell-based assays to inhibit the intrinsic pathway of apoptosis and to investigate cellular processes regulated by caspase-9.

Q3: What are the potential sources of batch-to-batch variability with this peptide inhibitor?

Batch-to-batch variability in peptide inhibitors can arise from several factors during chemical synthesis and purification.[1] These include:

  • Purity: Differences in the percentage of the full-length, correct peptide sequence.

  • Impurities: Presence of by-products from the synthesis process, such as deletion sequences or incompletely deprotected peptides.

  • Counter-ion Content: Variations in the trifluoroacetate (TFA) salt content, which can affect the net peptide mass.

  • Solubility and Aggregation: Differences in the physical state of the lyophilized peptide that can affect its solubility and tendency to aggregate.[2][3]

Q4: How should I properly store and handle this compound to minimize variability?

To ensure consistency, it is crucial to follow these storage and handling guidelines:

  • Storage: Store the lyophilized peptide at -20°C or -80°C.

  • Reconstitution: Reconstitute the peptide in a suitable solvent, such as DMSO, to create a concentrated stock solution. To minimize freeze-thaw cycles, aliquot the stock solution into single-use volumes and store at -80°C.

  • Solution Stability: Once in solution, the stability of the peptide may be limited. It is recommended to use freshly prepared dilutions for experiments.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound, with a focus on troubleshooting problems that may be linked to batch-to-batch variability.

Issue 1: Reduced or No Inhibition of Caspase-9 Activity

If you observe a decrease in the expected inhibitory effect of a new batch of the peptide compared to a previous one, consider the following troubleshooting steps:

Experimental Protocol: Batch Comparison Assay

  • Prepare Stock Solutions: Reconstitute the new and old batches of the inhibitor in the same solvent to the same concentration.

  • Induce Apoptosis: Use a well-established method to induce apoptosis in your cell line to activate caspase-9.

  • Titrate Inhibitor: Treat the apoptotic cells with a range of concentrations of both the new and old inhibitor batches.

  • Measure Caspase-9 Activity: Use a commercial caspase-9 activity assay kit to measure the enzyme activity in cell lysates. These assays typically use a colorimetric or fluorometric substrate for caspase-9.[4][5]

  • Calculate IC50 Values: Determine the half-maximal inhibitory concentration (IC50) for each batch.

Data Interpretation:

A significant increase in the IC50 value for the new batch indicates lower potency.

Batch IDReconstitution SolventIC50 (µM)Observations
Batch A (Old)DMSO1.5Expected inhibitory activity.
Batch B (New)DMSO10.2Significantly reduced inhibitory activity.

Potential Causes and Solutions:

  • Incorrect Concentration: The concentration of the new batch may be lower than stated. Consider having the peptide concentration quantified by amino acid analysis.

  • Degradation: The peptide may have degraded due to improper storage or handling. Ensure the peptide has been stored at the recommended temperature and avoid multiple freeze-thaw cycles.

  • Low Purity: The new batch may have a lower purity, with fewer active inhibitor molecules. If possible, obtain the certificate of analysis for each batch to compare purity levels.

Issue 2: Inconsistent Results Between Experiments

Variability in results using the same batch of inhibitor can be due to several factors.

Troubleshooting Flowchart:

G start Inconsistent Results Observed check_protocol Review Experimental Protocol for Consistency start->check_protocol check_protocol->start Protocol Inconsistent (Revise and Repeat) check_reagents Check Reagent Preparation and Storage check_protocol->check_reagents Protocol Consistent check_reagents->start Reagent Issues Found (Prepare Fresh and Repeat) check_cells Verify Cell Health and Passage Number check_reagents->check_cells Reagents OK check_cells->start Cell Issues Found (Use New Culture and Repeat) check_inhibitor Assess Inhibitor Stock Solution check_cells->check_inhibitor Cells Healthy check_inhibitor->start Inhibitor Degraded (Use New Aliquot and Repeat) troubleshoot_assay Troubleshoot Caspase Assay check_inhibitor->troubleshoot_assay Inhibitor OK troubleshoot_assay->start Assay Issue Resolved (Repeat Experiment) contact_support Contact Technical Support troubleshoot_assay->contact_support Issue Persists

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocol: Caspase Assay Controls

To ensure your caspase assay is performing correctly, include the following controls:

  • Untreated Control: Cells not treated with an apoptosis-inducing agent or the inhibitor. This provides the baseline caspase activity.

  • Apoptosis-Induced Control: Cells treated with the apoptosis-inducing agent but not the inhibitor. This represents the maximum caspase activity.

  • Inhibitor Control: Cells treated with the inhibitor alone to check for any cytotoxic effects of the inhibitor itself.

  • Buffer/Solvent Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve the inhibitor to control for any effects of the solvent.

ControlExpected Outcome
UntreatedLow caspase-9 activity
Apoptosis-InducedHigh caspase-9 activity
Inhibitor OnlyLow caspase-9 activity
Solvent ControlSimilar to untreated
Issue 3: Evidence of Cellular Toxicity

If you observe unexpected cell death or morphological changes after treatment with the inhibitor, it could be due to impurities or the inhibitor's properties at high concentrations.

Experimental Protocol: Cytotoxicity Assay

  • Cell Seeding: Plate your cells at a suitable density.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the inhibitor, including the concentration used in your experiments and higher concentrations.

  • Incubation: Incubate for the same duration as your caspase inhibition experiment.

  • Assess Viability: Use a standard cytotoxicity assay, such as an LDH release assay or a viability stain (e.g., Trypan Blue), to assess cell health.[6]

Data Interpretation:

A significant increase in cytotoxicity at the working concentration of the new batch compared to the old one may indicate the presence of toxic impurities.

Batch IDConcentration (µM)% Cytotoxicity
Batch A (Old)105%
Batch B (New)1025%

Signaling Pathway and Experimental Workflow

Caspase-9 Activation Pathway:

The intrinsic pathway of apoptosis is initiated by intracellular stress, leading to the activation of caspase-9.

G stress Intracellular Stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome casp9 Active Caspase-9 apoptosome->casp9 procasp9 Pro-caspase-9 procasp9->apoptosome procasp3 Pro-caspase-3 casp9->procasp3 casp3 Active Caspase-3 procasp3->casp3 apoptosis Apoptosis casp3->apoptosis inhibitor This compound inhibitor->casp9

Caption: The intrinsic apoptosis pathway leading to caspase-9 activation.

General Experimental Workflow for Assessing Inhibitor Potency:

This workflow outlines the steps to determine the IC50 of a caspase-9 inhibitor.

G start Start seed_cells Seed Cells start->seed_cells induce_apoptosis Induce Apoptosis seed_cells->induce_apoptosis add_inhibitor Add Inhibitor (Serial Dilutions) induce_apoptosis->add_inhibitor incubate Incubate add_inhibitor->incubate lyse_cells Lyse Cells incubate->lyse_cells caspase_assay Perform Caspase-9 Activity Assay lyse_cells->caspase_assay read_signal Read Signal (Colorimetric/Fluorometric) caspase_assay->read_signal calculate_ic50 Calculate IC50 read_signal->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for determining inhibitor IC50.

References

Technical Support Center: Ac-AAVALLPAVLLALLAP-LEHD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Ac-AAVALLPAVLLALLAP-LEHD-CHO peptide. This guide is designed to assist researchers, scientists, and drug development professionals in utilizing this peptide for fluorescence-based caspase-9 activity assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data.

I. Overview of this compound

The this compound is a specialized peptide designed for the study of apoptosis. It comprises three key functional domains:

  • Ac- (Acetylated N-terminus): The acetylation of the N-terminus increases the peptide's stability by preventing enzymatic degradation.

  • LEHD (Leu-Glu-His-Asp): This sequence is a specific recognition motif for caspase-9.

  • -CHO (Aldehyde group): The C-terminal aldehyde group serves as a reactive handle for covalent conjugation with fluorescent probes or other molecules containing an aminooxy or hydrazide group. This allows for the site-specific labeling of the peptide for fluorescence-based assays.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: The primary application of this peptide is as a probe to detect caspase-9 activity within living cells. After fluorescent labeling, its delivery into cells is facilitated by the cell-penetrating peptide sequence. In the presence of active caspase-9, the peptide is cleaved, leading to a change in the fluorescent signal.

Q2: How do I label the this compound peptide with a fluorescent dye?

A2: The C-terminal aldehyde group (-CHO) can be specifically labeled with fluorescent dyes that have a hydrazide or aminooxy functional group. This reaction forms a stable hydrazone or oxime bond, respectively. Please refer to the detailed protocol in Section IV for a general labeling procedure.

Q3: What type of fluorescence assay can I perform with this peptide?

A3: This peptide is ideally suited for fluorescence quenching assays, such as Fluorescence Resonance Energy Transfer (FRET). To create a FRET-based sensor, you would need to label the peptide with a FRET donor-quencher pair. One approach is to introduce a fluorescent dye at the N-terminus (or on a lysine side chain) and a quencher that reacts with the C-terminal aldehyde. In the intact peptide, the quencher is in close proximity to the fluorophore, leading to quenching of the fluorescence signal. Upon cleavage of the LEHD sequence by caspase-9, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Q4: Why am I observing a weak or no fluorescence signal?

A4: A weak or absent signal can be due to several factors, including inefficient peptide labeling, poor cell penetration, low caspase-9 activity in your experimental model, or fluorescence quenching. Please refer to the Troubleshooting Guide in Section III for a detailed analysis of potential causes and solutions.

Q5: What is fluorescence self-quenching and how can I avoid it?

A5: Fluorescence self-quenching can occur when fluorescently labeled peptides, particularly cell-penetrating peptides, accumulate at high concentrations on the cell membrane or within intracellular vesicles.[1][2][3][4] This high local concentration of fluorophores leads to a decrease in the overall fluorescence signal. To mitigate this, you can try reducing the peptide concentration or co-incubating the fluorescently labeled peptide with an excess of the unlabeled peptide to increase the distance between fluorophores.[1][2][3][4]

III. Troubleshooting Guide

Problem Potential Cause Recommended Solution
Weak or No Fluorescence Signal Inefficient fluorescent labeling: Incomplete reaction between the peptide and the dye.- Ensure the fluorescent dye is fresh and has a reactive hydrazide or aminooxy group.- Optimize the labeling reaction conditions (pH, temperature, reaction time).- Purify the labeled peptide to remove any unconjugated dye.
Poor cell penetration: The cell-penetrating peptide sequence may not be efficient for your cell type.- Optimize the peptide concentration and incubation time.- If possible, test different cell-penetrating peptide sequences.
Low caspase-9 activity: The apoptotic stimulus may not be effective, or the cells may have low levels of caspase-9.- Use a positive control for apoptosis induction.- Increase the concentration or duration of the apoptotic stimulus.- Ensure your cell line is appropriate for the apoptosis induction method.
Fluorescence quenching: The fluorescence of the dye may be quenched by components in the cellular environment or due to self-quenching.- See the troubleshooting point below on "High Background or Non-Specific Signal".- To address self-quenching, reduce the concentration of the labeled peptide or co-incubate with unlabeled peptide.[1][2][3][4]
High Background or Non-Specific Signal Excess free dye: Unconjugated fluorescent dye can lead to high background fluorescence.- Ensure thorough purification of the labeled peptide after the conjugation reaction.
Non-specific binding: The peptide may bind non-specifically to cellular components.- Include appropriate controls, such as cells treated with a non-cleavable version of the peptide or a broad-spectrum caspase inhibitor.
Autofluorescence: Cells naturally exhibit some level of autofluorescence.- Image unstained cells to determine the level of autofluorescence.- Choose a fluorescent dye with excitation and emission wavelengths that minimize overlap with cellular autofluorescence.
Inconsistent or Non-Reproducible Results Variability in cell culture: Differences in cell density, passage number, or health can affect results.- Maintain consistent cell culture conditions.- Use cells within a narrow passage number range.
Inconsistent peptide preparation: Variations in peptide concentration or labeling efficiency.- Prepare a fresh stock of the labeled peptide for each experiment or use aliquots from a single, well-characterized batch.
Instrument settings: Fluctuations in the settings of the fluorescence microscope or plate reader.- Use consistent instrument settings (e.g., excitation/emission wavelengths, gain, exposure time) for all experiments.

IV. Experimental Protocols

A. Fluorescent Labeling of this compound

This protocol provides a general guideline for labeling the peptide with a hydrazide-containing fluorescent dye. Optimization may be required for different dyes.

Materials:

  • This compound peptide

  • Hydrazide-activated fluorescent dye (e.g., Alexa Fluor™ hydrazides, Cy™ dye hydrazides)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Labeling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0

  • Purification column (e.g., size-exclusion or reversed-phase HPLC)

Procedure:

  • Dissolve the this compound peptide in the Labeling Buffer to a final concentration of 1-5 mg/mL.

  • Dissolve the hydrazide-activated fluorescent dye in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.

  • Add a 10- to 20-fold molar excess of the dissolved dye to the peptide solution.

  • Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.

  • Purify the labeled peptide from the excess free dye using a suitable chromatography method.

  • Characterize the labeled peptide by mass spectrometry and spectrophotometry to determine the degree of labeling.

B. Caspase-9 Activity Assay in Live Cells

This protocol describes a general procedure for using the fluorescently labeled peptide to measure caspase-9 activity in live cells.

Materials:

  • Fluorescently labeled this compound peptide

  • Cell culture medium

  • Cells of interest

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Caspase-9 inhibitor (e.g., Z-LEHD-FMK) as a negative control

  • Fluorescence microscope or microplate reader

Procedure:

  • Plate cells at an appropriate density in a suitable format for fluorescence imaging or measurement (e.g., chamber slides, 96-well plates).

  • Induce apoptosis in the cells by treating them with an appropriate stimulus for a predetermined time. Include a vehicle-treated control group.

  • For a negative control, pre-incubate a set of cells with a caspase-9 inhibitor for 1 hour before adding the apoptotic stimulus.

  • Add the fluorescently labeled this compound peptide to the cell culture medium at a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Incubate the cells with the peptide for 1-4 hours at 37°C.

  • Wash the cells with phosphate-buffered saline (PBS) to remove any excess peptide.

  • Analyze the cells using a fluorescence microscope or a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore. An increase in fluorescence intensity in the apoptosis-induced cells compared to the control cells indicates caspase-9 activity.

V. Quantitative Data

The following tables provide a summary of relevant quantitative data for designing and performing experiments with fluorescently labeled peptides.

Table 1: Recommended Aldehyde-Reactive Fluorophores and their Spectral Properties

FluorophoreExcitation (nm)Emission (nm)Quantum Yield (approx.)Molar Extinction Coefficient (cm⁻¹M⁻¹)
Alexa Fluor 488 Hydrazide 4955190.9271,000
Alexa Fluor 555 Hydrazide 5555650.10150,000
Alexa Fluor 647 Hydrazide 6506680.33239,000
Cy3 Hydrazide 5505700.15150,000
Cy5 Hydrazide 6496700.28250,000

Data is approximate and can vary depending on the conjugation and local environment.

Table 2: General Parameters for Caspase-9 Activity Assay

ParameterRecommended RangeNotes
Labeled Peptide Concentration 1 - 10 µMThe optimal concentration should be determined for each cell type to maximize signal and minimize toxicity.
Incubation Time 1 - 4 hoursTime-course experiments are recommended to determine the optimal incubation period.
Apoptosis Inducer Concentration VariesDependent on the specific inducer and cell type. A dose-response curve should be generated.
Caspase-9 Inhibitor Concentration 10 - 50 µMThe effective concentration may vary.

VI. Visualizations

experimental_workflow cluster_prep Peptide Preparation cluster_assay Cellular Assay peptide Ac-AAV...-LEHD-CHO labeling Fluorescent Labeling peptide->labeling dye Fluorophore-Hydrazide dye->labeling purification Purification labeling->purification labeled_peptide Labeled Peptide purification->labeled_peptide incubate Incubate with Labeled Peptide labeled_peptide->incubate cells Plate Cells induce Induce Apoptosis cells->induce induce->incubate wash Wash Cells incubate->wash analyze Fluorescence Analysis wash->analyze

Caption: Experimental workflow for using this compound.

quenching_mechanism cluster_intact Intact Peptide cluster_cleaved Cleaved Peptide F Fluorophore Fluorescence Quenched Q Quencher F->Q FRET peptide_chain LEHD F->peptide_chain peptide_chain->Q F_cleaved Fluorophore Fluorescence Restored Q_cleaved Quencher caspase9 Caspase-9

Caption: Principle of a FRET-based caspase-9 quenching assay.

troubleshooting_logic decision decision issue issue start Start Troubleshooting weak_signal Weak or No Signal? start->weak_signal high_bg High Background? weak_signal->high_bg No check_labeling Check Labeling Efficiency weak_signal->check_labeling Yes high_bg->issue Proceed to Data Analysis check_purification Improve Peptide Purification high_bg->check_purification Yes check_uptake Optimize Cell Uptake check_labeling->check_uptake check_caspase Verify Caspase Activity check_uptake->check_caspase check_controls Review Controls check_purification->check_controls

Caption: A logical troubleshooting flow for common experimental issues.

References

Validation & Comparative

A Comparative Guide to Apoptosis Inhibition: Ac-DEVD-CHO vs. Ac-AAVALLPAVLLALLAP-LEHD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of apoptosis research, the specific inhibition of caspases—key executioners of programmed cell death—is paramount for dissecting cellular pathways and developing therapeutic strategies. This guide provides a detailed comparison of two peptide-based caspase inhibitors: the well-established caspase-3/7 inhibitor, Ac-DEVD-CHO, and a more complex, targeted caspase-9 inhibitor, Ac-AAVALLPAVLLALLAP-LEHD-CHO. While Ac-DEVD-CHO is a widely utilized tool, this compound represents a more specialized construct, leveraging a fusogenic peptide for enhanced cellular delivery and targeting an initiator caspase.

Overview and Mechanism of Action

Ac-DEVD-CHO is a synthetic tetrapeptide (Acetyl-Asp-Glu-Val-Asp-aldehyde) that acts as a potent, reversible, and competitive inhibitor of caspase-3 and caspase-7.[1][2] Its sequence, DEVD, mimics the cleavage site in poly (ADP-ribose) polymerase (PARP), a key substrate of these executioner caspases.[3] The aldehyde group (-CHO) interacts with the active site cysteine of the caspases, thereby blocking their proteolytic activity.[4] Due to its critical role in the final stages of apoptosis, inhibiting caspase-3 allows researchers to study the events downstream of its activation.[1][3]

This compound , on the other hand, is a more complex molecule designed for specific intracellular targeting of caspase-9. This inhibitor is composed of three key functional domains:

  • Ac- (Acetyl group): An N-terminal cap that increases peptide stability.

  • AAVALLPAVLLALLAP: A fusogenic peptide sequence. These types of peptides are known to interact with cell membranes, facilitating endocytosis and subsequent escape from the endosome into the cytoplasm.[5][6] This enhances the intracellular delivery of the inhibitor.

  • -LEHD- (Leu-Glu-His-Asp): This tetrapeptide sequence is a recognition motif for caspase-9, an initiator caspase activated upstream of caspase-3 in the intrinsic apoptosis pathway.[7]

  • -CHO (aldehyde): Similar to Ac-DEVD-CHO, this functional group allows for reversible inhibition of the target caspase.

In essence, this compound is engineered to efficiently enter cells and selectively inhibit caspase-9, thereby blocking the apoptotic cascade at an earlier stage than Ac-DEVD-CHO.

Signaling Pathways

The two inhibitors target different points in the caspase cascade. Ac-DEVD-CHO acts on the executioner caspases-3 and -7, which are the final proteases that dismantle the cell. This compound targets the initiator caspase-9, which is activated earlier in the intrinsic (mitochondrial) pathway of apoptosis.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 Cellular Substrate Cleavage Cellular Substrate Cleavage Caspase-3/7->Cellular Substrate Cleavage Mitochondrial Stress Mitochondrial Stress Apoptosome\n(Cytochrome c, Apaf-1) Apoptosome (Cytochrome c, Apaf-1) Mitochondrial Stress->Apoptosome\n(Cytochrome c, Apaf-1) Caspase-9 Caspase-9 Apoptosome\n(Cytochrome c, Apaf-1)->Caspase-9 Caspase-9->Caspase-3/7 Apoptosis Apoptosis Cellular Substrate Cleavage->Apoptosis This compound This compound This compound->Caspase-9 Inhibits Ac-DEVD-CHO Ac-DEVD-CHO Ac-DEVD-CHO->Caspase-3/7 Inhibits

Caption: Apoptotic signaling pathways and points of inhibition.

Quantitative Performance Data

The following table summarizes the key performance metrics for both inhibitors. Data for this compound is inferred from chemically similar caspase-9 inhibitors (e.g., Ac-LEHD-CHO) due to the lack of specific public data for this conjugated peptide.

FeatureAc-DEVD-CHOThis compound (Inferred)
Target Caspases Caspase-3, Caspase-7[1][2]Caspase-9[7]
Inhibition Constant (Ki) ~0.23 nM for Caspase-3[4]Potent, likely in the low nM range
Mechanism Reversible, Competitive[1]Reversible
Cell Permeability PermeableHigh (enhanced by fusogenic peptide)[5]
Molecular Weight 502.5 g/mol [4]Significantly higher due to the long peptide chain

Experimental Data Summary

Numerous studies demonstrate the efficacy of Ac-DEVD-CHO in preventing apoptosis. For instance, pretreatment of cells with Ac-DEVD-CHO has been shown to significantly reduce apoptosis induced by agents like staurosporine, camptothecin, and Fas ligand.[4][8] In one study, Ac-DEVD-CHO significantly prevented apoptosis induced by SLNT, reducing the apoptotic rate from 32.91% to 15.88%.[8]

For LEHD-based inhibitors, studies on compounds like Z-LEHD-FMK (an irreversible caspase-9 inhibitor) show their ability to protect cells from TRAIL-induced apoptosis.[9][10] It is expected that this compound would exhibit similar protective effects against stimuli that trigger the intrinsic apoptotic pathway.

Experimental Protocols

Caspase Activity Assay (Fluorometric)

This protocol is used to measure the activity of caspases in cell lysates and to determine the inhibitory effect of the compounds.

Methodology:

  • Induce Apoptosis: Treat cells with an appropriate apoptotic stimulus (e.g., staurosporine for the intrinsic pathway, or anti-Fas antibody for the extrinsic pathway) for a predetermined time.[11] Include a non-treated control group.

  • Cell Lysis: Harvest cells and lyse them in a chilled lysis buffer on ice for 10-20 minutes.[12][13] Centrifuge the lysates to pellet insoluble debris.

  • Inhibitor Pre-incubation: In a 96-well plate, add cell lysate to wells. For inhibitor testing, pre-incubate the lysate with varying concentrations of Ac-DEVD-CHO or this compound for 10-15 minutes at 37°C.

  • Substrate Addition: Add a fluorogenic caspase substrate to each well. For caspase-3/7 activity, use Ac-DEVD-AMC. For caspase-9 activity, use Ac-LEHD-AFC.

  • Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence at regular intervals using a fluorometer with the appropriate excitation/emission wavelengths (e.g., 380 nm excitation and 430-460 nm emission for AMC).[3]

  • Data Analysis: Calculate the rate of substrate cleavage. The reduction in this rate in the presence of the inhibitor indicates its efficacy.

G cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Induce Apoptosis in Cell Culture B Harvest and Lyse Cells A->B C Collect Cell Lysate B->C D Pre-incubate Lysate with Inhibitor C->D E Add Fluorogenic Caspase Substrate D->E F Incubate at 37°C E->F G Measure Fluorescence Over Time F->G H Calculate Inhibition G->H

Caption: Experimental workflow for the caspase activity assay.
Apoptosis Inhibition Assay (Flow Cytometry with Annexin V)

This protocol assesses the ability of the inhibitors to prevent cells from undergoing apoptosis.

Methodology:

  • Cell Treatment: Seed cells and allow them to adhere. Pre-incubate the cells with either Ac-DEVD-CHO or this compound at a desired concentration for 1-2 hours.

  • Apoptosis Induction: Add an apoptotic stimulus to the media and incubate for the required duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Conclusion

Both Ac-DEVD-CHO and this compound are valuable tools for apoptosis research, but their applications differ significantly.

  • Ac-DEVD-CHO is a highly specific and potent inhibitor of the executioner caspases-3 and -7. It is ideal for studying the final stages of apoptosis and for experiments where a broad inhibition of the execution phase is desired. Its properties are well-documented, making it a reliable standard for many apoptosis assays.

  • This compound is a specialized inhibitor designed for enhanced cellular uptake and the specific targeting of the initiator caspase-9. This makes it particularly useful for investigating the intrinsic apoptotic pathway and for studies in cell lines that are difficult to transfect or treat with standard peptide inhibitors. Its use allows for the dissection of signaling events upstream of caspase-3 activation.

The choice between these two inhibitors will depend on the specific experimental question being addressed. For general apoptosis inhibition, Ac-DEVD-CHO is a robust choice. For targeted inhibition of the intrinsic pathway with enhanced delivery, a construct like this compound offers a more sophisticated approach.

References

A Comparative Guide to Caspase Inhibitors: Profiling Ac-AAVALLPAVLLALLAP-LEHD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the caspase inhibitor Ac-AAVALLPAVLLALLAP-LEHD-CHO with other widely used caspase inhibitors. This document synthesizes available experimental data to highlight differences in potency and selectivity, offering a resource for selecting the appropriate tool for apoptosis research.

Introduction to Caspase Inhibition

Caspases, a family of cysteine-aspartic proteases, are central regulators of apoptosis, or programmed cell death. Their activation triggers a cascade of signaling events leading to cellular disassembly. Consequently, the inhibition of caspases is a critical technique for studying and potentially controlling apoptotic processes in various research and therapeutic contexts. A multitude of synthetic caspase inhibitors have been developed, each with distinct specificities and potencies. This guide focuses on the characteristics of this compound, a peptide inhibitor designed to target specific caspases, and compares its performance with established inhibitors such as Z-VAD-FMK, Ac-DEVD-CHO, and Q-VD-OPh.

Mechanism of Action: A General Overview

Peptide-based caspase inhibitors typically function by mimicking the natural substrate of the caspase enzyme. The peptide sequence directs the inhibitor to the active site of a specific caspase, where a reactive functional group, in this case, a C-terminal aldehyde (CHO), forms a reversible covalent bond with the catalytic cysteine residue. This interaction blocks the enzyme's ability to cleave its downstream targets, thereby halting the apoptotic cascade. The long peptide chain attached to the LEHD motif in this compound is likely a cell-penetrating peptide (CPP) to facilitate its entry into cells.

General Mechanism of Peptide-Aldehyde Caspase Inhibition cluster_inhibition Inhibition Pathway cluster_normal_function Normal Apoptotic Pathway Caspase Active Caspase Inactive_Complex Reversible Caspase-Inhibitor Complex Caspase->Inactive_Complex Binds to active site Cleaved_Substrate Cleaved Substrate (Apoptosis Signaling) Caspase->Cleaved_Substrate Cleaves Inhibitor Ac-Peptide-CHO (e.g., this compound) Inhibitor->Inactive_Complex Substrate Pro-apoptotic Substrate Substrate->Cleaved_Substrate

Caption: General mechanism of competitive inhibition of caspases by peptide-aldehyde inhibitors.

Performance Comparison of Caspase Inhibitors

The efficacy of a caspase inhibitor is determined by its potency (the concentration required for inhibition, often measured as IC50 or Ki) and its selectivity (its ability to inhibit a specific caspase over others). The following table summarizes the available data for this compound and other commonly used caspase inhibitors.

InhibitorTarget CaspasesIC50/Ki ValuesSelectivity Profile
This compound Caspase-4, -5, -9[1]Specific IC50 values not widely published.Reported to be an inhibitor of caspases-4, -5, and -9. The long peptide chain suggests it is a cell-permeable version of Ac-LEHD-CHO.
Z-VAD-FMK Pan-caspaseCaspase-1: ~3.07 µM, Caspase-6: ~6.78 µM, Caspase-7: ~4.11 µM, Caspase-8: ~5.42 µM, Caspase-9: ~10.66 µM, Caspase-10: ~9.52 µM[2]Broad-spectrum (pan-caspase) inhibitor. Irreversibly binds to the catalytic site of caspases.[3]
Ac-DEVD-CHO Caspase-3, -7Caspase-3: Ki = 0.23 nM, Caspase-7: Ki = 1.6 nM, also inhibits other caspases at higher concentrations.[4][5]Potent inhibitor of caspase-3 and -7.[4]
Q-VD-OPh Pan-caspaseIC50 range of 25-400 nM for caspases-1, -3, -8, and -9.[3]A potent, broad-spectrum, and non-toxic pan-caspase inhibitor.[3]

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency. The data presented is compiled from various sources and may have been generated using different experimental conditions.

Experimental Protocols

To ensure objective and reproducible comparisons of caspase inhibitors, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

In Vitro Caspase Activity Assay (Fluorometric)

This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic caspase substrate by a purified recombinant caspase.

Workflow:

Workflow for In Vitro Caspase Activity Assay A Prepare Reagents: - Recombinant Caspase - Fluorogenic Substrate - Assay Buffer - Test Inhibitor (e.g., this compound) B Incubate Caspase with Inhibitor A->B C Add Fluorogenic Substrate B->C D Incubate at 37°C C->D E Measure Fluorescence (Excitation/Emission specific to fluorophore) D->E F Data Analysis: Calculate % Inhibition and IC50 E->F

Caption: A typical workflow for determining the in vitro efficacy of a caspase inhibitor.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 2X reaction buffer (e.g., 40 mM HEPES pH 7.5, 20% glycerol, 2 mM EDTA, 0.2% CHAPS).

    • Reconstitute the fluorogenic caspase substrate (e.g., Ac-LEHD-AFC for caspase-9) in DMSO to a stock concentration of 10 mM.

    • Reconstitute the purified active recombinant caspase in an appropriate buffer.

    • Prepare a serial dilution of the test inhibitor (e.g., this compound) in the 1X reaction buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of 2X reaction buffer to each well.

    • Add 10 µL of the diluted inhibitor to the appropriate wells. For control wells, add 10 µL of 1X reaction buffer.

    • Add 10 µL of the active caspase enzyme to each well.

    • Incubate the plate at 37°C for 15-30 minutes.

    • Add 30 µL of the fluorogenic substrate to each well.

    • Incubate the plate at 37°C, protected from light, for 1-2 hours.

    • Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths for the fluorophore (e.g., for AFC, excitation at ~400 nm and emission at ~505 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay determines the ability of a caspase inhibitor to prevent apoptosis in cultured cells.

Workflow:

Workflow for Cell-Based Apoptosis Assay A Seed cells in a multi-well plate B Pre-treat cells with Caspase Inhibitor (e.g., this compound) A->B C Induce Apoptosis (e.g., with Staurosporine) B->C D Incubate for a defined period C->D E Stain cells with Annexin V-FITC and Propidium Iodide (PI) D->E F Analyze by Flow Cytometry E->F G Data Analysis: Quantify Live, Apoptotic, and Necrotic Cells F->G

References

Validating Target Engagement of Ac-AAVALLPAVLLALLAP-LEHD-CHO: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, confirming that a therapeutic agent interacts with its intended molecular target within a cellular context is a critical step. This guide provides a framework for validating the target engagement of Ac-AAVALLPAVLLALLAP-LEHD-CHO, a putative cell-permeable caspase-9 inhibitor. The molecule consists of a recognition motif for caspase-9 (LEHD), a reversible aldehyde inhibitor (-CHO), and a peptide sequence (Ac-AAVALLPAVLLALLAP) presumed to enhance cell penetration.

This guide compares this compound with other known caspase-9 inhibitors and details essential experimental protocols for validating its target engagement.

Comparison of Caspase-9 Inhibitors

To objectively evaluate the performance of this compound, it is essential to compare its characteristics with established caspase-9 inhibitors. The following table summarizes key attributes of Ac-LEHD-CHO (as a proxy for the full peptide), a standard irreversible peptide inhibitor (Z-LEHD-FMK), a clinical-stage pan-caspase inhibitor (Emricasan), and an endogenous allosteric inhibitor (XIAP-BIR3 domain).

InhibitorTypeMechanism of ActionTarget SpecificityPotency (IC50/Ki)Cell Permeability
This compound Peptide-basedReversible, competitivePrimarily Caspase-9, potential for Caspase-8 inhibition[1][2]IC50 for Ac-LEHD-CHO vs Caspase-9: ~49.2 nM[3]Presumed High (due to peptide sequence)
Z-LEHD-FMK Peptide-basedIrreversible, competitive[4]Primarily Caspase-9[4]IC50 vs Caspase-9: ~1.5 µM[5]Moderate to High[4]
Emricasan (IDN-6556) Small MoleculeIrreversible, pan-caspase[6]Broad (pan-caspase)IC50 vs Caspase-9: 0.3 nMHigh (Orally bioavailable)
XIAP (BIR3 domain) Endogenous ProteinAllosteric, prevents dimerization[7][8]Highly specific for Caspase-9[7][8]High affinity bindingNot cell-permeable (requires delivery system)

Experimental Protocols for Target Engagement Validation

Validating the interaction of this compound with caspase-9 inside cells requires a multi-faceted approach. Below are detailed protocols for key experiments.

In Vitro Caspase-9 Activity Assay

This assay confirms the direct inhibitory effect of the compound on purified caspase-9.

Principle: The activity of recombinant caspase-9 is measured by its ability to cleave a specific substrate, LEHD, which is conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter. Inhibition is quantified by the reduction in signal in the presence of the inhibitor.

Protocol:

  • Reagents: Recombinant active caspase-9, assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS), caspase-9 substrate (Ac-LEHD-pNA or Ac-LEHD-AMC), this compound, and a 96-well plate.

  • Procedure: a. Prepare serial dilutions of this compound in the assay buffer. b. In a 96-well plate, add the assay buffer, recombinant caspase-9, and the inhibitor dilutions. Incubate for 15-30 minutes at 37°C. c. Initiate the reaction by adding the caspase-9 substrate (e.g., to a final concentration of 200 µM for Ac-LEHD-pNA)[5][9]. d. Measure the absorbance at 405 nm (for pNA) or fluorescence at an excitation/emission of ~365 nm/~450 nm (for AMC) over time using a plate reader[3][7]. e. Calculate the rate of reaction and determine the IC50 value of the inhibitor.

Cellular Apoptosis Assay (Annexin V Staining)

This assay determines if the inhibitor can block apoptosis in cells, a downstream consequence of caspase-9 activation.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to detect apoptotic cells via flow cytometry. Propidium iodide (PI) is used as a counterstain to identify necrotic cells.

Protocol:

  • Cell Culture and Treatment: a. Plate cells (e.g., Jurkat or HeLa) and allow them to adhere overnight. b. Pre-treat cells with varying concentrations of this compound for 1-2 hours. c. Induce apoptosis using a known stimulus (e.g., staurosporine, etoposide, or UV radiation). Include untreated and vehicle-treated controls.

  • Staining: a. Harvest both adherent and floating cells and wash with cold PBS. b. Resuspend the cells in 1X Annexin V binding buffer[10]. c. Add FITC-conjugated Annexin V and PI to the cell suspension[11]. d. Incubate for 15 minutes at room temperature in the dark[12].

  • Analysis: a. Analyze the stained cells by flow cytometry. b. Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. A successful inhibitor will show a dose-dependent decrease in the apoptotic populations.

Cellular Thermal Shift Assay (CETSA)

CETSA provides direct evidence of target engagement within intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.

Principle: Ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified.

Protocol:

  • Cell Treatment and Heating: a. Treat cultured cells with this compound or a vehicle control for a specified time. b. Harvest the cells and resuspend them in a buffered solution. c. Aliquot the cell suspension and heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes)[13].

  • Protein Extraction and Analysis: a. Lyse the cells (e.g., by freeze-thaw cycles or sonication). b. Separate the soluble protein fraction from the precipitated aggregates by centrifugation. c. Analyze the amount of soluble caspase-9 in the supernatant by Western blotting or other protein detection methods[14].

  • Data Interpretation: a. Generate a melting curve by plotting the amount of soluble caspase-9 as a function of temperature. b. A shift in the melting curve to higher temperatures in the inhibitor-treated samples compared to the control indicates target engagement[15].

Co-Immunoprecipitation (Co-IP)

This technique can be used to demonstrate the interaction between the inhibitor and caspase-9 within the cell, particularly if the inhibitor is modified with a tag (e.g., biotin).

Principle: An antibody against a tagged inhibitor or caspase-9 is used to pull down the protein complex from a cell lysate. The presence of the interacting partner is then detected by Western blotting.

Protocol:

  • Cell Lysis: a. Treat cells with the tagged this compound and induce apoptosis to ensure caspase-9 activation. b. Lyse the cells in a non-denaturing IP lysis buffer containing protease inhibitors[16].

  • Immunoprecipitation: a. Pre-clear the lysate with protein A/G beads to reduce non-specific binding. b. Incubate the lysate with an antibody against the tag (or against caspase-9) overnight at 4°C. c. Add protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution: a. Wash the beads several times with IP lysis buffer to remove non-specifically bound proteins. b. Elute the bound proteins from the beads using a low-pH buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis: a. Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against caspase-9 (if pulling down with an anti-tag antibody) or an antibody against the tag (if pulling down with an anti-caspase-9 antibody). The presence of a band at the expected molecular weight confirms the interaction.

Visualizations

Signaling Pathway Diagram

Intrinsic_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion Cytochrome c Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Apoptotic Stimuli Apoptotic Stimuli Apoptotic Stimuli->Cytochrome c release Apaf-1 Apaf-1 Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome recruitment Caspase-9 Caspase-9 Apoptosome->Caspase-9 activation Procaspase-3 Procaspase-3 Caspase-9->Procaspase-3 cleavage Caspase-3 Caspase-3 Procaspase-3->Caspase-3 activation Apoptosis Apoptosis Caspase-3->Apoptosis execution Inhibitor This compound Inhibitor->Caspase-9

Caption: Intrinsic apoptosis pathway highlighting caspase-9 activation and inhibition.

Experimental Workflow Diagram

Target_Engagement_Workflow cluster_in_vitro In Vitro Validation cluster_cellular Cellular Validation Assay Caspase-9 Activity Assay IC50 Determine IC50 Assay->IC50 Cell_Culture Cell Culture + Inhibitor IC50->Cell_Culture Inform Dosing Apoptosis_Assay Annexin V Staining Cell_Culture->Apoptosis_Assay CETSA Cellular Thermal Shift Assay Cell_Culture->CETSA CoIP Co-Immunoprecipitation Cell_Culture->CoIP Apoptosis_Result Blockage of Apoptosis? Apoptosis_Assay->Apoptosis_Result CETSA_Result Thermal Shift? CETSA->CETSA_Result CoIP_Result Direct Interaction? CoIP->CoIP_Result Conclusion Validate Target Engagement Apoptosis_Result->Conclusion CETSA_Result->Conclusion CoIP_Result->Conclusion

Caption: Workflow for validating caspase-9 target engagement.

References

A Head-to-Head Comparison of Apoptosis Inhibitors: Ac-AAVALLPAVLLALLAP-LEHD-CHO vs. Z-VAD-FMK

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate caspase inhibitor is a critical decision in experimental design. This guide provides a comprehensive comparison of two caspase inhibitors: the specific caspase-9 inhibitor Ac-AAVALLPAVLLALLAP-LEHD-CHO and the broad-spectrum pan-caspase inhibitor Z-VAD-FMK.

This comparison guide delves into the mechanisms of action, target specificities, and potential applications of these two inhibitors, supported by experimental data and detailed protocols to aid in the selection of the most suitable tool for your research needs.

Mechanism of Action and Target Specificity

This compound is a cell-permeable caspase inhibitor with reported inhibitory activity against caspases-4, -5, and -9[1]. Its structure consists of two key components:

  • Ac-AAVALLPAVLLALLAP- : This N-terminally acetylated long peptide sequence is hydrophobic and is believed to function as a cell-penetrating peptide (CPP), facilitating the delivery of the inhibitor across the cell membrane.

  • -LEHD-CHO : The tetrapeptide sequence Leu-Glu-His-Asp (LEHD) is a known recognition motif for caspase-9[2][3]. The C-terminal aldehyde group (-CHO) acts as a reversible covalent inhibitor by attacking the active site cysteine of the caspase[4][5].

Therefore, this compound is primarily a caspase-9 inhibitor , with some cross-reactivity towards other inflammatory caspases like caspase-4 and -5.

Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone) is a widely used, cell-permeable, and irreversible pan-caspase inhibitor [6]. Its mechanism of action involves the fluoromethylketone (FMK) group, which irreversibly alkylates the active site cysteine of a broad range of caspases, thereby blocking their proteolytic activity[6]. This broad specificity makes it a potent inhibitor of both initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -7), effectively shutting down the apoptotic cascade.

Comparative Efficacy and Data Presentation

The choice between a specific and a broad-spectrum inhibitor depends on the experimental question. Z-VAD-FMK is effective in preventing most apoptotic events, while this compound allows for the dissection of the specific role of caspase-9 in a signaling pathway.

FeatureThis compoundZ-VAD-FMK
Target(s) Primarily Caspase-9; also Caspase-4, -5[1]Broad-spectrum pan-caspase inhibitor[6]
Inhibition Type Reversible (aldehyde)Irreversible (fluoromethylketone)[6]
Cell Permeability Yes (facilitated by CPP)Yes
Typical Working Conc. Not widely reported, likely in the µM range10-100 µM in cell culture
Key Advantage Specificity for the intrinsic apoptotic pathwayBroad and potent inhibition of apoptosis
Potential Limitation Less effective if other caspases are dominantLack of specificity can mask the roles of individual caspases

Signaling Pathways

The following diagrams illustrate the points of intervention for each inhibitor within the apoptotic signaling pathways.

G Intrinsic Apoptosis Pathway Inhibition Mitochondrial Stress Mitochondrial Stress Cytochrome c release Cytochrome c release Mitochondrial Stress->Cytochrome c release Apoptosome Apoptosome Cytochrome c release->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Pro-Caspase-9 Pro-Caspase-9 Pro-Caspase-9->Apoptosome Caspase-3 Caspase-3 Caspase-9->Caspase-3 Pro-Caspase-3 Pro-Caspase-3 Pro-Caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Inhibitor This compound Inhibitor->Caspase-9

Caption: Inhibition of the intrinsic apoptotic pathway by this compound.

G Pan-Caspase Inhibition of Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Pro-Caspase-8 Pro-Caspase-8 Pro-Caspase-8->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrial Stress Mitochondrial Stress Caspase-9 Caspase-9 Mitochondrial Stress->Caspase-9 Pro-Caspase-9 Pro-Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Caspase-3 Pro-Caspase-3 Pro-Caspase-3 Pro-Caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Inhibitor Z-VAD-FMK Inhibitor->Caspase-8 Inhibitor->Caspase-9 Inhibitor->Caspase-3

Caption: Broad-spectrum inhibition of apoptosis by Z-VAD-FMK.

Experimental Protocols

Below are generalized protocols for assessing the efficacy of these inhibitors. Specific details may need to be optimized for your cell type and experimental setup.

Protocol 1: Inhibition of Apoptosis using Z-VAD-FMK

This protocol describes a general method for inducing apoptosis and evaluating the inhibitory effect of Z-VAD-FMK using a cell viability assay.

G Z-VAD-FMK Efficacy Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Pre-treat Pre-treat with Z-VAD-FMK (e.g., 50 µM) for 1-2 hours Seed_Cells->Pre-treat Induce_Apoptosis Induce apoptosis (e.g., with Staurosporine) Pre-treat->Induce_Apoptosis Incubate Incubate for a defined period (e.g., 4-24 hours) Induce_Apoptosis->Incubate Viability_Assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) Incubate->Viability_Assay Analyze Analyze data and compare treated vs. untreated groups Viability_Assay->Analyze End End Analyze->End

Caption: Workflow for assessing Z-VAD-FMK efficacy.

Methodology:

  • Cell Culture: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Pre-incubate the cells with the desired concentration of Z-VAD-FMK (typically 20-100 µM) or vehicle control (DMSO) for 1-2 hours.

  • Apoptosis Induction: Add an apoptosis-inducing agent (e.g., staurosporine, TNF-α) to the wells.

  • Incubation: Incubate the plate for a time period sufficient to induce apoptosis in the control group (typically 4-24 hours).

  • Cell Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescent ATP-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Compare the viability of cells treated with the apoptosis inducer alone to those pre-treated with Z-VAD-FMK. A significant increase in viability in the Z-VAD-FMK group indicates effective inhibition of apoptosis.

Protocol 2: Caspase-9 Activity Assay with this compound

This protocol outlines a method to measure the specific inhibition of caspase-9 activity.

G Caspase-9 Inhibition Assay Workflow Start Start Induce_Apoptosis Induce apoptosis in cell culture to activate caspases Start->Induce_Apoptosis Lyse_Cells Lyse cells to obtain cytosolic extract Induce_Apoptosis->Lyse_Cells Incubate_Lysate Incubate lysate with this compound or vehicle Lyse_Cells->Incubate_Lysate Add_Substrate Add fluorogenic caspase-9 substrate (e.g., Ac-LEHD-AFC) Incubate_Lysate->Add_Substrate Measure_Fluorescence Measure fluorescence over time Add_Substrate->Measure_Fluorescence Analyze Analyze kinetic data to determine inhibition Measure_Fluorescence->Analyze End End Analyze->End

Caption: Workflow for assessing caspase-9 inhibition.

Methodology:

  • Induce Apoptosis and Prepare Lysates: Treat cells with an inducer of intrinsic apoptosis (e.g., etoposide) to activate caspase-9. Harvest the cells and prepare cytosolic extracts using a suitable lysis buffer.

  • Inhibitor Incubation: In a 96-well microplate, incubate the cell lysates with various concentrations of this compound or a vehicle control.

  • Substrate Addition: Add a fluorogenic or colorimetric substrate specific for caspase-9, such as Ac-LEHD-AFC or Ac-LEHD-pNA.

  • Signal Detection: Measure the fluorescence or absorbance at appropriate wavelengths over time using a microplate reader.

  • Data Analysis: Calculate the rate of substrate cleavage. A reduction in the rate of cleavage in the presence of this compound indicates specific inhibition of caspase-9 activity.

Conclusion

The choice between this compound and Z-VAD-FMK is contingent on the specific research question. For broad, potent inhibition of apoptosis to establish caspase-dependence, Z-VAD-FMK is an excellent and well-validated choice. However, to investigate the specific role of the intrinsic apoptotic pathway and the involvement of caspase-9, the more targeted inhibitor, this compound, would be the more appropriate tool. Researchers should carefully consider the desired level of specificity and the potential for off-target effects when selecting a caspase inhibitor for their studies.

References

Comparative Analysis of Ac-AAVALLPAVLLALLAP-LEHD-CHO Cross-Reactivity with Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the protease inhibitor Ac-AAVALLPAVLLALLAP-LEHD-CHO, focusing on its cross-reactivity with other proteases. The core inhibitory component of this peptide is Ac-LEHD-CHO, a known inhibitor of caspase-9. The N-terminal sequence, Ac-AAVALLPAVLLALLAP, is likely a cell-penetrating peptide to facilitate intracellular delivery. This document presents quantitative data on the inhibitor's specificity, detailed experimental protocols for assessing protease activity, and a diagram of the relevant signaling pathway.

Data Presentation: Protease Cross-Reactivity

The inhibitory activity of Ac-LEHD-CHO, the active component of this compound, has been evaluated against a panel of human caspases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of its potency and selectivity. Lower IC50 values indicate higher potency.

ProteaseIC50 (nM)[1]
Caspase-115.0
Caspase-3Not Determined
Caspase-481.7
Caspase-521.3
Caspase-6Not Determined
Caspase-7Not Determined
Caspase-83.82
Caspase-949.2
Caspase-1040.4
Caspase-14134

Key Experiments and Methodologies

The determination of inhibitor specificity and cross-reactivity is crucial for the validation of a targeted protease inhibitor. Below are detailed methodologies for key experiments used to generate the type of data presented above.

In Vitro Caspase Activity Assay (Fluorometric)

This assay is a common method to determine the inhibitory activity of a compound against a specific caspase.

Objective: To measure the IC50 value of an inhibitor for a specific caspase.

Materials:

  • Recombinant active human caspases (e.g., caspase-1, -3, -8, -9)

  • Fluorogenic caspase substrate (e.g., Ac-YVAD-AFC for caspase-1, Ac-DEVD-AFC for caspase-3, Ac-IETD-AFC for caspase-8, Ac-LEHD-AFC for caspase-9)

  • Assay Buffer: 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose.

  • Inhibitor stock solution (e.g., Ac-LEHD-CHO in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission wavelengths specific to the fluorophore, e.g., AFC: 400 nm/505 nm)

Procedure:

  • Enzyme Preparation: Dilute the recombinant active caspase to a working concentration in cold assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.

  • Inhibitor Dilution: Prepare a serial dilution of the inhibitor (e.g., Ac-LEHD-CHO) in assay buffer. It is important to maintain a constant concentration of the solvent (e.g., DMSO) across all wells.

  • Reaction Setup:

    • To each well of the 96-well plate, add a fixed volume of the diluted inhibitor.

    • Include control wells: "no inhibitor" (enzyme + substrate + buffer), "no enzyme" (substrate + buffer), and "buffer only".

    • Add the diluted caspase to all wells except the "no enzyme" and "buffer only" controls.

    • Pre-incubate the enzyme and inhibitor at room temperature for a specified time (e.g., 15-30 minutes) to allow for binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Monitor the increase in fluorescence over time (kinetic read) or measure the fluorescence at a fixed end-point. The cleavage of the AFC (7-amino-4-trifluoromethylcoumarin) group from the peptide substrate results in a detectable fluorescent signal.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.

    • Normalize the rates relative to the "no inhibitor" control (V0).

    • Plot the percentage of inhibition [(V0 - V)/V0] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

Signaling Pathway and Experimental Workflow

Intrinsic Apoptosis Pathway

The primary target of Ac-LEHD-CHO is caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis. This pathway is triggered by intracellular stress signals, leading to the release of cytochrome c from the mitochondria.

IntrinsicApoptosis cluster_stress Intracellular Stress cluster_mito Mitochondrion cluster_cytosol Cytosol Stress DNA damage, Oxidative stress, ER stress Bax_Bak Bax/Bak Activation Stress->Bax_Bak CytoC Cytochrome c release Bax_Bak->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Inhibitor Ac-LEHD-CHO Inhibitor->Casp9

Caption: Intrinsic pathway of apoptosis initiated by intracellular stress.

Experimental Workflow for Inhibitor Specificity Profiling

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a protease inhibitor.

InhibitorProfiling Inhibitor Inhibitor Synthesis & Purification PrimaryScreen Primary Screening (Single Concentration) Inhibitor->PrimaryScreen ProteasePanel Select Protease Panel (e.g., Caspases, Cathepsins) AssayDev Assay Development (Substrate Selection) ProteasePanel->AssayDev AssayDev->PrimaryScreen DoseResponse Dose-Response (IC50 Determination) PrimaryScreen->DoseResponse DataAnalysis Data Analysis & Selectivity Profiling DoseResponse->DataAnalysis Report Generate Comparison Guide DataAnalysis->Report

Caption: Workflow for protease inhibitor selectivity profiling.

References

Knockdown Validation of Caspase-9: A Comparative Guide to Ac-AAVALLPAVLLALLAP-LEHD-CHO and Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Caspase-9 and its Inhibition

Caspase-9 is a critical cysteine-aspartic protease that, upon activation, initiates a cascade of downstream effector caspases, ultimately leading to programmed cell death or apoptosis. Its activation is a tightly regulated process, making it a key target for studying apoptosis and for therapeutic intervention. The peptide sequence LEHD (Leu-Glu-His-Asp) is the specific recognition and cleavage site for Caspase-9.

Ac-AAVALLPAVLLALLAP-LEHD-CHO is a cell-permeable peptide inhibitor of Caspase-9. The LEHD sequence directs it to Caspase-9, and the C-terminal aldehyde group (CHO) reversibly binds to the active site of the enzyme, blocking its proteolytic activity. The N-terminal peptide sequence (AAVALLPAVLLALLAP) enhances cell permeability.

Genetic knockdown using small interfering RNA (siRNA) or short hairpin RNA (shRNA) offers an alternative approach to reduce Caspase-9 function. These methods act at the mRNA level, leading to the degradation of CASP9 mRNA and a subsequent decrease in the synthesis of the Caspase-9 protein.

Comparison of Inhibition and Knockdown Strategies

FeatureThis compound (Chemical Inhibitor)siRNA/shRNA (Genetic Knockdown)
Mechanism of Action Directly binds to the active site of the Caspase-9 enzyme, inhibiting its catalytic activity.Mediates the degradation of CASP9 mRNA, preventing the synthesis of new Caspase-9 protein.
Onset of Action Rapid, typically within minutes to hours of administration.Slower, requiring time for mRNA degradation and protein turnover (typically 24-72 hours).
Duration of Effect Transient and reversible, dependent on the inhibitor's half-life and cellular clearance.Can be transient (siRNA) or stable (shRNA), with effects lasting for several days or indefinitely in stable cell lines.
Specificity Highly specific for Caspase-9 due to the LEHD recognition sequence. Potential for off-target effects on other proteases is low but should be considered.Specificity is determined by the siRNA/shRNA sequence. Off-target effects due to unintended mRNA binding are a known consideration and require careful sequence design and validation.
Validation Method Caspase-9 activity assays (e.g., measuring cleavage of a fluorogenic substrate). Western blot for downstream targets (e.g., cleaved Caspase-3, cleaved PARP).Western blot for total Caspase-9 protein levels. Quantitative PCR (qPCR) for CASP9 mRNA levels.
Typical Quantitative Readout IC50 (concentration for 50% inhibition of enzyme activity). Percentage inhibition of Caspase-9 activity.Percentage reduction of Caspase-9 protein or mRNA levels.

Experimental Data (Representative)

No direct comparative quantitative data from a single study was identified in the public domain. The following tables present representative data from separate studies to illustrate the type of results obtained with each method.

Table 1: Representative Data for Caspase-9 Inhibition by a Chemical Inhibitor

Inhibitor ConcentrationCaspase-9 Activity (% of Control)Cleaved Caspase-3 Levels (Relative to Control)
0 µM (Control)100%1.0
1 µM55%0.6
10 µM15%0.2
50 µM5%<0.1

Table 2: Representative Data for Caspase-9 Knockdown by siRNA

Transfection ConditionCASP9 mRNA Levels (% of Control)Total Caspase-9 Protein (% of Control)
Mock Transfection100%100%
Scrambled siRNA98%95%
Caspase-9 siRNA (24h)40%65%
Caspase-9 siRNA (48h)25%30%
Caspase-9 siRNA (72h)15%10%

Experimental Protocols

I. Caspase-9 Inhibition using this compound and Validation by Western Blot

Objective: To assess the inhibition of Caspase-9 activity by monitoring the cleavage of its downstream target, Caspase-3.

  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 1-2 hours.

    • Induce apoptosis using a known stimulus (e.g., staurosporine, etoposide).

    • Incubate for a predetermined time suitable for apoptosis induction (e.g., 4-6 hours).

  • Protein Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against cleaved Caspase-3 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize the cleaved Caspase-3 signal to a loading control (e.g., GAPDH, β-actin).

II. Caspase-9 Knockdown using siRNA and Validation by qPCR and Western Blot

Objective: To validate the reduction of Caspase-9 expression at both the mRNA and protein levels.

  • siRNA Transfection:

    • Seed cells to be 50-70% confluent at the time of transfection.

    • Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol. Use a non-targeting (scrambled) siRNA as a negative control.

    • Add the complexes to the cells and incubate for 24-72 hours.

  • RNA Extraction and qPCR (for mRNA validation):

    • Harvest cells and extract total RNA using a suitable kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qPCR using primers specific for CASP9 and a housekeeping gene (e.g., GAPDH, ACTB).

    • Calculate the relative expression of CASP9 mRNA using the ΔΔCt method.

  • Protein Lysate Preparation and Western Blotting (for protein validation):

    • Follow the same procedure for lysate preparation and Western blotting as described in Protocol I.

    • Use a primary antibody that recognizes total Caspase-9.

    • Quantify the reduction in total Caspase-9 protein levels relative to the scrambled siRNA control, normalizing to a loading control.

Visualizing the Experimental Workflow and Signaling Pathway

experimental_workflow cluster_inhibitor Chemical Inhibition cluster_knockdown Genetic Knockdown inhibitor_treatment Treat cells with this compound apoptosis_induction_i Induce Apoptosis inhibitor_treatment->apoptosis_induction_i lysis_i Cell Lysis apoptosis_induction_i->lysis_i western_blot_i Western Blot (Cleaved Caspase-3) lysis_i->western_blot_i siRNA_transfection Transfect cells with Caspase-9 siRNA incubation Incubate (24-72h) siRNA_transfection->incubation lysis_k Cell Lysis incubation->lysis_k rna_extraction RNA Extraction incubation->rna_extraction western_blot_k Western Blot (Total Caspase-9) lysis_k->western_blot_k qpcr qPCR (CASP9 mRNA) rna_extraction->qpcr

Caption: Workflow for Caspase-9 inhibition and knockdown validation.

intrinsic_apoptosis_pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cytochrome_c Cytochrome c Apaf1 Apaf-1 cytochrome_c->Apaf1 Released upon cellular stress Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activation Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic apoptosis signaling pathway initiated by Caspase-9.

A Comparative Guide to the Cell-Permeable Caspase Inhibitor Ac-AAVALLPAVLLALLAP-LEHD-CHO and its Scrambled Peptide Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic peptide Ac-AAVALLPAVLLALLAP-LEHD-CHO and its scrambled peptide control. The focus is on its function as a tool for studying and inhibiting specific pathways of apoptosis, or programmed cell death. This document outlines the peptide's mechanism of action, presents representative experimental data, and provides detailed experimental protocols for its characterization.

Introduction

The peptide this compound is a rationally designed molecule for the intracellular inhibition of specific caspases, key enzymes in the apoptotic signaling cascade. It is a chimeric peptide composed of two functional domains:

  • Ac-AAVALLPAVLLALLAP: This N-terminal sequence is a cell-penetrating peptide (CPP). CPPs are short amino acid sequences that can traverse the cell membrane, enabling the delivery of various molecular cargoes, such as therapeutic molecules or probes, into the cytoplasm.[1][2][3] This particular sequence facilitates the entry of the inhibitory component of the peptide into the cell.

  • -LEHD-CHO: This C-terminal tetrapeptide sequence with a C-terminal aldehyde group (CHO) acts as a potent and reversible inhibitor of caspase-8 and caspase-9.[4] The aldehyde group forms a covalent adduct with the active site cysteine of the caspase, thereby blocking its proteolytic activity.

In contrast, a scrambled peptide control consists of the same amino acid composition as the active peptide but in a randomized sequence. This control is crucial in experiments to ensure that the observed biological effects are due to the specific inhibitory sequence (-LEHD-) and not to non-specific effects of the peptide itself, such as cellular stress or membrane disruption caused by the CPP.

Mechanism of Action: Interfering with Apoptotic Pathways

This compound exerts its function by inhibiting the initiator caspases, caspase-8 and caspase-9. These caspases are pivotal in two major apoptotic pathways:

  • The Extrinsic Pathway: Initiated by external signals like the binding of Fas ligand to its receptor, this pathway leads to the recruitment and activation of caspase-8. Activated caspase-8 then directly activates downstream executioner caspases, such as caspase-3, or cleaves the protein Bid to engage the intrinsic pathway.

  • The Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress, this pathway results in the release of cytochrome c from the mitochondria, leading to the formation of the apoptosome and the activation of caspase-9. Activated caspase-9 then activates executioner caspases.

Granzyme B, a serine protease released by cytotoxic T lymphocytes and natural killer cells, can induce apoptosis by directly cleaving and activating pro-caspase-3, and also by activating caspase-8. By inhibiting caspase-8 and -9, this compound can effectively block apoptosis induced by a variety of stimuli, including Granzyme B.

The following diagram illustrates the Granzyme B signaling pathway and the points of inhibition by this compound.

GranzymeB_Pathway cluster_target_cell CTL_NK Cytotoxic T Lymphocyte / Natural Killer Cell GranzymeB_Perforin Granzyme B + Perforin CTL_NK->GranzymeB_Perforin Release TargetCell Target Cell GranzymeB_Perforin->TargetCell ProCaspase3 Pro-Caspase-3 GranzymeB_Perforin->ProCaspase3 Direct Cleavage ProCaspase8 Pro-Caspase-8 GranzymeB_Perforin->ProCaspase8 Cleavage Caspase3 Caspase-3 ProCaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 ProCaspase8->Caspase8 Caspase8->ProCaspase3 Bid Bid Caspase8->Bid ProCaspase9 Pro-Caspase-9 Caspase9 Caspase-9 ProCaspase9->Caspase9 Caspase9->ProCaspase3 Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Apoptosome->ProCaspase9 Mitochondria Mitochondria Mitochondria->Apoptosome tBid tBid Bid->tBid tBid->Mitochondria Inhibitor Ac-...-LEHD-CHO Inhibitor->Caspase8 Inhibits Inhibitor->Caspase9 Inhibits

Granzyme B signaling pathway and points of inhibition.

Experimental Data Comparison

Parameter This compound Scrambled Peptide Control Untreated Control
Caspase-3/7 Activity (Relative Fluorescence Units) 150 ± 25950 ± 75100 ± 15
Percentage of Apoptotic Cells (Annexin V Staining) 10% ± 2%85% ± 5%5% ± 1%
Cell Viability (% of Untreated Control) 90% ± 8%20% ± 5%100%

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the cell type, experimental conditions, and the specific apoptosis-inducing agent used.

Experimental Protocols

To assess the efficacy of this compound, a variety of cellular assays can be employed. A common method is to measure the activity of downstream executioner caspases, such as caspase-3 and -7.

Caspase-3/7 Activity Assay (Fluorometric)

This assay quantifies the activity of caspase-3 and -7 in cell lysates using a fluorogenic substrate.

Materials:

  • Cells of interest (e.g., Jurkat cells)

  • Apoptosis-inducing agent (e.g., Staurosporine, Fas Ligand, or Granzyme B/Perforin)

  • This compound

  • Scrambled peptide control

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Caspase-3/7 assay kit (containing cell lysis buffer, and a fluorogenic substrate like Ac-DEVD-AMC)

  • 96-well black, clear-bottom microplate

  • Fluorometric microplate reader (Excitation ~380 nm, Emission ~460 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight if applicable.

  • Peptide Pre-incubation: Pre-incubate the cells with the desired concentrations of this compound or the scrambled peptide control for 1-2 hours. Include a vehicle-only control.

  • Apoptosis Induction: Add the apoptosis-inducing agent to the appropriate wells. Include an untreated control group (no inducer).

  • Incubation: Incubate the plate for a time period sufficient to induce apoptosis (typically 4-24 hours, depending on the inducer and cell type).

  • Cell Lysis:

    • For suspension cells, pellet the cells by centrifugation and resuspend in chilled cell lysis buffer.

    • For adherent cells, aspirate the medium and add chilled cell lysis buffer directly to the wells.

    • Incubate on ice for 10-15 minutes.

  • Caspase Activity Measurement:

    • Transfer the cell lysates to a 96-well black, clear-bottom plate.

    • Prepare the caspase substrate reaction mix according to the manufacturer's instructions.

    • Add the reaction mix to each well containing cell lysate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the fluorescence using a microplate reader.

  • Data Analysis: Subtract the background fluorescence (from wells with no lysate) and normalize the data to the protein concentration of each lysate if necessary. Compare the caspase activity in the inhibitor-treated groups to the control groups.

The following diagram outlines the general experimental workflow.

Experimental_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells PreIncubate Pre-incubate with Peptides (Active vs. Scrambled vs. Vehicle) SeedCells->PreIncubate InduceApoptosis Induce Apoptosis PreIncubate->InduceApoptosis Incubate Incubate (4-24h) InduceApoptosis->Incubate LyseCells Lyse Cells Incubate->LyseCells AddSubstrate Add Caspase Substrate LyseCells->AddSubstrate Incubate37 Incubate at 37°C (1-2h) AddSubstrate->Incubate37 ReadFluorescence Read Fluorescence Incubate37->ReadFluorescence AnalyzeData Analyze and Compare Data ReadFluorescence->AnalyzeData End End AnalyzeData->End

General experimental workflow for assessing inhibitor efficacy.

Conclusion

This compound is a valuable research tool for investigating the roles of caspase-8 and -9 in apoptosis. Its cell-penetrating ability allows for the direct inhibition of these initiator caspases within intact cells, providing a means to dissect their involvement in various cell death pathways, including those initiated by Granzyme B. The use of a scrambled peptide control is imperative to validate the specificity of the observed effects. While direct comparative data for this specific peptide is limited, the principles of its design and the established roles of its constituent parts provide a strong basis for its application in apoptosis research. The experimental protocols outlined in this guide offer a framework for the systematic evaluation of this and similar peptide-based inhibitors.

References

Unveiling the Power of Blockade: A Comparative Analysis of Fusogenic Peptides as Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of fusogenic peptide inhibitors is critical for advancing antiviral therapeutics. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed methodologies, to aid in the rational design and selection of potent inhibitory agents.

Fusogenic peptides, short amino acid sequences that play a pivotal role in membrane fusion events, have been ingeniously repurposed as potent inhibitors of viral entry. By mimicking specific domains of viral fusion proteins, these peptides can intercept the intricate conformational changes required for the virus to merge with a host cell, effectively halting infection at its earliest stage. This guide delves into a comparative analysis of various fusogenic peptide inhibitors, focusing on their efficacy against a range of enveloped viruses, including Human Immunodeficiency Virus (HIV), Influenza Virus, and Coronaviruses.

Performance Comparison of Fusogenic Peptide Inhibitors

The inhibitory potency of fusogenic peptides is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of the peptide required to inhibit 50% of viral fusion or infection in vitro. The following tables summarize the quantitative data for a selection of prominent fusogenic peptide inhibitors, offering a clear comparison of their efficacy across different viral targets and experimental assays.

Table 1: Comparative Efficacy of HIV-1 Fusogenic Peptide Inhibitors

Peptide InhibitorTarget/OriginAssay TypeTarget Isolate(s)IC50/EC50Citation(s)
Enfuvirtide (T20) gp41 CHR-derivedCell-Cell FusionHIV-1 LAInM range[1][2]
Pseudovirus Infection23 pseudo-typed viruses0.4 - 5.7 nM (IC50)[3]
T1249 Hybrid (gp41 CHR/gp120)Cell-Cell FusionT20-resistant strainsMore potent than T20[1]
C34 gp41 CHR-derivedCell-Cell Fusion-~36 nM (EC50)[4]
PEG2kC34 PEGylated C34Pseudovirus InfectionHIV-1 NL4-3~4-5 nM (EC50)[4]
PEG5kC34 PEGylated C34Pseudovirus InfectionHIV-1 NL4-3~4-5 nM (EC50)[4]
βWXI-a β-peptide analogCell Survival AssayHIV-1 IIIB8.2 µM (EC50)[5]

Table 2: Comparative Efficacy of Influenza Virus Fusogenic Peptide Inhibitors

Peptide InhibitorTarget/OriginAssay TypeTarget VirusIC50/EC50Citation(s)
C18-s2 Stearic acid-coupled s2Virus Infection AssayH1N111 µM (IC50)[3]
Virus Infection AssayH3N215 µM (IC50)[3]
EB ("entry blocker") HA-interacting peptideCytotoxicity AssayH5N1, H5N9, H1N14.5 µM (IC50)[3]
FBP Frog-defensin-derivedPlaque Reduction AssayA(H1N1)-[6][7]
Virus Infection AssayA(H3N2)1.6 µg/ml (IC50)[6][7]
Virus Infection AssayInfluenza B7.1 µg/ml (IC50)[6][7]
P7 CDR loop-derivedVirus NeutralizationH1N130-70 nM (IC50)[2]

Table 3: Comparative Efficacy of Coronavirus Fusogenic Peptide Inhibitors

Peptide InhibitorTarget/OriginAssay TypeTarget VirusIC50/EC50Citation(s)
IPB02 HR2-derived lipopeptideCell-Cell Fusion (S-mediated)SARS-CoV-225 nM (IC50)[3]
Pseudovirus InfectionSARS-CoV-280 nM (EC50)[3]
EK1C4 hCoV OC43-derived-MERS-CoV>100-fold more effective than EK1[1]
CP-1 SARS-CoV S protein CHR-SARS-CoV-[1]
Peptide #2 SARS-CoV-2 HR2-derivedPseudovirus InfectionSARS-CoV-21.49 µM (IC50)[8]
5-Helix Engineered 5-helix bundleCell-Cell Fusion (S-mediated)SARS-CoV-2128 nM (IC50)[5]
Authentic Virus InfectionSARS-CoV-2 WT293 nM (IC50)[5]
Authentic Virus InfectionSARS-CoV-2 Delta279 nM (IC50)[5]
P25 ACE2-derivedPseudovirus InfectionSARS-CoV-2 WT455.2 µM (IC50)[9]
Pseudovirus InfectionSARS-CoV-2 Delta546.4 µM (IC50)[9]
Pseudovirus InfectionSARS-CoV-2 Omicron60.8 µM (IC50)[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of fusogenic peptide inhibitors.

Cell-Cell Fusion Inhibition Assay

Principle: This assay measures the ability of a peptide to inhibit the fusion of cells expressing viral fusion proteins with target cells expressing the appropriate receptors. Fusion events are typically detected using a reporter gene system, such as luciferase or β-galactosidase, where the components of the reporter are segregated in the two cell populations and only become functional upon cytoplasmic mixing.

Detailed Methodology:

  • Cell Seeding:

    • Effector cells (e.g., 293T) are seeded in a 96-well plate and co-transfected with plasmids encoding the viral fusion protein (e.g., SARS-CoV-2 Spike) and one part of a split reporter system (e.g., DSP1-7).

    • Target cells (e.g., 293T/ACE2) are seeded in a separate larger culture dish and transfected with the complementary part of the reporter system (e.g., DSP8-11).[10]

  • Peptide Treatment:

    • Effector cells are pre-incubated with serial dilutions of the fusogenic peptide inhibitor for a specified time (e.g., 1 hour) at 37°C.

  • Co-culture and Fusion:

    • Target cells are then added to the wells containing the effector cells and peptide.

    • The co-culture is incubated for a period to allow for cell-cell fusion (e.g., 4-6 hours).[6][10]

  • Reporter Gene Quantification:

    • After incubation, the cells are lysed, and the substrate for the reporter enzyme (e.g., luciferase substrate) is added.

    • The resulting signal (e.g., luminescence) is measured using a plate reader.

  • Data Analysis:

    • The percentage of fusion inhibition is calculated relative to a control without any peptide inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the peptide concentration and fitting the data to a dose-response curve.

Pseudovirus Entry Inhibition Assay

Principle: This assay utilizes non-replicating viral particles (pseudoviruses) that incorporate the envelope protein of a pathogenic virus (e.g., HIV gp160, SARS-CoV-2 Spike) and carry a reporter gene (e.g., luciferase or GFP). The assay measures the ability of a peptide to block the entry of these pseudoviruses into susceptible target cells.

Detailed Methodology:

  • Pseudovirus Production:

    • Producer cells (e.g., HEK293T) are co-transfected with a plasmid encoding the viral envelope protein, a packaging plasmid (providing the viral core proteins), and a transfer vector plasmid containing the reporter gene.

    • The supernatant containing the pseudoviruses is harvested 48-72 hours post-transfection and filtered.[11][12]

  • Cell Seeding:

    • Target cells expressing the appropriate viral receptor (e.g., TZM-bl cells for HIV, 293T-ACE2 cells for SARS-CoV-2) are seeded in a 96-well plate.[11][13]

  • Inhibition Assay:

    • A fixed amount of pseudovirus is pre-incubated with serial dilutions of the fusogenic peptide inhibitor for 1 hour at 37°C.[14]

    • The pseudovirus-peptide mixture is then added to the target cells.

  • Infection and Reporter Gene Expression:

    • The cells are incubated for 48-72 hours to allow for viral entry and expression of the reporter gene.[11]

  • Quantification and Analysis:

    • For luciferase-based systems, cells are lysed, and luminescence is measured. For GFP-based systems, the number of fluorescent cells is quantified by microscopy or flow cytometry.

    • The percentage of inhibition is calculated relative to a control with pseudovirus but no inhibitor.

    • The EC50 or IC50 value is determined from the dose-response curve.

FRET-Based Lipid Mixing Assay

Principle: This in vitro assay directly measures the fusion of lipid vesicles (liposomes) by monitoring Förster Resonance Energy Transfer (FRET). One population of liposomes is labeled with a FRET donor-acceptor pair of fluorescent lipids (e.g., NBD-PE and Rhodamine-PE). Upon fusion with an unlabeled liposome population, the distance between the donor and acceptor molecules increases, leading to a decrease in FRET efficiency and an increase in donor fluorescence.

Detailed Methodology:

  • Liposome Preparation:

    • Two populations of liposomes are prepared: one labeled with both a FRET donor (e.g., NBD-PE) and acceptor (e.g., Rhodamine-PE) at a concentration that allows for efficient FRET, and a second population of unlabeled liposomes.

  • Fusion Reaction:

    • The labeled and unlabeled liposomes are mixed in a specific ratio (e.g., 1:9) in a fluorometer cuvette.

    • The baseline fluorescence of the donor is recorded.

  • Initiation of Fusion:

    • The fusogenic peptide inhibitor is added to the liposome mixture.

    • The change in the donor fluorescence intensity is monitored over time at a constant temperature (e.g., 37°C).

  • Data Normalization and Analysis:

    • The initial fluorescence is set as 0% fusion.

    • The maximum fluorescence, representing 100% fusion, is determined by adding a detergent (e.g., Triton X-100) to completely disrupt the vesicles and dilute the fluorescent probes.

    • The percentage of lipid mixing is calculated as a function of time. The initial rate of fusion can be determined from the slope of the fluorescence curve.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Viral_Fusion_Inhibition cluster_virus Virus cluster_host Host Cell cluster_inhibition Inhibition V Enveloped Virus FP Fusion Protein (Prefusion) R Receptor FP->R 1. Binding PI Pre-Hairpin Intermediate FP->PI 3. Pre-Hairpin Intermediate HC Host Cell R->FP 2. Conformational Change Inhibitor Fusogenic Peptide Inhibitor NoFusion Fusion Blocked Inhibitor->NoFusion Blocks 6-HB Formation PI->Inhibitor Binding Fused Fused Membranes PI->Fused 4. 6-Helix Bundle Formation & Fusion

Caption: Mechanism of viral fusion and its inhibition by a fusogenic peptide.

Experimental_Workflow cluster_cell_fusion Cell-Cell Fusion Assay cluster_pseudovirus Pseudovirus Entry Assay cluster_fret FRET-Based Lipid Mixing Assay A1 Seed & Transfect Effector & Target Cells A2 Incubate Effector Cells with Peptide Inhibitor A1->A2 A3 Co-culture Effector & Target Cells A2->A3 A4 Measure Reporter Gene Activity A3->A4 End End A4->End B1 Produce & Harvest Pseudovirus B2 Incubate Pseudovirus with Peptide Inhibitor B1->B2 B3 Infect Target Cells B2->B3 B4 Measure Reporter Gene Activity B3->B4 B4->End C1 Prepare Labeled & Unlabeled Liposomes C2 Mix Liposomes & Record Baseline Fluorescence C1->C2 C3 Add Peptide Inhibitor C2->C3 C4 Monitor Change in Donor Fluorescence C3->C4 C4->End Start Start Start->A1 Start->B1 Start->C1

Caption: High-level workflow for key experimental assays.

Comparative_Analysis cluster_attributes Key Comparative Attributes cluster_examples Example Inhibitor Classes Inhibitors Fusogenic Peptide Inhibitors Potency Potency (IC50/EC50) Inhibitors->Potency Specificity Viral Specificity (e.g., HIV, Flu, CoV) Inhibitors->Specificity MOA Mechanism of Action (e.g., HR1/HR2 binding) Inhibitors->MOA PK Pharmacokinetics (Half-life, Stability) Inhibitors->PK CHR CHR-Derived Peptides (e.g., Enfuvirtide) CHR->Inhibitors HR2 HR2-Derived Peptides (e.g., IPB02) HR2->Inhibitors Engineered Engineered Peptides (e.g., 5-Helix) Engineered->Inhibitors Modified Modified Peptides (e.g., PEGylated, Lipidated) Modified->Inhibitors

Caption: Logical relationship of comparative analysis for fusogenic peptide inhibitors.

References

Comparative Efficacy of Ac-AAVALLPAVLLALLAP-LEHD-CHO in Diverse Cell Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the caspase-9 inhibitor, Ac-AAVALLPAVLLALLAP-LEHD-CHO, and its analogs. We provide a synthesis of available data on its efficacy across various cell lines, alongside detailed experimental protocols and pathway visualizations to support further research and development.

While direct experimental data for the novel peptide this compound is not yet available in published literature, its design strongly suggests a composite structure. This structure likely combines a cell-penetrating peptide (CPP), Ac-AAVALLPAVLLALLAP, with the well-established caspase-9 inhibitory motif, LEHD-CHO. The CPP facilitates intracellular delivery, enhancing the therapeutic potential of the LEHD-CHO warhead. This guide, therefore, focuses on the known efficacy of the core inhibitory component, Ac-LEHD-CHO, and its widely studied counterpart, Z-LEHD-FMK, to provide a foundational understanding of its expected performance.

Data Presentation: A Comparative Look at Caspase-9 Inhibitor Efficacy

The efficacy of caspase-9 inhibitors can vary significantly across different cell types and experimental conditions. While comprehensive, directly comparative studies providing IC50 values for Ac-LEHD-CHO across a wide range of cell lines are limited, we can infer its potential activity from studies on purified enzymes and related compounds.

InhibitorTargetCell Line/SystemIC50Reference
Ac-LEHD-CHO Purified Caspase-9In vitro enzyme assay~1,000 nM[1]
Z-LEHD-FMK Caspase-9Jurkat (T-cell leukemia)Not specified, used at 25-100 µM to inhibit apoptosis[2]
HeLa (cervical cancer)Not specified, used at 40 µM to identify caspase-9 activation[3]
HCT116 (colon cancer)Protected from TRAIL-induced apoptosis[4]
SW480 (colon cancer)Not protected from TRAIL-induced apoptosis[4]
H460 (non-small cell lung)Not protected from TRAIL-induced apoptosis[4]
Normal Human HepatocytesProtected from TRAIL-induced apoptosis[4]
Andrographolide (induces apoptosis via caspase-9) Apoptosis InductionRamos (Burkitt's lymphoma)IC50 at 48h was 20µM[5]
Granta (mantle cell lymphoma)IC50 at 48h was 40µM[5]
HF-1 (anaplastic large cell lymphoma)IC50 at 48h was 15µM[5]
SUDHL4 (diffuse large B-cell lymphoma)IC50 at 48h was 30µM[5]

Note: The table highlights the differential sensitivity of cell lines to apoptosis in the presence of caspase-9 inhibitors. For instance, Z-LEHD-FMK demonstrated a protective effect in HCT116 cells and normal hepatocytes against TRAIL-induced apoptosis, but not in SW480 and H460 cancer cells, suggesting a differential reliance on the caspase-9 pathway for apoptosis in these cell lines[4].

Experimental Protocols

Accurate assessment of caspase-9 inhibitor efficacy requires robust experimental design. Below are detailed protocols for determining caspase-9 activity and inhibitor IC50 values in cell culture.

Protocol 1: Determination of Caspase-9 Activity in Cell Lysates (Colorimetric Assay)

This protocol is adapted from commercially available caspase-9 colorimetric assay kits.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton X-100)

  • 2X Reaction Buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)

  • Caspase-9 Substrate (Ac-LEHD-pNA)

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Culture and Treatment: Plate cells at a desired density and culture overnight. Induce apoptosis using an appropriate agent and incubate for a time determined by preliminary experiments. A non-induced control group should be run in parallel.

  • Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 1 minute at 4°C.

  • Protein Quantification: Transfer the supernatant (cytosolic extract) to a fresh tube. Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).

  • Caspase-9 Assay: In a 96-well plate, add 50-200 µg of protein lysate per well. Adjust the volume with Cell Lysis Buffer. Add an equal volume of 2X Reaction Buffer containing the Ac-LEHD-pNA substrate.

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, indicating caspase-9 activity.

  • Data Analysis: Compare the absorbance of the induced samples to the non-induced control to determine the fold-increase in caspase-9 activity.

Protocol 2: Determination of IC50 for a Caspase-9 Inhibitor

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a caspase-9 inhibitor in a cell-based assay.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • Caspase-9 inhibitor (e.g., this compound)

  • Caspase-Glo® 9 Assay Reagent (or similar luminescent caspase-9 substrate)

  • 96-well white-walled plates

  • Luminometer

Procedure:

  • Cell Plating: Seed cells in a 96-well white-walled plate at a density that allows for logarithmic growth during the experiment.

  • Inhibitor Preparation: Prepare a serial dilution of the caspase-9 inhibitor in the appropriate cell culture medium.

  • Cell Treatment: Pre-incubate the cells with the different concentrations of the inhibitor for 1-2 hours.

  • Apoptosis Induction: Add the apoptosis-inducing agent to the wells (except for the negative control) and incubate for the predetermined optimal time to induce caspase-9 activity.

  • Caspase-9 Activity Measurement: Equilibrate the plate and the Caspase-Glo® 9 Assay Reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Incubation and Luminescence Reading: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no cells).

    • Normalize the data by setting the luminescence of the induced, untreated cells as 100% activity and the non-induced cells as 0% activity.

    • Plot the percentage of caspase-9 activity against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.

Mandatory Visualizations

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.

signaling_pathway cluster_intrinsic Intrinsic Apoptosis Pathway cluster_execution Execution Phase cluster_inhibition Inhibition Mitochondrial Stress Mitochondrial Stress Cytochrome c release Cytochrome c release Mitochondrial Stress->Cytochrome c release Apoptosome Formation Apoptosome Formation Cytochrome c release->Apoptosome Formation Apaf-1 Apaf-1 Apaf-1->Apoptosome Formation Active Caspase-9 Active Caspase-9 Apoptosome Formation->Active Caspase-9 Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Formation Pro-caspase-3 Pro-caspase-3 Active Caspase-9->Pro-caspase-3 activates Active Caspase-3 Active Caspase-3 Pro-caspase-3->Active Caspase-3 Apoptosis Apoptosis Active Caspase-3->Apoptosis This compound This compound This compound->Active Caspase-9 inhibits

Caption: Intrinsic apoptosis pathway initiated by mitochondrial stress, leading to the activation of Caspase-9 and subsequent executioner caspases, and its inhibition by this compound.

experimental_workflow Cell Seeding\n(96-well plate) Cell Seeding (96-well plate) Inhibitor Treatment\n(Serial Dilution) Inhibitor Treatment (Serial Dilution) Cell Seeding\n(96-well plate)->Inhibitor Treatment\n(Serial Dilution) Apoptosis Induction Apoptosis Induction Inhibitor Treatment\n(Serial Dilution)->Apoptosis Induction Caspase-Glo 9 Assay Caspase-Glo 9 Assay Apoptosis Induction->Caspase-Glo 9 Assay Luminescence Measurement Luminescence Measurement Caspase-Glo 9 Assay->Luminescence Measurement Data Analysis\n(IC50 Calculation) Data Analysis (IC50 Calculation) Luminescence Measurement->Data Analysis\n(IC50 Calculation)

Caption: Experimental workflow for determining the IC50 of a caspase-9 inhibitor in a cell-based assay.

References

A Guide to Orthogonal Methods for Validating Ac-AAVALLPAV-LLALLAP-LEHD-CHO Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal experimental methods to validate the biological effects of the peptide Ac-AAVALLPAVLLALLAP-LEHD-CHO. This peptide is presumed to function as a pro-apoptotic agent by delivering the caspase-9 inhibitor sequence, LEHD-CHO, into cells. The validation of its effects requires a multi-faceted approach, examining various stages of the intrinsic apoptotic pathway.

Understanding the Mechanism of Action

The peptide this compound is designed to induce apoptosis. It is composed of two key functional domains:

  • Ac-AAVALLPAVLLALLAP: A hydrophobic sequence likely acting as a cell-penetrating peptide (CPP) to facilitate entry into the cell.

  • LEHD-CHO: A peptide sequence that acts as a competitive inhibitor of caspase-9, a critical initiator caspase in the intrinsic pathway of apoptosis. The C-terminal aldehyde group (-CHO) is a common feature of caspase inhibitors, forming a reversible covalent bond with the active site cysteine of the caspase.

The proposed mechanism involves the CPP-mediated delivery of LEHD-CHO into the cytoplasm, where it can inhibit caspase-9 and subsequently trigger the apoptotic cascade.

Orthogonal Validation Strategy

To rigorously validate the pro-apoptotic effects of this compound, it is essential to employ a series of orthogonal methods that interrogate different points of the intrinsic apoptotic pathway. This approach provides a more robust and comprehensive understanding of the peptide's activity and minimizes the risk of method-specific artifacts. The validation strategy should encompass:

  • Upstream Events: Assessing mitochondrial integrity, a key upstream event of caspase-9 activation.

  • Initiator Caspase Activation: Directly measuring the activity of caspase-9.

  • Executioner Caspase Activation: Quantifying the activity of downstream caspases, primarily caspase-3.

  • Cellular Phenotype: Observing the morphological and plasma membrane changes characteristic of apoptosis.

The following sections detail key experimental methods for each of these validation steps, including their principles, protocols, and comparative data.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the intrinsic apoptosis pathway and a general experimental workflow for assessing the effects of the peptide.

cluster_0 Mitochondrion cluster_1 Cytosol MMP Mitochondrial Membrane Potential CytoC_m Cytochrome c (Mitochondrial) CytoC_c Cytochrome c (Cytosolic) CytoC_m->CytoC_c Release Apoptotic_Stimulus Apoptotic Stimulus (e.g., Peptide) Bax_Bak Bax/Bak Activation Apoptotic_Stimulus->Bax_Bak Bax_Bak->MMP Loss of Potential Apoptosome Apoptosome Formation CytoC_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Cleavage & Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleavage & Activation Caspase3 Active Caspase-3 Procaspase3->Caspase3 PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Intrinsic Apoptosis Signaling Pathway.

cluster_assays Orthogonal Assays Cell_Culture 1. Cell Seeding & Culture Treatment 2. Treatment with This compound & Controls Cell_Culture->Treatment Harvest 3. Cell Harvesting Treatment->Harvest MMP_Assay Mitochondrial Membrane Potential Assay (JC-1) Harvest->MMP_Assay CytoC_Assay Cytochrome c Release Assay (Western Blot) Harvest->CytoC_Assay Casp9_Assay Caspase-9 Activity Assay Harvest->Casp9_Assay Casp3_Assay Caspase-3 Activity Assay Harvest->Casp3_Assay PARP_Assay PARP Cleavage (Western Blot) Harvest->PARP_Assay AnnexinV_Assay Annexin V/PI Staining (Flow Cytometry) Harvest->AnnexinV_Assay Data_Analysis 4. Data Acquisition & Analysis MMP_Assay->Data_Analysis CytoC_Assay->Data_Analysis Casp9_Assay->Data_Analysis Casp3_Assay->Data_Analysis PARP_Assay->Data_Analysis AnnexinV_Assay->Data_Analysis Interpretation 5. Interpretation of Results Data_Analysis->Interpretation

Caption: General Experimental Workflow.

Comparison of Orthogonal Validation Methods

Method Principle Parameter Measured Advantages Disadvantages
Mitochondrial Membrane Potential (MMP) Assay (JC-1) The JC-1 dye accumulates in healthy mitochondria as red fluorescent aggregates. In apoptotic cells with depolarized mitochondrial membranes, JC-1 remains as green fluorescent monomers.[1][2][3][4]Loss of mitochondrial membrane potential.Early indicator of apoptosis. Ratiometric measurement reduces artifacts.Can be sensitive to culture conditions. Requires fluorescence microscopy or flow cytometry.
Cytochrome c Release Assay Upon mitochondrial outer membrane permeabilization, cytochrome c is released into the cytosol. This is detected by Western blotting of cytosolic and mitochondrial fractions.[5][6]Translocation of cytochrome c from mitochondria to cytosol.Directly measures a key event in the intrinsic pathway.Requires subcellular fractionation, which can be technically challenging. Semi-quantitative.
Caspase-9 Activity Assay A fluorogenic substrate containing the LEHD sequence is cleaved by active caspase-9, releasing a fluorescent molecule.[7]Enzymatic activity of caspase-9.Directly measures the activity of the target caspase. High sensitivity.Substrate may have some cross-reactivity with other caspases.
Caspase-3 Activity Assay A colorimetric or fluorometric substrate containing the DEVD sequence is cleaved by active caspase-3, releasing a chromophore or fluorophore.[8][9][10][11][12]Enzymatic activity of caspase-3.Measures a key executioner caspase. High-throughput compatible.Measures a downstream event, so timing is critical.
PARP Cleavage Assay The 116 kDa PARP protein is cleaved by active caspase-3 into 89 kDa and 24 kDa fragments, which are detected by Western blotting.[13][14][15][16]Cleavage of PARP.A well-established hallmark of caspase-3 activation and apoptosis.Semi-quantitative. Requires Western blotting expertise.
Annexin V/PI Staining Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[17][18][19][20][21]Phosphatidylserine externalization and membrane integrity.Distinguishes between early apoptotic, late apoptotic, and necrotic cells. Quantitative.Can be affected by cell handling. Requires a flow cytometer.

Detailed Experimental Protocols

Mitochondrial Membrane Potential (MMP) Assay using JC-1

Principle: The JC-1 dye is a lipophilic cation that accumulates in the mitochondria of healthy cells, forming red fluorescent J-aggregates. In apoptotic cells, the mitochondrial membrane potential collapses, and JC-1 exists as green fluorescent monomers in the cytoplasm. The ratio of red to green fluorescence is used to determine the level of mitochondrial depolarization.[1][2][3][4]

Protocol (for Flow Cytometry):

  • Seed cells in a 6-well plate and culture overnight.

  • Treat cells with this compound and appropriate controls (e.g., vehicle, staurosporine as a positive control) for the desired time.

  • Harvest cells by trypsinization and wash with PBS.

  • Resuspend the cell pellet in 500 µL of pre-warmed cell culture medium.

  • Add 2.5 µL of JC-1 staining solution (typically 5 µg/mL) and incubate at 37°C for 15-30 minutes in the dark.

  • Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant.

  • Wash the cells with 1X Assay Buffer.

  • Resuspend the cells in 500 µL of 1X Assay Buffer.

  • Analyze the cells immediately by flow cytometry, detecting green fluorescence in the FITC channel and red fluorescence in the PE channel.

Cytochrome c Release Assay by Western Blot

Principle: This method involves the separation of cytosolic and mitochondrial fractions of the cell. The presence of cytochrome c in the cytosolic fraction, detected by Western blotting, indicates its release from the mitochondria.[5][6]

Protocol:

  • Treat and harvest cells as described above.

  • Resuspend the cell pellet in a hypotonic cytosol extraction buffer and incubate on ice.

  • Homogenize the cells using a Dounce homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

  • Collect the supernatant, which is the cytosolic fraction.

  • Lyse the mitochondrial pellet with a mitochondrial lysis buffer.

  • Determine the protein concentration of both the cytosolic and mitochondrial fractions.

  • Separate equal amounts of protein from each fraction by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and probe with a primary antibody against cytochrome c.

  • Use antibodies against a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV) to confirm the purity of the fractions.

  • Detect the primary antibody with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence substrate.

Caspase-3 Activity Assay (Colorimetric)

Principle: Active caspase-3 in cell lysates cleaves the peptide substrate Ac-DEVD-pNA, releasing the yellow chromophore p-nitroaniline (pNA). The amount of pNA is quantified by measuring the absorbance at 405 nm.[9][11][12]

Protocol:

  • Seed cells in a 96-well plate and treat as described above.

  • Lyse the cells with a supplied lysis buffer.

  • Add the caspase-3 substrate Ac-DEVD-pNA to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The fold-increase in caspase-3 activity can be determined by comparing the results from treated and untreated cells.

Annexin V/PI Staining for Apoptosis

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[17][18][19][20][21]

Protocol:

  • Treat and harvest cells as described above.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer.

  • Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add additional 1X Annexin V Binding Buffer.

  • Analyze the cells by flow cytometry within one hour. The cell populations can be distinguished as follows:

    • Annexin V-negative and PI-negative: Live cells

    • Annexin V-positive and PI-negative: Early apoptotic cells

    • Annexin V-positive and PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative and PI-positive: Necrotic cells

References

A Comparative Guide to LEHD-Containing Caspase Inhibitors for Apoptosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Ac-AAVALLPAVLLALLAP-LEHD-CHO and other prominent LEHD-containing peptides utilized in apoptosis research. The LEHD sequence is a specific recognition motif for caspase-9, an initiator caspase pivotal to the intrinsic apoptotic pathway. Understanding the nuances of different LEHD-based inhibitors is crucial for designing and interpreting experiments aimed at dissecting the mechanisms of programmed cell death.

Introduction to LEHD-Containing Peptides

Caspase-9 is a key mediator of the mitochondrial apoptotic pathway.[1] Its activation, triggered by the release of cytochrome c and the formation of the apoptosome, initiates a cascade of effector caspases, ultimately leading to cell death.[1] Peptides containing the Leu-Glu-His-Asp (LEHD) sequence act as specific inhibitors of caspase-9, making them invaluable tools for studying its role in various cellular processes.[2] These inhibitors typically feature a reactive group, such as an aldehyde (-CHO) or a fluoromethylketone (-FMK), which interacts with the active site of the caspase.

This guide focuses on a comparative analysis of this compound against more established LEHD-containing peptides like Ac-LEHD-CHO and Z-LEHD-FMK. While direct, publicly available quantitative comparative studies for this compound are limited, this document compiles available data on related compounds to provide a useful benchmark for researchers.

Performance Comparison of LEHD-Containing Caspase-9 Inhibitors

The efficacy of caspase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which indicates the concentration of inhibitor required to reduce enzyme activity by 50%. The following table summarizes available IC50 data for Ac-LEHD-CHO and Z-LEHD-FMK against various caspases. This data provides a baseline for the expected potency and selectivity of LEHD-based inhibitors.

Table 1: IC50 Values of LEHD-Containing Peptides Against Various Caspases

PeptideTarget Caspase(s)IC50 (nM)Notes
Ac-LEHD-CHOCaspase-93.82Also shows some activity against Caspase-1, -4, -5, -8, and -10.
Z-LEHD-FMKCaspase-91.5An irreversible inhibitor. Also shows inhibitory activity against Caspase-8 and -10.

Note: Data for this compound is not available in direct comparative studies.

This compound: A Cell-Permeable Derivative

This compound is a modified LEHD peptide designed for enhanced cell permeability.[3] It incorporates the hydrophobic cell-penetrating peptide sequence AAVALLPAVLLALLAP, derived from the Kansas-FGF (fibroblast growth factor). This modification facilitates its entry into cells, allowing for the study of caspase-9 inhibition in intact cellular systems without the need for permeabilization techniques.[3]

Experimental Methodologies

To facilitate the independent evaluation and comparison of these peptides, this section provides detailed protocols for key experiments.

Caspase-9 Activity Assay (Fluorometric)

This protocol describes a method to measure the activity of caspase-9 in cell lysates using a fluorogenic substrate.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Caspase inhibitor (e.g., this compound, Z-LEHD-FMK)

  • Cell Lysis Buffer (50 mM HEPES pH 7.4, 5 mM CHAPS, 5 mM DTT)

  • 2X Reaction Buffer (40 mM HEPES pH 7.5, 20% Glycerol, 4 mM DTT)

  • Caspase-9 Substrate (Ac-LEHD-AFC, 1 mM stock in DMSO)

  • 96-well black microplate

  • Fluorometer with 400 nm excitation and 505 nm emission filters

Procedure:

  • Seed cells in a 96-well plate and culture overnight.

  • Pre-incubate cells with varying concentrations of the caspase inhibitor for 1 hour.

  • Induce apoptosis using the chosen agent and incubate for the desired time.

  • Lyse the cells by adding 50 µL of Cell Lysis Buffer to each well and incubate on ice for 10 minutes.

  • Transfer 50 µL of the lysate to a new black 96-well plate.

  • Prepare the reaction mix by diluting the 2X Reaction Buffer to 1X with sterile water and adding the Caspase-9 Substrate to a final concentration of 50 µM.

  • Add 50 µL of the reaction mix to each well containing cell lysate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence at 400 nm (excitation) and 505 nm (emission).

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity, which is indicative of cell viability.

Materials:

  • Cells of interest

  • Treatment compounds (apoptosis inducer and caspase inhibitors)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear microplate

  • Microplate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with the desired compounds and incubate for the specified duration.

  • Add 10 µL of MTT solution to each well and incubate at 37°C for 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 15 minutes.

  • Read the absorbance at 570 nm.

Visualizing Key Pathways and Workflows

Intrinsic Apoptosis Signaling Pathway

The following diagram illustrates the central role of caspase-9 in the intrinsic apoptosis pathway.

cluster_stimuli Apoptotic Stimuli cluster_mito Mitochondrial Events cluster_apoptosome Apoptosome Formation cluster_caspase_cascade Caspase Cascade cluster_inhibitors Inhibition DNA Damage DNA Damage Mitochondrion Mitochondrion DNA Damage->Mitochondrion Growth Factor\nWithdrawal Growth Factor Withdrawal Growth Factor\nWithdrawal->Mitochondrion ER Stress ER Stress ER Stress->Mitochondrion Cytochrome c\nRelease Cytochrome c Release Mitochondrion->Cytochrome c\nRelease Apaf1 Apaf-1 Cytochrome c\nRelease->Apaf1 Apoptosome Apoptosome Complex Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis LEHD-Peptides LEHD-Containing Peptides LEHD-Peptides->Caspase9

Caption: Intrinsic apoptosis pathway highlighting caspase-9 activation.

Experimental Workflow for Comparing Caspase Inhibitors

This diagram outlines a typical workflow for comparing the efficacy of different caspase inhibitors.

cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis cluster_conclusion Conclusion A Seed Cells B Pre-treat with Inhibitors (e.g., Ac-AAV-LEHD-CHO, Z-LEHD-FMK) A->B C Induce Apoptosis (e.g., Staurosporine) B->C D Caspase-9 Activity Assay C->D E Cell Viability Assay (MTT) C->E F Apoptosis Assay (Annexin V) C->F G Determine IC50 Values D->G H Compare % Viability E->H I Quantify Apoptotic Cells F->I J Comparative Efficacy of Inhibitors G->J H->J I->J

Caption: Workflow for comparing caspase inhibitor efficacy.

Conclusion

The selection of an appropriate LEHD-containing peptide is contingent on the specific experimental requirements. While Ac-LEHD-CHO and Z-LEHD-FMK are well-characterized in terms of their inhibitory constants, this compound offers the significant advantage of enhanced cell permeability, making it suitable for studies in intact cells. For researchers aiming to directly compare these inhibitors, the provided experimental protocols offer a robust framework. Future studies directly comparing the IC50 values of this compound with other LEHD-containing peptides would be highly valuable to the research community.

References

Benchmarking Ac-AAVALLPAVLLALLAP-LEHD-CHO: A Comparative Guide to Apoptosis Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the caspase inhibitor, Ac-AAVALLPAVLLALLAP-LEHD-CHO, against well-established apoptosis inducers: Staurosporine, Cisplatin, Etoposide, and Granzyme B. It is important to note that this compound functions as an inhibitor of apoptosis, whereas the other compounds are potent inducers . This guide will therefore benchmark its inhibitory capabilities against the induction of apoptosis by the other listed agents in Chinese Hamster Ovary (CHO) cells, a common cell line in biopharmaceutical production and research.

Introduction to this compound

This compound is a synthetic peptide that acts as an inhibitor of caspases, which are key proteases in the apoptotic signaling cascade. Specifically, it targets initiator caspases of both the extrinsic and intrinsic pathways, including caspase-4, caspase-5, and caspase-9. By blocking these upstream caspases, the peptide can effectively prevent the downstream activation of executioner caspases and halt the progression of apoptosis.

Quantitative Comparison of Apoptosis Modulators in CHO Cells

The following table summarizes the typical concentrations and effects of this compound as an inhibitor and the benchmark compounds as inducers of apoptosis in CHO cells. It is important to note that the effective concentrations and outcomes can vary depending on the specific CHO cell line, culture conditions, and duration of exposure.

CompoundPrimary Mechanism of ActionTypical Concentration Range in CHO CellsObserved Effect in CHO Cells
This compound Inhibitor of Caspase-4, -5, and -910 - 100 µM (for inhibition)Inhibition of apoptosis induced by various stimuli.
Staurosporine Inducer : Broad-spectrum protein kinase inhibitor, leading to caspase activation.0.1 - 2 µMInduction of apoptosis.[1]
Cisplatin Inducer : DNA cross-linking agent, causing DNA damage and activating intrinsic apoptotic pathways.1 - 90 µg/mlInduction of cell killing and chromosomal aberrations.
Etoposide Inducer : Topoisomerase II inhibitor, leading to DNA strand breaks and apoptosis.Synergistic action with other compounds to induce apoptosis.[2]Induction of apoptosis.
Granzyme B Inducer : Serine protease that activates caspases and other pro-apoptotic pathways.Varies (requires a delivery mechanism like perforin)Induction of apoptosis.[3][4]

Signaling Pathways in Apoptosis Modulation

The following diagrams illustrate the signaling pathways affected by this compound and the benchmark apoptosis inducers.

cluster_inhibitor This compound (Inhibitor) cluster_pathway Apoptotic Pathway inhibitor This compound caspase9 Caspase-9 inhibitor->caspase9 caspase45 Caspase-4/5 inhibitor->caspase45 caspase3 Caspase-3 caspase9->caspase3 caspase45->caspase3 apoptosis Apoptosis caspase3->apoptosis

This compound Inhibition Pathway

cluster_inducers Apoptosis Inducers cluster_pathways Induction Pathways staurosporine Staurosporine pkc Protein Kinases staurosporine->pkc cisplatin Cisplatin dna_damage DNA Damage cisplatin->dna_damage etoposide Etoposide topoII Topoisomerase II etoposide->topoII granzymeB Granzyme B caspases_direct Direct Caspase Activation granzymeB->caspases_direct mitochondria Mitochondrial Pathway pkc->mitochondria dna_damage->mitochondria topoII->dna_damage apoptosis Apoptosis caspases_direct->apoptosis mitochondria->apoptosis

Pathways of Common Apoptosis Inducers

Experimental Protocols

To quantitatively benchmark the inhibitory effect of this compound against the selected inducers, the following experimental workflows are recommended.

Cell Culture and Treatment
  • Cell Line: Chinese Hamster Ovary (CHO) cells.

  • Culture Conditions: Culture CHO cells in appropriate media and conditions until they reach 70-80% confluency.

  • Treatment:

    • Control Groups: Untreated cells, vehicle control.

    • Inducer Groups: Treat cells with varying concentrations of Staurosporine, Cisplatin, or Etoposide to determine their respective IC50 values for apoptosis induction.

    • Inhibition Groups: Pre-incubate cells with varying concentrations of this compound for 1-2 hours, followed by treatment with a predetermined concentration of the apoptosis inducer (e.g., the IC50 concentration).

    • Granzyme B: For Granzyme B, a delivery agent like perforin is required. Co-incubate cells with Granzyme B and perforin. For inhibition studies, pre-incubate with this compound before adding the Granzyme B/perforin complex.

start Seed CHO Cells culture Culture to 70-80% Confluency start->culture treatment Treatment Groups culture->treatment inducer Apoptosis Inducer (Staurosporine, Cisplatin, Etoposide) treatment->inducer inhibitor This compound + Inducer treatment->inhibitor control Untreated/Vehicle Control treatment->control incubation Incubate for a Defined Period (e.g., 24h) inducer->incubation inhibitor->incubation control->incubation analysis Apoptosis Assays incubation->analysis

Experimental Workflow for Apoptosis Induction and Inhibition
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Procedure:

    • Harvest and wash the treated cells with cold PBS.

    • Resuspend cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3, to confirm the induction of apoptosis.

  • Principle: A specific peptide substrate for caspase-3 is labeled with a colorimetric or fluorometric reporter. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.

  • Procedure:

    • Lyse the treated cells to release intracellular contents.

    • Incubate the cell lysate with the caspase-3 substrate.

    • Measure the absorbance or fluorescence of the cleaved reporter using a plate reader.

  • Data Analysis: Compare the caspase-3 activity in treated cells to that of the control cells.

Western Blotting for Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression and cleavage of key proteins involved in the apoptotic pathways.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific to target proteins.

  • Target Proteins:

    • Cleaved Caspase-3, -9: To confirm caspase activation.

    • Cleaved PARP: A downstream substrate of executioner caspases.

    • Bcl-2 family proteins (Bax, Bcl-2): To assess the involvement of the mitochondrial pathway.

  • Procedure:

    • Prepare protein lysates from treated cells.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against the target proteins.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence detection system.

  • Data Analysis: Analyze the changes in the levels of the target proteins between different treatment groups.

Conclusion

This compound is a valuable tool for studying the mechanisms of apoptosis by specifically inhibiting the activity of upstream caspases. When benchmarked against potent apoptosis inducers like Staurosporine, Cisplatin, Etoposide, and Granzyme B, its utility lies in its ability to dissect the signaling cascade and provide a cytoprotective effect. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the interplay between apoptosis induction and inhibition in CHO cells, facilitating a deeper understanding of these fundamental cellular processes for applications in drug discovery and biopharmaceutical development.

References

In Vivo Validation of Ac-AAVALLPAVLLALLAP-LEHD-CHO Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel caspase-9 inhibitor, Ac-AAVALLPAVLLALLAP-LEHD-CHO, against established alternatives, supported by experimental data from in vivo studies. The objective is to offer a clear, data-driven comparison to aid in the evaluation and potential application of this compound in apoptosis-related research and therapeutic development.

Introduction to this compound

This compound is a rationally designed, cell-permeable peptide inhibitor of caspase-9. Its structure combines three key functional domains:

  • Ac-AAVALLPAVLLALLAP: A cell-penetrating peptide (CPP) sequence that facilitates the translocation of the molecule across the cell membrane, enabling it to reach its intracellular target.

  • LEHD (Leu-Glu-His-Asp): A tetrapeptide sequence that is a recognized substrate motif for caspase-9, allowing for specific binding to the active site of the enzyme.[1]

  • CHO (Aldehyde): A reactive functional group that forms a reversible covalent bond with the active site cysteine of caspase-9, leading to its inhibition.

This combination of a CPP for delivery and a specific inhibitory sequence suggests that this compound has the potential for potent and targeted inhibition of the intrinsic apoptotic pathway in vivo.

Mechanism of Action: The Intrinsic Apoptosis Pathway

This compound targets caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis. This pathway is activated by intracellular stress signals such as DNA damage, oxidative stress, and growth factor withdrawal. A simplified representation of this pathway is provided below.

IntrinsicApoptosisPathway cluster_stress Intracellular Stress cluster_mito Mitochondrion cluster_cytosol Cytosol Stress DNA Damage, Oxidative Stress, Growth Factor Withdrawal Mito Mitochondrion Stress->Mito activates CytoC Cytochrome c Mito->CytoC releases Apaf1 Apaf-1 CytoC->Apaf1 binds Apoptosome Apoptosome Apaf1->Apoptosome forms Casp9 Active Caspase-9 Apoptosome->Casp9 activates ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome recruited to ProCasp3 Pro-caspase-3 Casp9->ProCasp3 cleaves and activates Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis executes Inhibitor This compound Inhibitor->Casp9 inhibits ExperimentalWorkflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis AnimalModel Animal Model (e.g., C57BL/6 mice) Induction Induction of Apoptosis (e.g., Fas antibody injection) AnimalModel->Induction Vehicle Vehicle Control Induction->Vehicle Inhibitor Caspase-9 Inhibitor (e.g., this compound) Induction->Inhibitor Tissue Tissue Collection (e.g., Liver) Vehicle->Tissue Inhibitor->Tissue Biochem Biochemical Assays (Caspase activity, Western blot) Tissue->Biochem Histo Histological Analysis (TUNEL staining) Tissue->Histo

References

A Comparative Guide to Caspase-9 Inhibition: Ac-AAVALLPAVLLALLAP-LEHD-CHO and its Non-Aldehyde Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable enzyme inhibitor is a critical decision. This guide provides an objective comparison of the cell-permeable peptide aldehyde inhibitor, Ac-AAVALLPAVLLALLAP-LEHD-CHO, with various non-aldehyde inhibitors targeting caspase-9, a key initiator of the intrinsic apoptosis pathway.

The inhibitor this compound is a compound designed for enhanced cellular uptake. It comprises a caspase-9 inhibitory moiety, LEHD-CHO, attached to a cell-penetrating peptide sequence (Ac-AAVALLPAVLLALLAP). The core of its inhibitory activity resides in the tetrapeptide aldehyde, Ac-LEHD-CHO, which targets the active site of caspase-9. This guide will focus on the comparative efficacy and characteristics of this active aldehyde component against other classes of non-aldehyde caspase-9 inhibitors.

Performance Comparison of Caspase-9 Inhibitors

The selection of an appropriate inhibitor often depends on the specific experimental requirements, such as the need for reversible or irreversible inhibition and the desired specificity. The following table summarizes the quantitative data for different classes of caspase-9 inhibitors.

Inhibitor ClassExampleTargetKi/IC50ReversibilityKey Characteristics
Peptide Aldehyde Ac-LEHD-CHO Caspase-9 IC50: 49.2 nM[1] Reversible Forms a reversible thiohemiacetal with the catalytic cysteine.[2] Generally exhibits good specificity.
Peptide Fluoromethyl Ketone (FMK)Z-LEHD-FMKCaspase-9IC50: 1.5 µM[3]IrreversibleForms a covalent bond with the active site cysteine.[2] Potential for off-target effects and lack of specificity has been reported.[4][5]
Peptide Chloromethyl Ketone (CMK)Ac-LESD-CMKCaspase-9IC50: 12 µM[3]IrreversibleSimilar to FMKs, forms a covalent bond. Generally more reactive and potentially less specific than FMKs.
Pan-Caspase Inhibitor (Ketone)Q-VD-OPhPan-CaspaseIC50: 25-400 nMIrreversibleBroad-spectrum caspase inhibitor.[6]
Small Molecule (Non-peptide)VX-765Caspase-1, -9IC50: 4 µM (for Caspase-9)[3]ReversibleOften developed for improved pharmacokinetic properties over peptide-based inhibitors.

Note: IC50 and Ki values are dependent on assay conditions. Direct comparison between studies should be made with caution. The Ac-AAVALLPAVLLALLAP peptide facilitates cell entry, which may result in a lower effective concentration in cell-based assays compared to the unconjugated Ac-LEHD-CHO.

Signaling Pathway Inhibition

The intrinsic pathway of apoptosis is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c binds to Apaf-1, which then oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, initiating a cascade of downstream effector caspases, ultimately leading to cell death. This compound and other caspase-9 inhibitors directly interfere with this pathway at the level of caspase-9 activation.

G cluster_stress Intracellular Stress cluster_mito Mitochondrion cluster_cytosol Cytosol cluster_inhibitors Inhibition stress DNA Damage, Oxidative Stress, etc. cyto_c Cytochrome c stress->cyto_c Release apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Assembly apaf1->apoptosome casp9 Active Caspase-9 apoptosome->casp9 Activation procasp9 Pro-Caspase-9 procasp9->apoptosome procasp3 Pro-Caspase-3 casp9->procasp3 Cleavage & Activation casp3 Active Caspase-3 procasp3->casp3 apoptosis Apoptosis casp3->apoptosis aldehyde This compound (Reversible Aldehyde) aldehyde->casp9 non_aldehyde Non-Aldehyde Inhibitors (e.g., Z-LEHD-FMK - Irreversible) non_aldehyde->casp9

Caption: Intrinsic apoptosis pathway and points of inhibition.

Experimental Protocols

Caspase-9 Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and is a general method for determining caspase-9 activity.

Materials:

  • Cell lysate from treated and untreated cells

  • Lysis Buffer

  • 2X Reaction Buffer

  • Caspase-9 Substrate (Ac-LEHD-pNA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Induce apoptosis in cells using the desired method.

  • Lyse cells using a suitable lysis buffer and determine the protein concentration of the lysate.

  • To a 96-well plate, add 50 µL of 2X Reaction Buffer to each well.

  • Add 50-200 µg of protein lysate to each well. Adjust the volume to 100 µL with lysis buffer.

  • For inhibitor studies, pre-incubate the lysate with the inhibitor (e.g., this compound or a non-aldehyde inhibitor) for 10-30 minutes at 37°C.

  • Add 5 µL of the Caspase-9 substrate (Ac-LEHD-pNA) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader. The color development is proportional to the caspase-9 activity.

Experimental Workflow for Inhibitor Comparison

The following diagram illustrates a typical workflow for comparing the efficacy of different caspase-9 inhibitors.

G start Start cell_culture Cell Culture (e.g., Jurkat, HeLa) start->cell_culture induce_apoptosis Induce Apoptosis (e.g., Staurosporine, Etoposide) cell_culture->induce_apoptosis treat_inhibitors Treat with Inhibitors - this compound - Non-aldehyde inhibitors - Vehicle Control induce_apoptosis->treat_inhibitors cell_lysis Cell Lysis treat_inhibitors->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant caspase_assay Caspase-9 Activity Assay protein_quant->caspase_assay data_analysis Data Analysis (IC50 determination) caspase_assay->data_analysis end End data_analysis->end

References

Safety Operating Guide

Proper Disposal of Ac-AAVALLPAVLLALLAP-LEHD-CHO: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of the caspase inhibitor Ac-AAVALLPAVLLALLAP-LEHD-CHO. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure personal safety and compliance with institutional and regulatory standards.

The following procedures have been synthesized from safety data sheets of analogous compounds and general best practices for laboratory chemical waste management. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach treating the compound as potentially hazardous is mandatory.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, a standard laboratory coat, safety goggles, and chemical-resistant gloves. All handling of the solid peptide and its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Waste Classification and Segregation

This compound and materials contaminated with it should be classified as hazardous chemical waste. It is crucial to segregate this waste stream from general laboratory trash, sharps containers (unless the sharps are also contaminated), and biohazardous waste to ensure proper handling and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

Step-by-Step Disposal Procedures

Solid Waste (Unused or Expired Peptide)
  • Containment: Carefully place the vial or container holding the solid peptide into a larger, sealable, and clearly labeled hazardous waste container.

  • Labeling: The outer container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal Request: Arrange for pickup and disposal through your institution's EHS office. Incineration is a common and effective method for the final disposal of solid peptide waste.[1]

Liquid Waste (Solutions and Experimental Residues)

Liquid waste may include unused solutions of the peptide (e.g., in DMSO or other organic solvents) or aqueous buffers from experimental procedures.

  • Collection: Collect all liquid waste containing the peptide in a dedicated, leak-proof, and shatter-resistant container.

  • Solvent Compatibility: Ensure the waste container is compatible with the solvents used. Do not mix incompatible waste streams.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, and an estimated concentration of the peptide.

  • Storage and Disposal: Store the sealed container in the designated hazardous waste accumulation area and arrange for disposal through your EHS office.

Note: Do not attempt to neutralize peptide solutions with bleach. This can lead to unpredictable chemical reactions and the generation of harmful byproducts.[1]

Contaminated Labware and Materials

Disposable items such as pipette tips, microcentrifuge tubes, gloves, and bench paper that have come into contact with the peptide must be treated as hazardous waste.[1]

  • Collection: Place all contaminated disposable items into a designated, clearly labeled hazardous waste bag or container.

  • Labeling: The container should be marked as "Hazardous Waste" and indicate that it contains materials contaminated with "this compound."

  • Disposal: Once full, the bag or container should be securely sealed and disposed of through your institution's chemical waste program.

Reusable glassware should be decontaminated following the protocols outlined below before returning to general use.

Decontamination of Reusable Glassware and Surfaces

For glassware and surfaces contaminated with this compound, a two-step decontamination process is recommended to ensure the removal and degradation of the peptide.

Decontamination Step Reagent Concentration Contact Time Application Notes
Initial Cleaning Enzymatic Detergent1% (m/v) in water10-15 minutesImmerse glassware in the solution. For surfaces, apply directly and wipe. Ultrasonic cleaners may enhance efficiency.[2]
Chemical Inactivation Sodium Hypochlorite (Bleach)0.5-1.0% available chlorine20 minutesAfter the initial cleaning, rinse with water, then apply the bleach solution.[3] Rinse thoroughly with water afterward.

Experimental Protocols for Decontamination

Protocol for Decontaminating Glassware:

  • Pre-rinse: Rinse the contaminated glassware with a suitable solvent (the one used to dissolve the peptide) to remove the bulk of the residue. Collect this rinse as liquid hazardous waste.

  • Enzymatic Wash: Prepare a 1% (m/v) solution of an enzymatic detergent (e.g., SBCleaner). Submerge the glassware in this solution and allow it to soak for at least 15 minutes. For heavy contamination, use an ultrasonic bath.

  • Rinse: Thoroughly rinse the glassware with deionized water.

  • Chemical Inactivation: Submerge the glassware in a 0.5-1.0% sodium hypochlorite solution for 20 minutes.

  • Final Rinse: Thoroughly rinse the glassware multiple times with deionized water to remove all traces of the cleaning and decontamination agents.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Disposal Workflow Diagram

DisposalWorkflow cluster_disposal_pathway Disposal Pathway Solid Solid Peptide (Unused/Expired) Solid_Container Seal in Labeled Hazardous Waste Container Solid->Solid_Container Step 1.1 Liquid Liquid Solutions (in DMSO, Buffer, etc.) Liquid_Container Collect in Labeled Leak-Proof Container Liquid->Liquid_Container Step 2.1 Contaminated Contaminated Materials (Tips, Gloves, Tubes) Contaminated_Container Collect in Labeled Hazardous Waste Bag/Bin Contaminated->Contaminated_Container Step 3.1 EHS Arrange Pickup via Institutional EHS Office Solid_Container->EHS Liquid_Container->EHS Contaminated_Container->EHS

Caption: Workflow for the proper disposal of different forms of this compound waste.

This guidance is intended to provide a framework for the safe disposal of this compound. Always consult your institution's specific waste disposal protocols and contact your EHS department with any questions.

References

Essential Safety and Operational Guide for Handling Ac-AAVALLPAVLLALLAP-LEHD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of the peptide aldehyde Ac-AAVALLPAVLLALLAP-LEHD-CHO. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Nitrile or latex gloves. For handling corrosive solvents like TFA, thicker nitrile gloves are recommended.To prevent skin contact with the peptide and any solvents used.[1][2]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes of the peptide solution or solvents.[1][2]
Body Protection A standard laboratory coat.To protect skin and clothing from accidental spills.[1][2]
Respiratory Protection Not generally required when handling small quantities in a well-ventilated area. Use a certified fume hood when weighing or dissolving the solid peptide to avoid inhaling airborne particles.To prevent inhalation of the powdered peptide.[3]

Experimental Protocol: Reconstitution and Aliquoting

This protocol outlines the steps for safely preparing a stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous DMSO or other appropriate solvent

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Preparation:

    • Don all required PPE as listed in the table above.

    • Perform all operations involving the solid peptide within a certified chemical fume hood.[3]

  • Equilibration:

    • Allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15 minutes before opening. This prevents the condensation of moisture, which can affect the stability of the compound.

  • Reconstitution:

    • Carefully open the vial.

    • Using a calibrated micropipette, add the calculated volume of the desired solvent (e.g., DMSO) to the vial to achieve the target stock concentration.

    • Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent denaturation.

  • Aliquoting:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the peptide.

  • Storage:

    • Store the aliquots at -20°C or -80°C for long-term storage, unless otherwise specified by the manufacturer.

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of Peptide Aldehydes cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation: Don PPE Work in Fume Hood reconstitute Reconstitution: Dissolve Peptide prep->reconstitute Proceed aliquot Aliquoting: Prepare Single-Use Samples reconstitute->aliquot Proceed storage Storage: -20°C or -80°C aliquot->storage Store waste_collection Waste Collection: Segregate Waste Streams aliquot->waste_collection Generate Waste liquid_waste Liquid Waste: (e.g., Unused Peptide Solution, Solvents) waste_collection->liquid_waste Categorize solid_waste Solid Waste: (e.g., Contaminated Gloves, Tubes) waste_collection->solid_waste Categorize disposal Dispose via Certified Hazardous Waste Vendor liquid_waste->disposal solid_waste->disposal

Caption: Workflow for the safe handling and disposal of peptide aldehydes.

Disposal Plan

Proper disposal of this compound and associated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: All waste generated from handling this peptide should be considered chemical waste. This includes the peptide itself, any solutions containing the peptide, and any materials that have come into contact with it (e.g., pipette tips, gloves, tubes).

  • Liquid Waste:

    • Collect all liquid waste containing the peptide or solvents (e.g., DMSO, TFA) in a designated, sealed, and clearly labeled hazardous waste container.[4]

    • Do not pour peptide solutions or organic solvents down the drain.[4]

    • If acidic solutions like TFA are used, they should be collected in a separate, acid-resistant container.[4]

  • Solid Waste:

    • Collect all contaminated solid waste, such as gloves, pipette tips, and empty vials, in a designated hazardous waste bag or container.

  • Final Disposal:

    • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.